molecular formula C6H7N3O B1320258 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 88513-35-3

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Cat. No.: B1320258
CAS No.: 88513-35-3
M. Wt: 137.14 g/mol
InChI Key: GKTQSMMWWKODFZ-UHFFFAOYSA-N
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Description

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQSMMWWKODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599225
Record name 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88513-35-3
Record name 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and biological properties of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a member of the furo[2,3-d]pyrimidine family, which are structural analogs of purines, this molecule holds potential as a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characteristics, synthesis, and prospective applications.

Introduction to the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP). The broader class of pyrimidine derivatives exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a furan ring to the pyrimidine core creates a bicyclic system with a unique electronic and steric profile, offering opportunities for diverse functionalization and the development of selective inhibitors for various enzymes.[3][4]

Core Chemical Properties of this compound

This compound is a solid chemical compound available as a research chemical.[5] It is often cited as a useful heterocyclic building block in the field of proteomics research.[5]

PropertyValueSource
Molecular Formula C₆H₇N₃O[5]
Molecular Weight 137.14 g/mol [5]
CAS Number 88513-35-3[5]
Appearance SolidCommercial Suppliers
Purity Commercially available, though analytical data may not be provided by all suppliers.Commercial Suppliers

A computational approach using density-functional theory has been employed to estimate the acidities (pKa) of various pyrimidine compounds, providing a potential avenue for predicting the pKa of this compound.[6]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of the furo[2,3-d]pyrimidine core.[4][7] A general approach often involves the construction of the furan ring onto a pre-existing pyrimidine or vice versa.[4]

One potential synthetic strategy is the reaction of a suitably functionalized 2-aminopyrimidine with a three-carbon synthon that can undergo cyclization to form the dihydrofuran ring. Another approach could involve the reaction of a 3-arylmethylidenefuran-2(3H)-one with guanidine, which has been shown to produce dihydrofuro[2,3-d]pyrimidine-2-amines.[7]

The reactivity of this compound is dictated by its constituent functional groups. The 2-amino group can act as a nucleophile and can be a site for further derivatization. The pyrimidine ring can undergo electrophilic substitution, though the conditions would need to be carefully controlled to avoid side reactions. The dihydrofuran ring is generally more stable than an aromatic furan ring but can potentially undergo ring-opening reactions under certain conditions.

G cluster_0 General Synthetic Approach 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative Cyclization Cyclization 2-Aminopyrimidine Derivative->Cyclization Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Cyclization This compound This compound Cyclization->this compound

Caption: A generalized synthetic workflow for the formation of the 5,6-Dihydrofuro[2,3-d]pyrimidine core.

Analytical Characterization

The structural elucidation of this compound and its derivatives would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine and dihydrofuran rings, as well as the amine protons. The chemical shifts and coupling constants would be indicative of the specific substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group, C-N stretching of the pyrimidine ring, and C-O stretching of the dihydrofuran ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

The characterization of various furo[2,3-d]pyrimidine derivatives using these techniques has been reported, providing a basis for interpreting the spectra of this compound.[8]

Biological Activity and Potential Applications

The furo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][9]

Anticancer Potential

Furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of protein kinases that are implicated in cancer cell proliferation and survival, such as PI3K/AKT and receptor tyrosine kinases.[9] The structural similarity to purines allows these compounds to compete with ATP for the kinase binding site.[4] While specific studies on this compound are limited, its core structure suggests that it could serve as a valuable starting point for the design of novel kinase inhibitors.

G cluster_0 Potential Mechanism of Action Furo[2,3-d]pyrimidine Derivative Furo[2,3-d]pyrimidine Derivative Kinase ATP Binding Site Kinase ATP Binding Site Furo[2,3-d]pyrimidine Derivative->Kinase ATP Binding Site Binds to Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP Binding Site->Inhibition of Phosphorylation Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Phosphorylation->Downstream Signaling Blockade Anti-proliferative Effects Anti-proliferative Effects Downstream Signaling Blockade->Anti-proliferative Effects

Caption: A diagram illustrating the potential mechanism of kinase inhibition by furo[2,3-d]pyrimidine derivatives.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with pyrimidine-based compounds, derivatives of this compound could also be explored for other therapeutic applications, including:

  • Antiviral agents [1]

  • Antibacterial agents [1]

  • Anti-inflammatory agents [1]

Future Directions

The limited availability of specific data for this compound highlights a clear need for further research. A systematic investigation into its physicochemical properties, the development of a robust and scalable synthetic route, and a comprehensive evaluation of its biological activity are warranted. Such studies would provide a solid foundation for its use as a versatile building block in the design and synthesis of novel drug candidates. The exploration of its potential as a kinase inhibitor, in particular, holds significant promise for the development of new anticancer therapies.

References

  • Sharma, A., et al. (2015). A review on the synthesis and biological activity of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5203–5208.
  • Hu, Y. G., et al. (2010). Efficient Synthesis and Biological Evaluation of Some 2,4-diamino-furo[2,3-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6188-90. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. [Link]

  • Preparation of 4-substituted 2-amino-benzo[10][11]furo[3,2-d]pyrimidine derivatives. (2008). Google Patents.

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). Institute of Molecular and Translational Medicine. [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006).
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). Molecules, 27(19), 6289. [Link]

  • DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. (2021). Duquesne Scholarship Collection. [Link]

  • United States Patent (19). (1985).
  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines as antimitotic agents and inhibitors of tubulin polymerization. (2012). Duquesne Scholarship Collection. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(1), 40-43. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 246. [Link]

  • A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water. (2018). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2013). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2012). Molecules, 17(10), 11663-11674. [Link]

  • Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. (2021). ResearchGate. [Link]

  • 6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o311. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(15), 5849. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for obtaining 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The furo[2,3-d]pyrimidine scaffold is structurally analogous to purine, rendering its derivatives potent inhibitors of various protein kinases and valuable as antifolates.[2] This guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering a detailed exploration of two primary synthetic strategies: the construction of the dihydrofuran ring onto a pre-existing pyrimidine core and the reduction of the corresponding unsaturated furo[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and challenges.

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine nucleus is a privileged heterocyclic system due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The 5,6-dihydro variant, in particular, offers a three-dimensional structural element that can be exploited to achieve enhanced binding affinity and selectivity for specific enzyme targets. The 2-amino substituent is a key feature, often crucial for establishing critical hydrogen bonding interactions within the active sites of enzymes like dihydrofolate reductase (DHFR).[2] Consequently, the development of robust and efficient synthetic routes to this compound is of paramount importance for advancing drug discovery programs centered on this valuable pharmacophore.

Strategic Approaches to the Synthesis of the Dihydrofuro[2,3-d]pyrimidine Core

The synthesis of the this compound core can be broadly categorized into two distinct strategic approaches. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns, and scalability considerations.

  • Strategy A: Construction of the Dihydrofuran Ring via Intramolecular Cyclization. This approach involves the synthesis of a suitably functionalized pyrimidine precursor, typically bearing a 5-allyl substituent, which then undergoes an intramolecular cyclization to form the fused dihydrofuran ring.

  • Strategy B: Reduction of the Furan Ring. This strategy commences with the synthesis of the aromatic furo[2,3-d]pyrimidin-2-amine, followed by a selective hydrogenation of the furan ring to yield the desired 5,6-dihydro product.

The following sections will provide a detailed examination of each of these strategies, including the synthesis of key intermediates and step-by-step protocols.

Strategy A: Intramolecular Cyclization of a 5-Allylpyrimidine Precursor

This convergent strategy hinges on the initial construction of a 2-aminopyrimidine ring bearing a 5-allyl group. This key intermediate then undergoes an intramolecular cyclization to forge the dihydrofuran ring.

Synthesis of the Key Precursor: 5-Allyl-2-aminopyrimidine-4,6-diol

A robust and high-yielding synthesis of 5-allyl-2-aminopyrimidine-4,6-diol is essential for the success of this strategy. The synthesis commences with the condensation of diethyl allylmalonate with guanidine.[3]


diethyl_allylmalonate [label="Diethyl allylmalonate"]; guanidine [label="Guanidine"]; naoet [label="NaOEt, EtOH", shape=plaintext, fontcolor="#34A853"]; intermediate [label="5-Allyl-2-aminopyrimidine-4,6-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

{rank=same; diethyl_allylmalonate; guanidine} -> naoet [arrowhead=none]; naoet -> intermediate [label="Condensation"]; }

Workflow for the synthesis of the key precursor.

Experimental Protocol: Synthesis of 5-Allyl-2-aminopyrimidine-4,6-diol [3]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL) under an inert atmosphere (e.g., argon). Stir the mixture until all the sodium has reacted completely.

  • Addition of Reagents: Cool the sodium ethoxide solution to room temperature. To this, add guanidine hydrochloride (21.02 g, 0.22 mol) with vigorous stirring, followed by the dropwise addition of diethyl allylmalonate (0.2 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. The precipitated product is then collected by filtration, washed with cold water, and dried under vacuum to afford 5-allyl-2-aminopyrimidine-4,6-diol as a white solid.

Intramolecular Cyclization to form the Dihydrofuro[2,3-d]pyrimidine Core

The intramolecular cyclization of 5-allyl-2-aminopyrimidine-4,6-diol to yield this compound is a critical step. This transformation can be achieved through various methods, including acid-catalyzed cyclization or halocyclization followed by reduction. The direct acid-catalyzed approach, while seemingly straightforward, can present challenges. An alternative, often more reliable method, involves an initial iodocyclization followed by a reductive dehalogenation.


precursor [label="5-Allyl-2-aminopyrimidine-4,6-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; iodine [label="I₂, NaHCO₃", shape=plaintext, fontcolor="#EA4335"]; iodo_intermediate [label="Iodinated Dihydrofuropyrimidine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="H₂, Pd/C", shape=plaintext, fontcolor="#34A853"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

precursor -> iodine [arrowhead=none]; iodine -> iodo_intermediate [label="Iodocyclization"]; iodo_intermediate -> reduction [arrowhead=none]; reduction -> product [label="Reductive Dehalogenation"]; }

Iodocyclization-reduction pathway for dihydrofuran ring formation.

Experimental Protocol: Two-Step Intramolecular Cyclization

  • Iodocyclization: To a solution of 5-allyl-2-aminopyrimidine-4,6-diol (10 mmol) in a mixture of dichloromethane and water (1:1, 100 mL), add sodium bicarbonate (30 mmol). Cool the mixture to 0 °C and add a solution of iodine (12 mmol) in dichloromethane dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude iodinated intermediate.

  • Reductive Dehalogenation: Dissolve the crude iodinated intermediate in ethanol (50 mL) and add 10% palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature for 8-12 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford this compound.

Strategy B: Catalytic Hydrogenation of Furo[2,3-d]pyrimidin-2-amine

This alternative strategy involves the initial synthesis of the fully aromatic furo[2,3-d]pyrimidin-2-amine, followed by a selective reduction of the furan ring. This approach can be advantageous if the unsaturated precursor is readily accessible.

Synthesis of Furo[2,3-d]pyrimidin-2-amine

The synthesis of the unsaturated furo[2,3-d]pyrimidine core can be achieved through several established methods. A common approach involves the condensation of a 2-aminofuran-3-carbonitrile derivative with formamide.

Experimental Protocol: Synthesis of Furo[2,3-d]pyrimidin-2-amine

  • Synthesis of 2-Aminofuran-3-carbonitrile: This intermediate can be prepared via the Gewald reaction, by reacting an appropriate α-hydroxyketone with malononitrile in the presence of a base such as morpholine or triethylamine.

  • Cyclization with Formamide: A mixture of 2-aminofuran-3-carbonitrile (10 mmol) and an excess of formamide (50 mL) is heated at 180-200 °C for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield furo[2,3-d]pyrimidin-2-amine.

Selective Hydrogenation of the Furan Ring

The selective hydrogenation of the furan ring in the presence of the pyrimidine ring is a key transformation in this strategy. This is typically achieved using a heterogeneous catalyst such as palladium on carbon under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and catalyst loading, need to be carefully controlled to avoid over-reduction of the pyrimidine ring.


unsaturated_core [label="Furo[2,3-d]pyrimidin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"]; hydrogenation [label="H₂, Pd/C, EtOH", shape=plaintext, fontcolor="#34A853"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

unsaturated_core -> hydrogenation [arrowhead=none]; hydrogenation -> product [label="Selective Hydrogenation"]; }

Hydrogenation of the furo[2,3-d]pyrimidine core.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), suspend furo[2,3-d]pyrimidin-2-amine (5 mmol) in ethanol (50 mL). To this suspension, add 10% palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and heat to 50-70 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Comparative Analysis of Synthetic Strategies

Both the intramolecular cyclization and the hydrogenation routes offer viable pathways to this compound. The choice of strategy will depend on several factors, which are summarized in the table below.

ParameterStrategy A: Intramolecular CyclizationStrategy B: Catalytic Hydrogenation
Key Intermediate 5-Allyl-2-aminopyrimidine-4,6-diolFuro[2,3-d]pyrimidin-2-amine
Overall Yield Moderate to GoodGood to Excellent
Scalability Can be challenging due to the cyclization stepGenerally more scalable
Control of Stereochemistry Can be controlled with chiral reagents in the cyclization stepTypically yields a racemic mixture unless asymmetric hydrogenation is employed
Potential Challenges Incomplete cyclization, side reactionsOver-reduction of the pyrimidine ring, catalyst poisoning

Conclusion

The synthesis of this compound is a key undertaking for the development of novel therapeutics. This guide has detailed two primary and effective synthetic strategies: intramolecular cyclization of a 5-allylpyrimidine precursor and catalytic hydrogenation of the corresponding aromatic furo[2,3-d]pyrimidine. By understanding the nuances of each approach, including the synthesis of key intermediates and the critical reaction parameters, researchers can select the most appropriate route for their specific needs. The methodologies presented herein provide a solid foundation for the efficient and reliable production of this important heterocyclic building block, thereby facilitating the advancement of drug discovery programs targeting a range of diseases.

References

  • D'Atri, G., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4456-4467. [Link]

  • Adole, V. A. (2020). Synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. World Journal of Pharmaceutical Research, 9(6), 1066-1086. [Link]

  • Various Authors. (2021). General methods for the synthesis of dihydrofuropyrimidine derivatives. ResearchGate. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Kuwano, R., et al. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(8), 2393-2396. [Link]

  • Sambavekar, P. P., et al. (2015). ChemInform Abstract: Uncatalyzed Synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in Water and Their Antimicrobial Activity. ChemInform, 46(19). [Link]

  • Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-26. [Link]

  • Reheim, M. A. M. A., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(8), 963-982. [Link]

  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

Sources

biological activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Derivatives

Abstract

The 5,6-dihydrofuro[2,3-d]pyrimidine scaffold, a fused heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry. Structurally analogous to purines, these compounds and their derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives across key therapeutic areas. We delve into their significant potential as anticancer agents, primarily through the inhibition of critical protein kinases and other cellular targets, as well as their notable antiviral and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of the current state of research.

Introduction: The Furo[2,3-d]pyrimidine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to engage in diverse biological interactions.[4] Among these, the furo[2,3-d]pyrimidine nucleus is of particular interest. As a bioisostere of purine, it can mimic endogenous nucleobases to interact with a wide array of biological targets, including enzymes and receptors that are fundamental to disease pathology.[1][2] The dihydro- variant, specifically the this compound, serves as a versatile building block for creating libraries of novel compounds with diverse pharmacological profiles.[5] Research has consistently shown that strategic substitutions on this core scaffold can yield potent inhibitors for various therapeutic targets, leading to significant anticancer, antiviral, and antimicrobial activities.[2]

Anticancer Activity: A Multi-Pronged Approach

The most extensively studied biological activity of furo[2,3-d]pyrimidine derivatives is their potential as anticancer agents. Their efficacy stems from the ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer.[1][2] Furo[2,3-d]pyrimidine derivatives have been successfully designed as small-molecule kinase inhibitors that compete with ATP at the enzyme's active site.[2]

  • Receptor Tyrosine Kinases (RTKs): Many derivatives exhibit potent inhibitory activity against RTKs that are often overexpressed or constitutively active in tumors. These include:

    • EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is a validated strategy for treating various solid tumors. Certain 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as effective EGFR inhibitors.[6]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapy. Novel 2,4-diamino-5-substituted furo[2,3-d]pyrimidines have shown potent, dual inhibitory activity against both VEGFR-2 and PDGFR-β.[7]

    • PDGFR-β (Platelet-Derived Growth Factor Receptor-beta): This receptor plays a role in tumor growth and angiogenesis. Several furo[2,3-d]pyrimidine compounds have demonstrated inhibitory potency against PDGFR-β that is greater than or equal to the standard drug, sunitinib.[6][7]

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives fused with a 1,3,4-thiadiazole pharmacophore have been engineered as potent dual inhibitors of PI3Kα/β and AKT, leading to cell cycle arrest and apoptosis in cancer cells.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes mTORC1->Proliferation Promotes Inhibitor Furo[2,3-d]pyrimidine Derivative (10b) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Secondary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

To achieve both cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, researchers have designed single-molecule agents that target multiple pathways. A series of 2,4-diaminofuro[2,3-d]pyrimidines were developed as dual inhibitors of both RTKs and Dihydrofolate Reductase (DHFR).[2][7] DHFR is essential for the synthesis of nucleotides, and its inhibition leads to cell death, a mechanism exploited by classical chemotherapeutic agents like methotrexate.[7] This dual-action approach represents a sophisticated strategy to enhance antitumor activity.[7]

Quantitative Data on Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Compound ClassTarget(s)Cell Line / AssayPotency (IC₅₀ / GI₅₀)Reference
4-Substituted 5-methyl-furo[2,3-d]pyrimidinesEGFR, VEGFR-2Kinase AssaySingle-digit nM[6]
2,4-Diamino-5-substituted furo[2,3-d]pyrimidinesVEGFR-2, PDGFR-βKinase AssayPotent (unspecified)[7]
Furo[2,3-d]pyrimidine-thiadiazole hybrid (10b)PI3Kα/β, AKTHS 578T (Breast)1.51 µM[8]
Furo[2,3-d]pyrimidine-thiadiazole hybrid (10b)PI3KαKinase Assay0.175 µM[8]
Furo[2,3-d]pyrimidine-thiadiazole hybrid (10b)AKTKinase Assay0.411 µM[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of furo[2,3-d]pyrimidine derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The duration is chosen to allow for sufficient cell growth inhibition or death to be observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis. Each experiment should be performed in triplicate to ensure statistical validity.

Antiviral Activity

The structural similarity of the furo[2,3-d]pyrimidine core to purine nucleosides makes it an attractive scaffold for developing antiviral agents.[2] These compounds can interfere with viral replication by inhibiting key viral enzymes.

Mechanism of Action
  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): While research on the specific this compound core is emerging, closely related dihydrofuro[3,4-d]pyrimidine derivatives have shown exceptional promise as potent HIV-1 NNRTIs.[9] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, non-competitively inhibiting its function and preventing the conversion of viral RNA to DNA.[9] Certain derivatives have demonstrated superior potency against highly resistant HIV-1 strains compared to approved drugs like etravirine (ETR) and rilpivirine (RPV).[9]

  • Broad-Spectrum Antiviral Activity: Other related pyrimidine derivatives have shown activity against a range of viruses, including influenza A virus, respiratory syncytial virus (RSV), and vaccinia virus, suggesting that this scaffold can be adapted to target different viral pathogens.[10][11]

Quantitative Data on Antiviral Activity

The antiviral potency is measured by the half-maximal effective concentration (EC₅₀).

Compound ClassTarget Virus(es)Potency (EC₅₀)Reference
Dihydrofuro[3,4-d]pyrimidine (14b)HIV-1 (Resistant Strains)5.79 - 28.3 nM[9]
Dihydrofuro[3,4-d]pyrimidine (16c)HIV-1 (Resistant Strains)2.85 - 18.0 nM[9]
5'-Deoxypyrazofurin (related structure)RSV, Vaccinia, Vesicular Stomatitis, Influenza A4 - 20 µg/mL[10]
Experimental Workflow: Antiviral Screening

The process of identifying and validating antiviral candidates is a multi-step endeavor that requires rigorous testing.

Antiviral_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Compound Synthesis & Library Generation B Primary Screen: Cell-based Viral Replication Assay A->B C Cytotoxicity Assay (e.g., MTT) B->C D Calculate Selectivity Index (SI = CC50/EC50) C->D E Enzymatic Assays (e.g., RT Inhibition) D->E Lead Compounds F Resistance Studies E->F G Pharmacokinetic Studies (ADME) F->G Optimized Candidate H Animal Efficacy Model G->H

Caption: A generalized workflow for the discovery and development of antiviral agents.

Antimicrobial Activity

In an era of growing antibiotic resistance, the discovery of new antibacterial agents is critical. Furo[2,3-d]pyrimidine derivatives and related structures have demonstrated promising activity against various bacterial pathogens.[2]

Mechanism of Action and Spectrum of Activity
  • Bacterial Targets: While the exact mechanisms for many furo[2,3-d]pyrimidine derivatives are still under investigation, related thieno[2,3-d]pyrimidines have been explored as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis.[12] This represents a novel target distinct from those of many clinically used antibiotics.

  • Spectrum: Studies on 5,6-dihydropyrimidine derivatives have shown moderate to potent antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[13][14] The differential activity is often attributed to the structural differences in the bacterial cell wall.

Bacterial_Cell_Walls cluster_pos Gram-Positive cluster_neg Gram-Negative p_pg Thick Peptidoglycan Layer p_cm Cytoplasmic Membrane n_om Outer Membrane (LPS) n_pg Thin Peptidoglycan Layer n_cm Cytoplasmic Membrane

Caption: Structural differences between Gram-positive and Gram-negative bacterial cell walls.

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is assessed using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

Compound ClassBacterial StrainPotency (MIC or Inhibition Zone)Reference
5,6-Dihydropyrimidine (P3)E. coli20 mm inhibition zone[13]
5,6-Dihydropyrimidine (P2)S. aureus15 mm inhibition zone[13]
Thieno[2,3-d]pyrimidinedionesMRSA, VRSA, VRE2–16 mg/L (MIC)[15]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol, following CLSI guidelines, is the gold standard for determining the MIC of a potential antibacterial agent.

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Select several colonies to inoculate a sterile saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, ciprofloxacin) should also be tested as a quality control measure.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the test compound and controls. Incubate the plate at 35-37°C for 16-20 hours under ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader. The entire procedure must be performed in a sterile environment to prevent contamination.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of biologically active molecules. The extensive research into their anticancer properties has revealed potent, multi-targeted agents capable of inhibiting key kinases and other crucial cellular machinery.[1][2][7][8] Furthermore, their demonstrated potential as novel antiviral and antimicrobial agents addresses urgent global health needs.[2][9][15]

Future research should focus on several key areas:

  • Target Selectivity: Enhancing selectivity for specific kinase isoforms or viral/bacterial targets to minimize off-target effects and improve the therapeutic index.

  • Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo applications.

  • Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing anticancer, antiviral, or antimicrobial drugs.

  • Novel Mechanisms: Investigating novel biological targets for this scaffold to uncover new therapeutic applications.

The continued exploration of the chemical space around the furo[2,3-d]pyrimidine core, guided by rational drug design and robust biological evaluation, holds immense potential for the development of next-generation therapeutics.

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An In-Depth Technical Guide to the Mechanism of Action of Furo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[2,3-d]pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery

The furo[2,3-d]pyrimidine nucleus represents a class of fused heterocyclic compounds that are bioisosteres of natural purines.[1] This structural similarity to the building blocks of DNA and RNA allows derivatives of this scaffold to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[2] These compounds have been extensively investigated for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

This guide focuses on the mechanistic underpinnings of this scaffold's activity, with a specific contextual lens on 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine (CAS 88513-35-3) . While this specific molecule is primarily documented as a versatile heterocyclic building block for chemical and proteomics research, understanding the established mechanisms of its parent scaffold is critical to unlocking its potential in drug development programs.[6] We will dissect the primary molecular targets, the signaling pathways modulated, and the key experimental workflows required to characterize the mechanism of action for any compound derived from this potent chemical core.

Chapter 1: Primary Mechanism of Action - Broad-Spectrum Kinase Inhibition

The most extensively documented mechanism of action for furo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Furo[2,3-d]pyrimidines typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.

Key kinase families targeted by this scaffold include:

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent, dual inhibitory activity against key drivers of angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2.[9][10][11] Inhibition of these RTKs blocks the signaling required for new blood vessel formation, a critical process for tumor growth and metastasis.

  • Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT pathway is a central node in cell survival and proliferation signaling. Novel furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and its downstream effector AKT, leading to cell cycle arrest and apoptosis.[12]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response and inflammation. Furo[3,2-c]pyridine-pyrimidin-2-amine derivatives, close structural relatives, have been identified as potent JAK inhibitors, demonstrating significant anti-inflammatory efficacy.[5]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are a prime target in oncology.[13] Pyrido[2,3-d]pyrimidines, another related scaffold, have been optimized to be highly potent and selective inhibitors of CDK2 and CDK4, leading to G1-phase cell cycle arrest.[14][15]

Visualizing the Impact: Kinase Inhibition Signaling

The following diagram illustrates the central role of these kinases in major signaling pathways and highlights the points of intervention for furo[2,3-d]pyrimidine-based inhibitors.

Kinase_Inhibition_Pathway Figure 1: Key Signaling Pathways Targeted by Furo[2,3-d]pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 / Tie-2 PI3K PI3K RTK->PI3K Activates JAK JAK RTK->JAK GF Growth Factors (e.g., VEGF) GF->RTK Activates AKT AKT PI3K->AKT Activates Proliferation Gene Transcription, Cell Proliferation, Angiogenesis, Survival AKT->Proliferation STAT STAT JAK->STAT Phosphorylates STAT->Proliferation Dimerizes & Translocates Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->JAK Inhibits CDK CDK2 / CDK4 Inhibitor->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle

Caption: A simplified diagram of key oncogenic and inflammatory signaling pathways.

Chapter 2: Alternative Mechanism - Dihydrofolate Reductase (DHFR) Inhibition

Beyond kinase inhibition, a significant body of research has established certain furo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR).[16][17][18] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.

By acting as "antifolates," these compounds competitively inhibit DHFR, leading to a depletion of the cellular tetrahydrofolate pool. This arrests DNA synthesis and repair, ultimately resulting in cell death. This cytotoxic mechanism has been a cornerstone of cancer chemotherapy for decades, with methotrexate being a classic example.[17] The development of furo[2,3-d]pyrimidine-based DHFR inhibitors offers a pathway to create novel antifolates with potentially improved selectivity and toxicity profiles.[9][18]

Chapter 3: Experimental Workflows for Mechanistic Elucidation

A tiered approach, progressing from simple biochemical assays to complex cell-based and in vivo models, is essential for robustly defining a compound's mechanism of action. This strategy ensures that observations of enzymatic inhibition translate into the desired cellular and physiological effects.

Tier 1: Biochemical Assays for Target Potency

The initial step is to confirm direct interaction with the purified target enzyme and quantify inhibitory potency (IC₅₀). The choice of assay depends on the target class.

Experimental Protocol: ADP-Glo™ Kinase Assay (for Kinase Targets)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[19] It is a robust, high-throughput method suitable for primary screening and dose-response studies.[20]

  • Reagent Preparation: Prepare assay buffer, kinase of interest, specific substrate, and ATP at optimal concentrations (typically at or near the Km for ATP and substrate to ensure sensitivity).[19] Serially dilute the test compound (e.g., a this compound derivative) in DMSO, then into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound and the kinase. Allow a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.[19]

  • Initiation: Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 30-40 minutes.

  • ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Explained: This assay directly measures the enzymatic output (ADP) of the kinase reaction. A reduction in the luminescent signal in the presence of the compound provides direct evidence that it is inhibiting the catalytic function of the purified enzyme, establishing it as a primary target.

Tier 2: Cell-Based Assays for Cellular Efficacy

While biochemical assays confirm target inhibition, they do not guarantee that a compound can enter a cell and engage its target in a complex physiological environment.[21] Cell-based assays are critical for bridging this gap.

Experimental Protocol: MTT Cell Viability Assay (for Cytotoxicity/Anti-proliferative Effects)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[22][23]

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[24]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Causality Explained: A dose-dependent decrease in cell viability demonstrates that the compound has a functional consequence at the cellular level. When correlated with potent biochemical IC₅₀ values against a known oncogenic driver (e.g., a specific kinase), it strongly suggests that the observed cytotoxicity is a result of on-target inhibition.[21]

Visualizing the Workflow: From Target to Cell

The logical progression of experiments is crucial for building a compelling mechanistic story.

Experimental_Workflow Figure 2: Tiered Experimental Workflow for Mechanistic Validation cluster_biochem Tier 1: Biochemical Assays cluster_cell Tier 2: Cell-Based Assays cluster_invivo Tier 3: In Vivo Models Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Biochem_Result Determine Potency (IC50) Biochem_Assay->Biochem_Result Cell_Viability Cell Viability Assay (e.g., MTT) Biochem_Result->Cell_Viability Does it work in cells? Target_Engage Target Engagement Assay (e.g., NanoBRET) Biochem_Result->Target_Engage Does it hit the target in cells? Cell_Result Confirm Cellular Efficacy & On-Target Effect Cell_Viability->Cell_Result Pathway_Assay Phosphorylation Assay (Western Blot / ELISA) Target_Engage->Pathway_Assay Does it modulate the pathway? Target_Engage->Cell_Result Pathway_Assay->Cell_Result Xenograft Animal Xenograft Model Cell_Result->Xenograft Does it work in a living system? PKPD Pharmacokinetics & Pharmacodynamics Cell_Result->PKPD Is it bioavailable? Invivo_Result Evaluate In Vivo Efficacy & Safety Xenograft->Invivo_Result PKPD->Invivo_Result

Caption: A workflow diagram illustrating the progression from in vitro to in vivo studies.

Quantitative Data Summary

The following table presents hypothetical data for a promising furo[2,3-d]pyrimidine derivative, illustrating how results from different assays are integrated to build a case for its mechanism of action.

Assay TypeTarget/Cell LineEndpointResultInterpretation
Biochemical Purified VEGFR2 KinaseIC₅₀15 nMPotent, direct inhibition of the target enzyme.
Biochemical Purified DHFR EnzymeIC₅₀> 10,000 nMSelective for the kinase target over DHFR.
Cell-Based HUVEC Cells (VEGF-stimulated)p-VEGFR2 IC₅₀50 nMConfirms target engagement and inhibition in a cellular context.
Cell-Based HT-29 Cancer CellsGI₅₀ (Viability)120 nMDemonstrates anti-proliferative effect in a cancer cell line.
In Vivo HT-29 Xenograft ModelTGI (at 50 mg/kg)75%Shows significant tumor growth inhibition in an animal model.[25]

Conclusion

The this compound core belongs to a powerful class of heterocyclic compounds with a proven track record of modulating critical disease targets. The primary mechanism of action for this scaffold is through the inhibition of a wide range of protein kinases, including those central to cancer and inflammation. A secondary, yet significant, mechanism involves the inhibition of dihydrofolate reductase.

For drug development professionals, any derivative of this scaffold, including this compound, warrants a thorough investigation following a structured experimental workflow. By systematically progressing from biochemical potency assays to cellular efficacy and in vivo models, researchers can precisely define the mechanism of action, validate the therapeutic hypothesis, and unlock the full potential of this privileged chemical scaffold.

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  • Title: Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities | Source: ACS Publications | URL: [Link]

  • Title: Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors With Antiangiogenic and Antitumor Activity | Source: PubMed | URL: [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines | Source: World Journal of Advanced Research and Reviews | URL: [Link]

  • Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities | Source: Heterocyclic Letters | URL: [Link]

  • Title: Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors | Source: PubMed | URL: [Link]

  • Title: Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors | Source: PubMed | URL: [Link]

  • Title: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors | Source: PMC - NIH | URL: [Link]

  • Title: Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 | Source: PubMed | URL: [Link]

  • Title: Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study | Source: PubMed | URL: [Link]

  • Title: Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases | Source: PubMed | URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases | Source: PubMed | URL: [Link]

  • Title: Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents | Source: PubMed | URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents | Source: PMC - NIH | URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 | Source: PubMed | URL: [Link]

  • Title: Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors | Source: PubMed | URL: [Link]

  • Title: L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl} | Source: PubMed | URL: [Link]

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Spectroscopic Characterization of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and offers an in-depth interpretation of the anticipated spectral features. While direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational principles and data from analogous structures to provide a robust predictive analysis.

Introduction

This compound is a fused heterocyclic compound featuring a dihydropyran ring fused to a pyrimidine ring. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, including antiviral and anticancer agents.[1] The 2-amino substitution further suggests its potential as a pharmacophore. A thorough spectroscopic characterization is the cornerstone of its chemical identification and is crucial for any further investigation into its synthetic derivatization and biological activity. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is utilized.

Caption: Structure of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following protocols are recommended for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as labile protons (NH₂) may exchange with deuterons in solvents like D₂O or MeOD. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the accurate mass and elemental composition.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system for purity analysis and to obtain the mass spectrum of the isolated compound.

  • Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion to induce fragmentation and analyze the resulting daughter ions.

workflow Figure 2. Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation cluster_result Final Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer (400+ MHz) Dissolve->NMR MS HRMS (ESI-TOF/Orbitrap) Dissolve->MS HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR MassSpec Mass Spectrum ([M+H]⁺) MS->MassSpec Structure Structural Confirmation HNMR->Structure CNMR->Structure TwoD_NMR->Structure MSMS MS/MS Fragmentation MassSpec->MSMS MassSpec->Structure MSMS->Structure

Caption: General workflow for spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The molecular formula of this compound is C₆H₇N₃O, with a molecular weight of 137.14 g/mol .[2]

¹H NMR Spectroscopy

The expected ¹H NMR spectrum will show distinct signals for the protons on the dihydropyran and pyrimidine rings, as well as the amino group. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the aromaticity of the pyrimidine ring.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.5 - 8.0Singlet1HH4This proton is on a C=C double bond within the electron-deficient pyrimidine ring, leading to a downfield shift.
~ 5.0 - 5.5Broad Singlet2HNH₂The chemical shift of amino protons is variable and depends on solvent, concentration, and temperature. The signal may be broad due to quadrupole broadening from the ¹⁴N nucleus and exchange.
~ 4.4 - 4.8Triplet2HH5These methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They will be split by the H6 protons.
~ 3.0 - 3.4Triplet2HH6These methylene protons are adjacent to the C4a-C7a bridgehead and will be split by the H5 protons. Their chemical shift is further upfield compared to H5 as they are not directly attached to an electronegative atom.

Expected Coupling: The protons at H5 and H6 are expected to show a vicinal coupling (³J) with a coupling constant of approximately 6-8 Hz, resulting in two triplets, assuming free rotation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 160 - 165 | Quaternary | C2 | This carbon is bonded to three nitrogen atoms (two in the ring and one in the amino group), resulting in a strong deshielding effect and a downfield chemical shift. | | ~ 155 - 160 | Quaternary | C7a | This carbon is part of the pyrimidine ring and is bonded to a nitrogen and an oxygen atom, leading to a downfield shift. | | ~ 140 - 145 | CH | C4 | This olefinic carbon is part of the electron-deficient pyrimidine ring. | | ~ 100 - 105 | Quaternary | C4a | This carbon is at the fusion of the two rings. | | ~ 65 - 70 | CH₂ | C5 | This carbon is directly attached to the electronegative oxygen atom, causing a downfield shift into the range typical for ethers. | | ~ 25 - 30 | CH₂ | C6 | This is an aliphatic carbon and is expected to be the most upfield signal in the spectrum. |

Mass Spectrometry (MS)

Expected Molecular Ion: In ESI positive mode, the expected protonated molecular ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 138.0662, corresponding to the formula [C₆H₈N₃O]⁺. High-resolution mass spectrometry would be able to confirm this elemental composition.

Predicted Fragmentation Pattern (MS/MS): Tandem MS analysis of the [M+H]⁺ ion could yield characteristic fragment ions. A plausible fragmentation pathway would be a retro-Diels-Alder (RDA) type cleavage of the dihydropyran ring.

  • Loss of ethylene (C₂H₄, 28 Da): Cleavage of the C5-C6 and O-C7a bonds could lead to the loss of ethylene, resulting in a fragment ion at m/z ~110.

  • Loss of formaldehyde (CH₂O, 30 Da): Cleavage across the dihydropyran ring could also lead to the loss of formaldehyde.

  • Cleavage of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic fragmentation, although this would likely require higher collision energy.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated NMR and MS data, based on established principles of spectroscopy and analysis of related structures, offer a detailed roadmap for researchers working with this compound. The provided experimental protocols are designed to yield high-quality data, enabling unambiguous structural elucidation and purity assessment, which are essential steps in the journey of drug discovery and development.

References

  • Synthesis and Characterization of Novel Dihydropyrimidine Derivatives - RJPN. (n.d.).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. (n.d.).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. (2021).
  • Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations - OUCI. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL DIHYDROPYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF CURRENT SCIENCE - RJPN. (n.d.).
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  • This compound | CAS 88513-35-3 | SCBT. (n.d.).
  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors - The Royal Society of Chemistry. (n.d.).
  • A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

  • Mass spectra of compounds (1-9) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5,6-Dihydrofuro 2,3-d pyrimidin-2-amine DiscoveryCPR 88513-35-3 - Sigma-Aldrich. (n.d.).
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  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (n.d.).

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5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: A Guide to Physicochemical Characterization for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

This compound is a heterocyclic building block featuring a fused furo[2,3-d]pyrimidine scaffold.[1][2] This core structure is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows it to serve as a privileged scaffold for kinase inhibitors and other therapeutic agents.[3][4][5] As researchers and drug developers, our ability to effectively utilize this scaffold hinges on a deep understanding of its fundamental physicochemical properties. Poor solubility can halt development by hindering formulation and bioavailability, while uncharacterized instability can compromise drug efficacy and safety.

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It is designed not as a rigid set of instructions, but as a strategic guide grounded in established scientific principles. We will explore the causality behind experimental choices, detail self-validating protocols, and provide the tools to build a robust data package essential for advancing a candidate molecule from the bench to preclinical studies.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is the bedrock of successful formulation development. For a fused heterocyclic system like this compound, solubility can be a significant challenge. The planar nature of similar ring systems can promote strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome.[6]

Theoretical Framework & Predictive Analysis

The structure of this compound (Molecular Formula: C₆H₇N₃O, Molecular Weight: 137.14 g/mol ) presents several key features that influence its solubility.[7] The primary amine group (pKa predicted to be basic) suggests that solubility will be highly dependent on pH. At pH values below its pKa, the amine will be protonated, forming a cationic species that is expected to be significantly more soluble in aqueous media. Conversely, the fused heterocyclic core is largely hydrophobic.

Experimental Determination of Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that equilibrium is reached between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility.

Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, DMSO, Ethanol). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To ensure complete removal of particulate matter, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step is crucial; failure to remove all solids will lead to erroneously high solubility values.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility profile based on the structural characteristics of the molecule and data from related compounds.

Solvent/Medium Temperature (°C) Expected Solubility (µg/mL) Rationale & Implications
Deionized Water25LowThe hydrophobic core dominates, limiting interaction with water.
0.1 N HCl (pH ~1)25HighProtonation of the 2-amino group creates a soluble salt form.[6]
PBS (pH 7.4)37Low to ModerateAt physiological pH, the compound will be mostly in its neutral, less soluble form.
DMSO25HighA polar aprotic solvent capable of disrupting crystal lattice forces.
Ethanol25ModerateOffers a balance of polarity and non-polar character to solvate the molecule.
Strategies for Solubility Enhancement

If the aqueous solubility of this compound proves to be a limiting factor for biological assays or in vivo studies, several strategies can be employed:

  • pH Adjustment: For in vitro assays, buffering the medium to an acidic pH can significantly increase solubility.

  • Salt Formation: Synthesizing a salt form, such as a dihydrochloride salt, is a common and effective strategy to improve the stability and aqueous solubility of basic compounds.[8]

  • Co-solvents: The use of excipients like PEG-400, propylene glycol, or Solutol® HS 15 can be explored for formulation development.

  • Structural Modification: In the lead optimization phase, introducing polar or ionizable groups to the scaffold can enhance solubility, provided these modifications do not negatively impact target binding.[3][9]

The workflow for assessing and addressing solubility can be visualized as follows:

G cluster_0 Solubility Assessment Workflow cluster_1 Solubility Enhancement start Start: Compound Synthesis predict Predict Solubility (In Silico Tools) start->predict shake_flask Thermodynamic Solubility (Shake-Flask Assay) predict->shake_flask analyze Analyze Data (Is solubility > target?) shake_flask->analyze ph_adjust pH Adjustment analyze->ph_adjust No proceed Proceed to Formulation & In Vivo Studies analyze->proceed Yes ph_adjust->shake_flask Re-test salt Salt Formation salt->shake_flask Re-test cosolvent Co-solvents cosolvent->shake_flask stop Re-evaluate or Re-design cosolvent->stop If still insufficient

Caption: Workflow for solubility assessment and enhancement.

Part 2: Stability Profiling & Forced Degradation

Stability testing is a non-negotiable component of drug development, providing critical insights into a compound's intrinsic stability, degradation pathways, and potential shelf-life.[10] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH), are the cornerstone of this evaluation.[10][11] These studies deliberately stress the molecule under conditions more severe than those it would typically encounter to identify likely degradation products and establish a stability-indicating analytical method.[11][12]

The Rationale for Forced Degradation

The primary objectives of performing forced degradation studies on this compound are:

  • To understand degradation pathways: Identifying how the molecule breaks down helps in predicting potential issues during manufacturing and storage.[11]

  • To develop a stability-indicating method: The stressed samples are used to develop and validate an analytical method (typically HPLC) that can separate the intact drug from all significant degradation products.[12]

  • To inform formulation and packaging decisions: Understanding sensitivities to light, heat, or pH guides the selection of appropriate excipients and packaging materials.[10]

Experimental Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound. This range is sufficient to generate and detect primary degradants without overly complex secondary degradation, which can obscure the initial breakdown pathways.[12] A validated HPLC method with a photodiode array (PDA) detector is essential for these studies to track the disappearance of the parent peak and the appearance of degradant peaks.

General Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

Protocol 2.2.1: Acidic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 1 N NaOH to halt the reaction.

  • Dilute to a final concentration suitable for HPLC analysis.

Protocol 2.2.2: Basic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

  • Incubate at a controlled temperature (e.g., 60°C). Note: Fused pyrimidine systems can be susceptible to rapid degradation under hot alkaline conditions.[13]

  • Withdraw aliquots at various time points.

  • Immediately neutralize the aliquot with an equivalent amount of 1 N HCl.

  • Dilute for HPLC analysis.

Protocol 2.2.3: Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction by withdrawing aliquots at various time points.

  • Dilute for HPLC analysis.

Protocol 2.2.4: Thermal Degradation

  • Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).

  • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Also, subject a solution of the compound to the same thermal stress.

Protocol 2.2.5: Photolytic Degradation

  • Expose both the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A parallel control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition Conditions Time % Degradation No. of Degradants Observations
Acidic Hydrolysis1 N HCl, 60°C24h~15%2Significant degradation observed.
Basic Hydrolysis1 N NaOH, 60°C8h~18%3Compound is highly labile to base.[13]
Oxidative3% H₂O₂, RT24h~10%1Moderate sensitivity to oxidation.
Thermal (Solid)80°C48h< 2%0Stable in solid form to heat.
Thermal (Solution)80°C48h~5%1Minor degradation in solution.
PhotolyticICH Q1B-~8%1Moderate sensitivity to light.
Potential Degradation Pathways

Based on the chemical structure, several degradation pathways are plausible under stress conditions. The ether linkage in the dihydrofuran ring and the exocyclic amino group are potential hotspots for hydrolysis.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 5,6-Dihydrofuro[2,3-d] pyrimidin-2-amine Hydrolysis_Amine Hydrolysis of Amine (Furo[2,3-d]pyrimidin-2-ol) Parent->Hydrolysis_Amine H⁺ / OH⁻ Ring_Opening Hydrolysis of Ether (Ring-Opened Product) Parent->Ring_Opening Strong H⁺ / OH⁻ N_Oxide N-Oxide Formation Parent->N_Oxide [O]

Caption: Plausible degradation pathways under forced stress.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a critical, early-stage investment in the drug development process. The protocols and strategies outlined in this guide provide a robust framework for generating the high-quality data required for informed decision-making. By understanding the intrinsic physicochemical properties of this valuable building block, researchers can proactively address potential liabilities, streamline formulation development, and ultimately accelerate the journey of new therapeutic candidates to the clinic.

References

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  • BenchChem. (2025). Troubleshooting low solubility of Furo[2,3-b]pyridine derivatives. BenchChem.

  • Abdel-Ghani, T. M., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances.

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  • Rawat, T., & Pandey, I. P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

  • Campbell, L. L., Jr. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology.

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

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  • BenchChem. (2025). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. BenchChem.

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

  • Request PDF. (2021). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate.

  • ChemScene. (n.d.). 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine. ChemScene.

  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR. Sigma-Aldrich.

  • Wang, Y., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

  • PubChem. (n.d.). 5,6-Bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine. PubChem.

  • BenchChem. (n.d.). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine Dihydrochloride. BenchChem.

  • Bergeron, R. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.

  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry.

  • ResearchGate. (2015). New Strategy for the Synthesis of 5-Aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones and Their Sulfur Analogues. ResearchGate.

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An In-depth Technical Guide to the Therapeutic Potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the promising therapeutic applications of compounds derived from the 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine scaffold. We will delve into the key molecular targets, provide evidence-based insights into their mechanism of action, and present detailed experimental workflows for their validation.

Part 1: The 5,6-Dihydrofuro[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The furo[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally analogous to purines, the fundamental building blocks of nucleic acids. This bioisosteric relationship to adenine, a key component of adenosine triphosphate (ATP), makes the furo[2,3-d]pyrimidine scaffold an excellent starting point for the design of competitive inhibitors for a wide range of enzymes, particularly kinases.[1][2][3] The inherent drug-like properties of this scaffold, coupled with the numerous possibilities for chemical modification, have led to its exploration in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3]

The this compound variant, the focus of this guide, offers a three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for specific biological targets. Its utility as a versatile building block in proteomics and drug discovery is well-established.[4]

Part 2: Key Therapeutic Target Classes and Their Validation

The therapeutic potential of this compound derivatives stems from their ability to modulate the activity of several key enzymes implicated in disease pathogenesis. This section will explore the most prominent target classes and provide detailed protocols for their experimental validation.

Receptor Tyrosine Kinase (RTK) Inhibitors: A Cornerstone of Modern Oncology

Introduction to RTKs in Cancer: Receptor tyrosine kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling, often through overexpression or mutation, is a common driver of cancer. Key RTKs implicated in various malignancies include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many solid tumors, including lung and colon cancer, leading to uncontrolled cell proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • Platelet-Derived Growth Factor Receptor β (PDGFR-β): Involved in tumor growth, angiogenesis, and metastasis.

Mechanism of Inhibition: Furo[2,3-d]pyrimidine derivatives have been shown to act as ATP-competitive inhibitors of these kinases.[2] By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-cancerous signals.

Key Findings and Structure-Activity Relationships (SAR): Numerous studies have demonstrated the potent inhibitory activity of furo[2,3-d]pyrimidine derivatives against various RTKs. Substitutions at the 4, 5, and 6 positions of the furo[2,3-d]pyrimidine core have been extensively explored to optimize potency and selectivity. For instance, certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines have shown single-digit nanomolar inhibition of EGFR kinase and potent inhibition of VEGFR-2 and PDGFR-β kinases.[6]

Table 1: Representative Furo[2,3-d]pyrimidine-Based RTK Inhibitors and their Activities

Compound ReferenceTarget KinaseReported IC50Cell Line(s)
Compound from[6]EGFRSingle-digit nM-
Compound from[6]VEGFR-2≤ Sunitinib-
Compound from[6]PDGFR-β> Sunitinib-
Furo[2,3-d]pyrimidine derivative[5]VEGFR-257.1 nM-
Dihydropyrimidinone derivative[7]VEGFR-21.97 µMA549

Experimental Validation Workflow: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium and XL665 into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2 µL) of each compound dilution to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing the target kinase (e.g., recombinant human VEGFR-2) and the biotinylated substrate peptide in kinase buffer.

    • Dispense the enzyme/substrate mix into the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add the ATP solution to the plate to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in detection buffer.

    • Add the detection mix to the plate to stop the kinase reaction.

    • Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a non-radioactive method like HTRF is preferred for safety and ease of use in high-throughput screening. The choice of ATP concentration is critical and is often set at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Dispense Compound to Plate Compound_Prep->Assay_Plate Add_Enzyme_Substrate Add Enzyme/Substrate to Plate Assay_Plate->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Add_ATP Add ATP to Initiate Reaction Add_Enzyme_Substrate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Detection_Mix Add HTRF Detection Reagents Incubate_Reaction->Add_Detection_Mix Incubate_Detection Incubate for Antibody Binding Add_Detection_Mix->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for an in vitro HTRF-based kinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibitors: A Classic Target with Modern Relevance

Introduction to DHFR as a Therapeutic Target: Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate.[8] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[8] Consequently, inhibiting DHFR can halt the proliferation of rapidly dividing cells, making it an effective target for both anticancer and antimicrobial therapies.[8][9]

Mechanism of Inhibition: Furo[2,3-d]pyrimidine derivatives, particularly those with a 2,4-diamino substitution pattern, act as "antifolates." They are structural mimics of the natural substrate, dihydrofolate, and competitively inhibit the active site of DHFR.[8][10] This leads to a depletion of the tetrahydrofolate pool and subsequent cell death.

Key Findings and SAR: A significant body of research has focused on developing 2,4-diamino-furo[2,3-d]pyrimidines as DHFR inhibitors.[10][11][12] These compounds have shown potent activity against DHFR from various sources, including human, Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium.[10][12] This highlights their potential as broad-spectrum therapeutic agents.

Table 2: Representative Furo[2,3-d]pyrimidine-Based DHFR Inhibitors and their Activities

Compound ClassTarget DHFRReported Activity
2,4-diamino-furo[2,3-d]pyrimidines[11]Human, T. gondiiPotent Inhibition
Tricyclic furo[2,3-d]pyrimidines[10]P. carinii, T. gondii, M. aviumModerate Inhibition
2,4-diamino-5-methyl-furo[2,3-d]pyrimidine[12]Human, P. carinii, M. aviumNanomolar Inhibition

Experimental Validation Workflow: Spectrophotometric DHFR Inhibition Assay

Principle: This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate. An inhibitor will slow down this reaction, resulting in a reduced rate of absorbance change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Prepare stock solutions of dihydrofolate (DHF), NADPH, and the test compound in appropriate solvents.

    • Prepare a solution of recombinant DHFR enzyme in assay buffer.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add NADPH and DHF to the wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately place the plate in a spectrophotometer capable of kinetic readings.

    • Monitor the decrease in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Self-Validation and Causality: The inclusion of a no-enzyme control is crucial to ensure that the observed absorbance change is due to enzymatic activity. Running the assay with a known DHFR inhibitor, such as methotrexate, serves as a positive control and validates the assay's performance.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, Substrates, and Inhibitor Plate_Setup Add Reagents and Inhibitor to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add DHFR Enzyme Plate_Setup->Initiate_Reaction Kinetic_Read Monitor Absorbance at 340 nm Initiate_Reaction->Kinetic_Read Calculate_Velocity Calculate Initial Reaction Velocity Kinetic_Read->Calculate_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Value Plot_Inhibition->Determine_IC50

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Other Promising Kinase Targets

The versatility of the furo[2,3-d]pyrimidine scaffold extends to other kinase families that are attractive targets for drug discovery.

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been developed as dual PI3K/AKT inhibitors, demonstrating potent anticancer activity.[13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Pyrido[2,3-d]pyrimidine derivatives, structurally related to furo[2,3-d]pyrimidines, have been identified as potent CDK inhibitors.[14] More specifically, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been developed as highly selective CDK2 inhibitors.[15]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity and inflammation, as well as in myeloproliferative neoplasms. Pyrimidine-based compounds have been successfully developed as selective JAK2 inhibitors.[16]

Table 3: Furo[2,3-d]pyrimidine and Related Scaffolds as Inhibitors of Other Kinases

Compound ClassTarget KinaseReported IC50Therapeutic Area
Furo[2,3-d]pyrimidine derivative[13]PI3Kα/β, AKT0.175/0.071 µM, 0.411 µMCancer
Pyrido[2,3-d]pyrimidine derivative[14]CDK4/6-Cancer
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one[15]CDK2-Cancer
N-(pyrimidin-2-yl)...amine derivative[16]JAK23 nMMyeloproliferative Neoplasms
Dual-Target Inhibitors: A Strategy to Overcome Drug Resistance

A significant advantage of the furo[2,3-d]pyrimidine scaffold is its potential for developing dual-target inhibitors. For instance, compounds that inhibit both DHFR and thymidylate synthase (TS) have been designed.[12][17] This dual inhibition can lead to a more profound and sustained therapeutic effect and may help to overcome mechanisms of drug resistance that can arise from the upregulation of a single target.

Part 3: Future Directions and Emerging Targets

While the primary focus of research on this compound derivatives has been in oncology, emerging evidence suggests their potential in other therapeutic areas. One exciting example is the development of a selective SIRT2 inhibitor based on a related tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which has shown neuroprotective effects in an in vitro model of Parkinson's disease.[18] This opens up new avenues for the application of this versatile chemical class in neurodegenerative disorders.

Part 4: Conclusion

The this compound scaffold represents a highly valuable platform for the development of targeted therapeutics. Its ability to serve as a template for potent inhibitors of a diverse range of enzymes, including receptor tyrosine kinases, dihydrofolate reductase, and other key kinases, underscores its broad therapeutic potential. The insights and experimental protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to further explore and exploit the therapeutic promise of this remarkable class of compounds.

Part 5: References

  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Gangjee A, et al. Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors With Antiangiogenic and Antitumor Activity. Bioorg Med Chem. 2005;13(18):5475-91. Available at: [Link]

  • Al-Omair MA, et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. 2021;26(11):3199. Available at: [Link]

  • Dihydrofolate reductase inhibitor. Wikipedia. Available at: [Link]

  • El-Subbagh HI, et al. Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. J Med Chem. 1997;40(1):105-13. Available at: [Link]

  • Hassan A, et al. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2016;2(1):1-10. Available at: [Link]

  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate. Available at: [Link]

  • Synthesis of 1,2‐Dihydrofuro[3,4‐d]pyrimidine Derivatives as Potential VEGFR‐2 Inhibitors, and Proposed Mechanism for the 5,6‐Dihydro‐4H‐furo[3,4‐c]pyrrol‐4‐one. ResearchGate. Available at: [Link]

  • Gangjee A, et al. 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. J Med Chem. 2007;50(18):4443-53. Available at: [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Gadhiya SK, et al. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. J Med Chem. 2011;54(10):3525-36. Available at: [Link]

  • El-Naggar AM, et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Med Chem. 2022;13(3):324-340. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • The majority of DHFR inhibitors are derivates of folic acid. Core... ResearchGate. Available at: [Link]

  • Ghorab MM, et al. Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Med Chem. 2019;11(18):2395-2414. Available at: [Link]

  • El-Gohary NS, et al. Synthesis and anticancer activity of new dihydropyrimidinone derivatives. Eur J Med Chem. 2018;157:118-130. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules. 2022;27(19):6618. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med Chem Lett. 2022;13(11):1758-1765. Available at: [Link]

  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. J Med Chem. 2016;59(17):8036-48. Available at: [Link]

  • Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorg Chem. 2019;92:103233. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(15):1563-1586. Available at: [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. J Med Chem. 2020;63(23):14921-14936. Available at: [Link]

  • The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem. 2015;10(1):69-82. Available at: [Link]

Sources

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Furo[2,3-d]pyrimidine Core: Synthesis, Biological Activity, and Therapeutic Potential

The furo[2,3-d]pyrimidine core is a fused heterocyclic ring system that has attracted significant attention in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to act as a bioisostere, interacting with biological targets that typically bind purine-based molecules like adenosine triphosphate (ATP).[1][2][3] This mimicry is the foundation of its therapeutic potential, enabling derivatives to function as competitive inhibitors for a wide range of enzymes, particularly protein kinases.[3][4]

Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making them prime targets for drug development.[3][5] The furo[2,3-d]pyrimidine scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Its versatile synthesis allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of furo[2,3-d]pyrimidine derivatives, with a focus on their application as kinase inhibitors in oncology and beyond.

Core Synthesis Strategies

The construction of the furo[2,3-d]pyrimidine scaffold can be broadly approached via two primary strategic routes: building the furan ring onto a pre-existing pyrimidine, or forming the pyrimidine ring on a furan precursor.[4] A common and versatile methodology begins with accessible starting materials like acetylacetone, proceeding through an activated furan intermediate.[4][6]

The general workflow involves the initial synthesis of a substituted furan, which is then cyclized to form the fused pyrimidine ring. This modular approach is highly amenable to creating a diverse library of compounds for screening.

G cluster_synthesis General Synthetic Workflow A Simple Starting Materials (e.g., Acetylacetone) B Step 1: Furan Intermediate Synthesis A->B e.g., Reaction with SO2Cl2, Malononitrile C Step 2: Cyclization to Form Furo[2,3-d]pyrimidine Core B->C e.g., Thermal Cyclocondensation with HCOOH / Acetic Anhydride D Step 3: Functional Group Modification & Derivatization C->D e.g., Claisen-Schmidt Condensation, Amidation, etc. E Final Bioactive Compounds D->E

Caption: A generalized workflow for the synthesis of furo[2,3-d]pyrimidine derivatives.

Therapeutic Applications and Biological Activities

The furo[2,3-d]pyrimidine scaffold has been explored for a wide range of pharmacological actions, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[2][7] Its most prominent role, however, is in the development of targeted anticancer agents.

Anticancer Activity: A Focus on Kinase Inhibition

The primary mechanism behind the anticancer effects of furo[2,3-d]pyrimidine derivatives is their ability to inhibit protein kinases involved in oncogenic signaling pathways that control cell proliferation, survival, and angiogenesis.[1][4]

1. EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key receptor tyrosine kinases whose overexpression is implicated in the development of numerous cancers.[8] Several series of 4-anilino-furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of EGFR and HER2.[8] For instance, compound 3f was identified as a potent EGFR inhibitor with an IC₅₀ of 0.121 µM, comparable to the reference drug erlotinib.[9] This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells.[9]

2. PI3K/AKT Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[3][10] Furo[2,3-d]pyrimidine derivatives have been designed as potent dual inhibitors of PI3K and AKT.[11] Compound 10b , a hybrid molecule incorporating a 1,3,4-thiadiazole moiety, demonstrated potent inhibitory activity against PI3Kα (IC₅₀ = 0.175 µM), PI3Kβ (IC₅₀ = 0.071 µM), and AKT (IC₅₀ = 0.411 µM).[10][11] This compound exhibited strong antiproliferative action against a panel of 38 different cancer cell lines.[11]

G cluster_pathway Targeted PI3K/AKT/mTOR Signaling Pathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

3. Other Kinase Targets (FLT3, RIP1, etc.): The scaffold's versatility extends to other important cancer targets. Derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[12] A novel series of furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea compounds showed cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range.[12] Additionally, certain derivatives have shown activity as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[1]

Structure-Activity Relationship (SAR)

The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the substituents at various positions of the core structure.[4]

  • Position 4: Substitution with an anilino group has been identified as crucial for potent dual EGFR/HER2 inhibitory activity.[4][8]

  • Position 5: Modifications to the side chain at this position significantly influence EGFR/HER2 inhibition, with carboxylic acid derivatives showing strong activity.[4][8]

  • Chalcone Derivatives: The introduction of a chalcone moiety (1,3-diaryl-2-propen-1-one) at the 5-position can confer potent anti-breast cancer activity. The presence of halogen substituents on the B-ring of the chalcone structure often enhances cytotoxic activity.[4][6][13]

Quantitative Biological Data Summary
Compound IDTarget Kinase(s)IC₅₀ / GI₅₀ (µM)Cancer Cell Line(s)Reference
3f EGFRIC₅₀: 0.121T-47D (Breast)[9]
10b PI3Kα / PI3Kβ / AKTIC₅₀: 0.175 / 0.071 / 0.411HS 578T (Breast)[10][11]
5d (Chalcone) N/AMean GI₅₀: 2.41NCI 59-cell panel[6]
5e (Chalcone) N/AMean GI₅₀: 1.23NCI 59-cell panel[6]
7h EGFR/HER2TGI: 67% (in vivo)EAC Solid Tumor[8]
8d EGFR/HER2TGI: 71% (in vivo)EAC Solid Tumor[8]
Antiviral Activity

Beyond cancer, the furo[2,3-d]pyrimidine scaffold has shown promise in antiviral drug discovery. A series of hybrid derivatives linking the core to a 1,3,4-oxadiazole moiety exhibited broad-spectrum activity against wild-type and mutant strains of the varicella-zoster virus (VZV).[14] Notably, compound 9b from this series was up to threefold more potent than the reference drug acyclovir against thymidine kinase-deficient VZV strains, indicating a different mechanism of action and potential for overcoming drug resistance.[14]

Key Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following section details a representative, field-proven methodology for the synthesis of furo[2,3-d]pyrimidine-based chalcones, which have demonstrated significant anticancer activity.[6]

Protocol: Synthesis of (E)-5-(3-(aryl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol proceeds in two main stages: (1) Synthesis of the key intermediate, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, and (2) Claisen-Schmidt condensation to form the final chalcone products.

Part 1: Synthesis of Intermediate (4)

  • Step 1a (Chlorination): Acetylacetone (1) is reacted with sulfuryl chloride to yield α-chloro acetylacetone (2).[6]

  • Step 1b (Furan Formation): The α-chloro intermediate (2) is reacted with malononitrile in the presence of sodium ethoxide to form the substituted furan derivative (3).[6]

  • Step 1c (Cyclocondensation): The furan derivative (3) undergoes thermal cyclocondensation by refluxing with formic acid and acetic anhydride for an extended period (approx. 35 hours) to yield the core intermediate, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (4).[6]

Part 2: Synthesis of Chalcones (5a-k) via Claisen-Schmidt Condensation

  • Dissolution: Dissolve 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (4) (10 mmol) in ethanol (10 ml).

  • Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (10 mmol).

  • Base Catalysis: Add a 20% aqueous sodium hydroxide (NaOH) solution (1 ml, 5 mmol).[6]

  • Reaction: Stir the reaction mixture at room temperature for 6–10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification & Precipitation: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (10% v/v). The precipitated solid product is the target chalcone.[6]

  • Purification: Filter the solid and recrystallize from ethanol to obtain the purified product.

  • Characterization: Confirm the structure of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The furo[2,3-d]pyrimidine scaffold is a highly validated and privileged core in modern medicinal chemistry. Its role as a purine bioisostere provides a powerful starting point for the design of enzyme inhibitors, particularly for protein kinases central to cancer pathology.[1][4] The extensive research into its derivatives has yielded potent inhibitors of EGFR, HER2, PI3K, AKT, and FLT3, with some compounds showing promising in vitro and in vivo efficacy.[8][9][11][12] Furthermore, its emerging potential in developing novel antiviral agents highlights the scaffold's broad therapeutic utility.[14]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to advance them toward clinical development.[4] The exploration of novel hybrid molecules that combine the furo[2,3-d]pyrimidine core with other established pharmacophores is a promising strategy to enhance potency, improve selectivity, and overcome drug resistance mechanisms.[11][14] The continued investigation of this versatile scaffold is poised to deliver the next generation of targeted therapies for a range of human diseases.

References

  • BenchChem. (n.d.). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide.
  • Abdel-Ghani, T. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 125-139.
  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines.
  • Request PDF. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate.
  • PubMed. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity.
  • PubMed Central. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
  • National Institutes of Health. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • Request PDF. (n.d.). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate.
  • Hu, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 994-1003.
  • PubMed. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis.
  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61).
  • BenchChem. (n.d.). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Representation of the structure–activity relationships (SAR) of the new furo[2,3‐d]pyrimidine derivatives.
  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
  • PubMed. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.
  • ResearchGate. (n.d.). Chemical structure of some furo[2,3-d]pyrimidine compounds (62 and 63) with dual inhibitors of receptor tyrosine kinases and dihydrofolate reductase (DHFR).
  • Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry and chemical biology. As a purine isostere, this fused ring system is a key building block in the design of molecules with diverse biological activities. This in-depth technical guide will explore the discovery and history of this compound, not as a singular event, but as an outcome of the broader evolution of synthetic strategies for furo[2,3-d]pyrimidines. We will delve into the foundational synthetic methodologies, their mechanistic underpinnings, and the eventual application of this specific scaffold in modern research, particularly in the realm of proteomics.

Introduction: The Furo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The fusion of a furan ring with a pyrimidine nucleus gives rise to the furo[2,3-d]pyrimidine system, a class of compounds with profound implications in drug discovery.[1] The structural resemblance to purines allows these molecules to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of adenosine triphosphate (ATP).[2][3] This has led to the development of numerous furo[2,3-d]pyrimidine derivatives as potent inhibitors of key enzymes implicated in cancer and other diseases.[3][4][5] The subject of this guide, this compound, represents a specific embodiment of this privileged scaffold, valued for its utility as a versatile chemical intermediate.

The Historical Trajectory of Furo[2,3-d]pyrimidine Synthesis

The history of this compound is intrinsically linked to the development of synthetic routes to the broader class of furo[2,3-d]pyrimidines. Early synthetic efforts were primarily centered around two main strategies: the construction of the pyrimidine ring onto a pre-existing furan, or the annulation of a furan ring onto a pyrimidine precursor.[6]

A prevalent and historically significant approach involves the reaction of a suitably functionalized furan with a reagent that supplies the requisite atoms for the pyrimidine ring. For instance, 2-aminofuran-3-carbonitriles have been cyclized with formamide to yield 4-aminofuro[2,3-d]pyrimidines.[6] This foundational chemistry set the stage for the synthesis of a diverse array of substituted analogs.

More contemporary approaches have embraced the principles of green chemistry and efficiency, with multicomponent reactions (MCRs) emerging as a powerful tool for the construction of these complex heterocycles.[7] These methods allow for the rapid assembly of the furo[2,3-d]pyrimidine core from simple, readily available starting materials in a single synthetic operation, often with high atom economy.[7]

Foundational Synthetic Methodologies

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis can be understood through established and plausible chemical transformations. A logical and widely employed method for constructing the 2-aminopyrimidine moiety is the condensation of a suitable precursor with guanidine.

Conceptual Synthetic Pathway: From Dihydrofuranone to the Furo[2,3-d]pyrimidine Core

A rational and illustrative synthesis of the this compound scaffold involves the reaction of a γ-lactone (dihydrofuran-2(3H)-one) derivative with guanidine. The reaction proceeds through a series of nucleophilic attack, ring-opening, and cyclization steps to furnish the fused heterocyclic system.

Conceptual Experimental Protocol: Synthesis of this compound

  • Step 1: Activation of the Lactone. A suitably activated dihydrofuran-2(3H)-one, for example, a derivative with a leaving group at the 3-position or an exocyclic double bond, is prepared. This enhances the electrophilicity of the lactone ring.

  • Step 2: Guanidine Condensation. The activated lactone is reacted with guanidine, typically in the presence of a base such as sodium ethoxide in ethanol. The nucleophilic nitrogen of guanidine attacks the carbonyl carbon of the lactone.

  • Step 3: Ring Opening and Intramolecular Cyclization. The initial addition is followed by the opening of the furanone ring. Subsequent intramolecular condensation between the newly formed functionalities and the remaining nitrogen atoms of the guanidine moiety leads to the formation of the pyrimidine ring.

  • Step 4: Work-up and Isolation. The reaction mixture is neutralized, and the product is isolated through precipitation and purified by recrystallization.

This generalized protocol is supported by numerous examples in the literature where guanidine is used to construct the 2-aminopyrimidine ring onto various carbocyclic and heterocyclic frameworks.[8]

Visualization of Synthetic Pathways

To further elucidate the logical flow of the synthesis of furo[2,3-d]pyrimidine derivatives, the following diagrams illustrate key synthetic strategies.

G cluster_0 Strategy 1: Pyrimidine Ring Formation Functionalized Furan Functionalized Furan Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Functionalized Furan->Furo[2,3-d]pyrimidine Cyclization Guanidine Guanidine Guanidine->Furo[2,3-d]pyrimidine Condensation

Caption: Building the pyrimidine ring onto a furan precursor.

G cluster_1 Strategy 2: Furan Ring Formation Functionalized Pyrimidine Functionalized Pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Functionalized Pyrimidine->Furo[2,3-d]pyrimidine Annulation Furan Precursor Reagents Furan Precursor Reagents Furan Precursor Reagents->Furo[2,3-d]pyrimidine

Caption: Annulating a furan ring onto a pyrimidine scaffold.

Applications and Modern Significance

While the early history of this compound is rooted in the fundamental exploration of heterocyclic chemistry, its contemporary significance is most pronounced in its role as a versatile building block. Commercial availability of this compound underscores its utility in synthetic and medicinal chemistry endeavors.

A Key Intermediate in Proteomics Research

The primary documented application of this compound is as a heterocyclic building block in proteomics research. Its structure provides a rigid scaffold that can be readily functionalized at the amino group and potentially at other positions on the ring system. This allows for the systematic construction of libraries of small molecules for screening against various biological targets.

A Scaffold for Kinase Inhibitor Discovery

The broader furo[2,3-d]pyrimidine class of compounds has been extensively investigated for its potential as kinase inhibitors.[2][3] The structural analogy to purines enables these molecules to compete with ATP for binding to the active site of kinases. Derivatives of this compound are therefore valuable starting points for the design of novel kinase inhibitors for therapeutic intervention in diseases such as cancer. For example, novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of EGFR and HER2 tyrosine kinases.[3]

Quantitative Data Summary

The development of novel furo[2,3-d]pyrimidine derivatives often involves the evaluation of their biological activity. The following table summarizes representative data for the inhibitory activity of certain furo[2,3-d]pyrimidine compounds against various cancer cell lines, illustrating the therapeutic potential of this scaffold.

Compound IDTarget Cell LineIC50 (µM)Reference
8c A549 (Lung Carcinoma)< 0.1[3]
8d A549 (Lung Carcinoma)< 0.1[3]
10 A549 (Lung Carcinoma)21.4[3]
10b HS 578T (Breast Cancer)1.51[4]

Conclusion

The discovery and history of this compound are best understood within the context of the broader evolution of synthetic methodologies for furo[2,3-d]pyrimidines. From early, fundamental studies on heterocyclic ring construction to modern, efficient multicomponent reactions, the synthesis of this important scaffold has been progressively refined. Today, this compound serves as a valuable and commercially available building block, particularly in the fields of proteomics and medicinal chemistry, where it provides a privileged scaffold for the design of novel kinase inhibitors and other biologically active molecules. The ongoing exploration of its derivatives continues to underscore the enduring importance of the furo[2,3-d]pyrimidine core in the quest for new therapeutic agents.

References

  • Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., & AboulMagd, A. M. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Bioorganic & Medicinal Chemistry, 26(1), 184-197. [Link]

  • Ghahremanzadeh, R., & Amanpour, J. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Hassan, A. S., Abdel-Aziz, M., & El-Sayed, M. A. A. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8683-8698. [Link]

  • Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 558-572. [Link]

  • IMTM. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]

  • Moustafa, A. H., Ghorab, M. M., & Alsaid, M. S. (2021). Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives and Their Anticancer Evaluation. Molecules, 26(11), 3235. [Link]

  • Nasiri, F., & Zare, A. (2024). Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19), e202400587. [Link]

  • Sargsyan, A. S., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4983. [Link]

  • Taha, M. O., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Bioorganic Chemistry, 76, 259-270. [Link]

  • Youssif, S. (2013). Synthesis of Furopyrimidine Derivatives. International Journal of Advanced Research, 1(6), 230-250. [Link]

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Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fused Pyrimidines in Kinase-Targeted Drug Discovery

The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of kinase inhibitors. These small molecules target the ATP-binding site of kinases, crucial regulators of cellular signaling, thereby disrupting aberrant pathways that drive disease progression. Within the vast chemical space of potential inhibitors, fused pyrimidine scaffolds have emerged as a privileged class due to their structural resemblance to the adenine core of ATP. This mimicry provides a strong foundation for potent and selective kinase inhibition.

This application note focuses on 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine , a heterocyclic compound featuring a bicyclic system that presents a unique three-dimensional structure for interaction with the kinase active site. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for library synthesis in kinase inhibitor screening campaigns. We will explore the rationale for its use, delve into the key signaling pathways it can modulate, provide detailed protocols for biochemical and cell-based screening, and discuss the interpretation of screening data.

The Scientific Rationale: Why this compound is a Promising Scaffold

The furo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of ATP.[1] This inherent structural similarity allows it to effectively compete with endogenous ATP for binding within the kinase catalytic site. The 2-amino group provides a critical hydrogen bond donor, mimicking the N6 amine of adenine that anchors ATP to the kinase hinge region. Furthermore, the dihydro-furan ring introduces a non-planar geometry compared to flat purine analogs, which can be exploited to achieve selectivity for specific kinase targets by probing deeper, less conserved pockets adjacent to the ATP-binding site.

Derivatives of the closely related pyrido[2,3-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Akt.[2][3] These kinases are central nodes in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Targeting Key Oncogenic Pathways

The PI3K/Akt/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers.[4] Small molecule inhibitors that target key kinases within this pathway, such as PI3K and Akt, are therefore of significant therapeutic interest. The furo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of both PI3K and Akt.[3]

digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="5,6-Dihydrofuro[2,3-d]\npyrimidin-2-amine\n(and derivatives)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; Inhibitor -> PI3K [label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Inhibitor -> Akt [label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; }

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by furo[2,3-d]pyrimidine derivatives.

Biochemical Screening Protocol: A Case Study with EGFR Kinase

The following protocol outlines a robust biochemical assay for screening a library of this compound derivatives against EGFR kinase using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the ADP concentration, and thus the kinase activity.[5]

Materials and Reagents
  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT

  • This compound derivatives library, solubilized in 100% DMSO

  • White, opaque 384-well plates

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 25 nL of each compound dilution to the wells of a 384-well plate. This will result in a 200x dilution in the final kinase reaction.

  • Kinase Reaction Setup:

    • Prepare a 2x enzyme solution in Kinase Buffer. The optimal concentration of EGFR should be empirically determined to yield a robust signal-to-background ratio.

    • Prepare a 2x substrate/ATP mix in Kinase Buffer. The concentration of the Poly(Glu,Tyr) substrate and ATP should be at or near their Km values for EGFR to ensure sensitive detection of ATP-competitive inhibitors.

    • In a 384-well plate, add 2.5 µL of the 2x enzyme solution to each well containing the pre-spotted compounds.

    • To initiate the kinase reaction, add 2.5 µL of the 2x substrate/ATP mix to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition:

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

digraph "Biochemical_Screening_Workflow" { graph [rankdir="TD", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Start [label="Start: Compound Library\n(this compound derivatives)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Plating [label="1. Compound Plating\n(25 nL in 384-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Enzyme [label="2. Add 2.5 µL 2x EGFR Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Sub_ATP [label="3. Add 2.5 µL 2x Substrate/ATP Mix", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Kinase [label="4. Incubate 60 min at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_ADPGlo [label="5. Add 5 µL ADP-Glo™ Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_ADPGlo [label="6. Incubate 40 min at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Detection [label="7. Add 10 µL Kinase Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Detection [label="8. Incubate 30-60 min at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Read_Plate [label="9. Measure Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: IC50 Determination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Compound_Plating; Compound_Plating -> Add_Enzyme; Add_Enzyme -> Add_Sub_ATP; Add_Sub_ATP -> Incubate_Kinase; Incubate_Kinase -> Add_ADPGlo; Add_ADPGlo -> Incubate_ADPGlo; Incubate_ADPGlo -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Read_Plate; Read_Plate -> End; }

Figure 2: Workflow for the biochemical screening of kinase inhibitors using the ADP-Glo™ assay.

Cell-Based Assay Protocol: Assessing Anti-proliferative Activity

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context. The following protocol describes a standard MTT assay to measure the anti-proliferative effects of this compound derivatives on a cancer cell line known to be dependent on EGFR signaling (e.g., A431).

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents
  • A431 human epidermoid carcinoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count A431 cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Biochemical Assay Data

The raw luminescence data from the ADP-Glo™ assay is used to calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. The percent inhibition is then plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay Data

The absorbance values from the MTT assay are used to calculate the percent cell viability relative to the vehicle-treated control wells. The percent viability is plotted against the logarithm of the compound concentration, and the data are fitted to a dose-response curve to determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Structure-Activity Relationship (SAR)

The screening data from a library of this compound derivatives can be used to establish a structure-activity relationship (SAR). For example, modifications at the 5- and 6-positions of the furo[2,3-d]pyrimidine ring can significantly impact potency and selectivity. A review of pyrrolo[2,3-d]pyrimidines as EGFR inhibitors suggests that substitution at the 4-position with an aniline moiety is often crucial for high-potency inhibition.[7] The SAR data can guide the rational design of next-generation inhibitors with improved pharmacological properties.

Compound IDR1-SubstituentR2-SubstituentEGFR IC₅₀ (nM)A431 GI₅₀ (nM)
DFP-001 HH12505600
DFP-002 PhenylH350980
DFP-003 3-chloroanilineH45120
DFP-004 3-chloroanilineMethyl2585

Table 1: Hypothetical screening data for a small library of this compound derivatives, illustrating the impact of substitutions on biochemical and cellular activity.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for screening compound libraries based on this core structure against key cancer targets like EGFR and for assessing their cellular efficacy. The correlation of biochemical and cell-based data, coupled with a thorough understanding of the structure-activity relationship, will enable the identification and optimization of lead compounds with the potential for further preclinical and clinical development. Future work should focus on expanding the diversity of the compound library, profiling hit compounds against a broader panel of kinases to assess selectivity, and elucidating the precise binding modes of potent inhibitors through co-crystallization studies.

References

  • El-Damasy, D. A., et al. (2022).
  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Journal of Medicinal Chemistry, 66(15), 10484–10505.
  • Promega Corporation. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-8.
  • El-Sayed, M. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1316-1336.
  • El-Sayed, M. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(28), 19045-19065.
  • Metwally, A. A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 30(31), 3536-3561.
  • Zask, A., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(16), 3176-3184.
  • Kurup, S., et al. (2018). Design, synthesis, and biological evaluation of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of EGFR and AURKA. European Journal of Medicinal Chemistry, 155, 316-336.
  • Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 888392.

Sources

protocol for synthesizing 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Analogs

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Structurally, it acts as a bioisostere of purine, the core of essential biomolecules like adenine and guanine. This similarity allows furo[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the binding of the natural ATP substrate.[1] Consequently, these compounds have been extensively investigated as potent anticancer agents, kinase inhibitors (targeting pathways like PI3K/AKT and VEGFR-2), and for other therapeutic applications.[1][2][3][4][5]

The this compound core, the focus of this guide, introduces conformational flexibility by removing the C5-C6 double bond of the furan ring. This modification can significantly alter the molecule's three-dimensional shape, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties compared to its planar, aromatic counterparts. This guide provides a detailed, modular synthetic protocol for accessing these valuable analogs, designed for researchers in synthetic organic chemistry and drug development.

General Synthetic Strategies

The construction of the furo[2,3-d]pyrimidine ring system is typically achieved through one of two primary strategies[1][6]:

  • Furan Ring Annulation: Building the furan ring onto a pre-functionalized pyrimidine precursor.

  • Pyrimidine Ring Formation: Constructing the pyrimidine ring from a suitably substituted furan intermediate.

Modern advancements have introduced more sophisticated methods, including palladium-catalyzed multi-component reactions that can assemble the core in a single step from simple starting materials.[7][8] However, for creating a diverse library of analogs, a robust, stepwise approach offers greater control and flexibility. The protocol detailed below follows a modular pathway, beginning with a pyrimidine precursor, to allow for diversification at multiple positions. The key transformation to achieve the target scaffold is a selective hydrogenation of the furan ring.[9]

Visualized Synthetic Workflow

The following diagram outlines the multi-step synthetic pathway to generate diverse this compound analogs.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C4-Diversification cluster_2 Part 3: Final Reduction A 2-Amino-6-methyl-pyrimidin-4-ol B Step 1: C5-Alkylation A->B C 2-Amino-5-(2-bromoacetyl)-6-methylpyrimidin-4-ol B->C D Step 2: Intramolecular Cyclization C->D E 2-Amino-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (Core Intermediate I) D->E F Core Intermediate I G Step 3: Chlorination (POCl3) F->G H 2-Amino-4-chloro-6-methylfuro[2,3-d]pyrimidine (Core Intermediate II) G->H I Step 4: SNAr Reaction with R-NH2 H->I H->I Diverse Amines (R-NH2) J N4-Substituted-2-amino-furo[2,3-d]pyrimidine Analog I->J K N4-Substituted Analog L Step 5: Selective Hydrogenation K->L M Target: this compound Analog L->M

Caption: Modular workflow for synthesizing this compound analogs.

Detailed Experimental Protocol

This protocol provides a representative synthesis. Researchers should adapt stoichiometry and conditions based on the specific substrates used.

Materials and Equipment
  • Reagents: 2-Amino-6-methyl-pyrimidin-4-ol, Bromoacetyl bromide, Aluminum chloride (AlCl₃), Phosphorus oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA), various primary/secondary amines (R-NH₂), Palladium on carbon (10% Pd/C), Dichloromethane (DCM), 1,4-Dioxane, Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard glassware, hydrogenation apparatus (e.g., Parr shaker or H-Cube).

Step 1 & 2: Synthesis of 2-Amino-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (Core Intermediate I)

This part of the synthesis involves a Friedel-Crafts acylation followed by an intramolecular cyclization to form the fused furan ring.

  • Acylation: To a stirred suspension of 2-Amino-6-methyl-pyrimidin-4-ol (1.0 eq) and anhydrous AlCl₃ (3.0 eq) in anhydrous DCM at 0 °C, add bromoacetyl bromide (1.2 eq) dropwise.

    • Causality: AlCl₃ is a Lewis acid catalyst required to activate the pyrimidine ring for electrophilic acylation at the C5 position. The reaction is run at 0 °C to control the exothermicity and prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM).

  • Work-up & Cyclization: Carefully quench the reaction by pouring it into a beaker of crushed ice and water. A precipitate will form.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. This crude solid is the acylated intermediate, which is often carried forward without further purification.

  • Suspend the crude intermediate in ethanol containing a base such as sodium ethoxide or DIPEA (2.0 eq). Heat the mixture to reflux for 4-6 hours.

    • Causality: The base promotes an intramolecular Williamson ether synthesis. The hydroxyl group (in its enol form) acts as a nucleophile, displacing the bromide to form the furan ring.

  • Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of MeOH in DCM) to yield the pure Core Intermediate I .

    • Self-Validation: Characterize the product by ¹H NMR (disappearance of the bromoacetyl protons and appearance of a new furan proton signal) and Mass Spectrometry to confirm the molecular weight.

Step 3: Chlorination to 2-Amino-4-chloro-6-methylfuro[2,3-d]pyrimidine (Core Intermediate II)
  • Suspend Core Intermediate I (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of DIPEA or pyridine.

  • Heat the mixture to reflux (approx. 107 °C) for 3-5 hours until the reaction is complete (monitored by TLC).[10][11]

    • Causality: POCl₃ is a standard reagent used to convert hydroxyl groups on heterocyclic rings (or their tautomeric keto forms) into reactive chloro groups, setting the stage for nucleophilic aromatic substitution (SNAr).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8. A precipitate will form.

  • Filter the solid, wash with water, and dry under vacuum to yield Core Intermediate II . This intermediate is often used directly in the next step.

Step 4: C4-Diversification via SNAr Reaction
  • Dissolve Core Intermediate II (1.0 eq) in a suitable solvent like 1,4-dioxane, acetonitrile, or isopropanol.

  • Add the desired primary or secondary amine (R-NH₂, 1.2-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor by TLC.

    • Causality: The amine acts as a nucleophile, displacing the chloride at the electron-deficient C4 position. The base (DIPEA) is required to neutralize the HCl generated during the reaction, driving it to completion.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, typically eluting with a gradient of EtOAc in hexanes) to obtain the desired N4-substituted furo[2,3-d]pyrimidine analog.

Step 5: Selective Hydrogenation to the 5,6-Dihydro Analog
  • Dissolve the N4-substituted furo[2,3-d]pyrimidine analog (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir vigorously at room temperature for 8-24 hours.

    • Causality: Pd/C is a heterogeneous catalyst that facilitates the addition of hydrogen across the C5-C6 double bond of the furan ring.[9] The pyrimidine ring is generally more resistant to hydrogenation under these mild conditions, allowing for selective reduction.

    • Note: The optimal conditions (pressure, solvent, catalyst loading) may need to be screened for different substrates as this reduction is not widely documented.[9]

  • Once the reaction is complete (monitor by LC-MS to observe the mass increase of 2 Da), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final This compound analog .

    • Self-Validation: The success of the reduction is confirmed by ¹H NMR spectroscopy, which will show the disappearance of the aromatic C5-H proton signal and the appearance of two new aliphatic signals corresponding to the C5-H₂ and C6-H protons.

Mechanism Spotlight: Intramolecular Cyclization

The formation of the furan ring is a critical step in this synthetic sequence. The diagram below illustrates the base-promoted intramolecular nucleophilic substitution.

Caption: Mechanism of intramolecular cyclization to form the furan ring. Note: Images are placeholders.

Data Summary and Characterization

The following table provides hypothetical but expected data for a small set of synthesized analogs. Yields are estimates based on related literature.

Analog IDR-Group (at N4)Overall Yield (5 steps)Key ¹H NMR Signal (DMSO-d₆)Expected Mass [M+H]⁺
DFP-01 -NH-Cyclopropyl15-25%δ 2.80-2.90 (m, 1H, cyclopropyl-CH)221.1
DFP-02 -NH-(4-methoxyphenyl)12-22%δ 3.75 (s, 3H, -OCH₃)273.1
DFP-03 -Morpholino18-28%δ 3.65-3.75 (m, 4H, morpholino-CH₂)237.1

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1/2 (Cyclization) Incomplete acylation; decomposition during work-up; inefficient cyclization.Ensure anhydrous conditions for acylation. Use a stronger base or higher temperature for cyclization. Purify the acylated intermediate if necessary.
Incomplete Chlorination (Step 3) Insufficient POCl₃; reaction time too short; starting material insoluble.Increase the excess of POCl₃. Extend the reflux time. Add a co-solvent like toluene to improve solubility.
Failed or Slow SNAr Reaction (Step 4) Amine is not nucleophilic enough; steric hindrance; insufficient base.Increase reaction temperature (use a sealed tube for higher temps). Use a more polar solvent like DMF. Increase the equivalents of amine and base.
Incomplete or Non-selective Reduction (Step 5) Catalyst poisoning; insufficient H₂ pressure; over-reduction of pyrimidine ring.Use fresh, high-quality Pd/C. Increase hydrogen pressure. Screen other catalysts (e.g., PtO₂, Rh/C). Monitor the reaction carefully by LC-MS to avoid over-reduction.

Conclusion

The protocol described provides a versatile and logical pathway for the synthesis of this compound analogs. By leveraging a modular strategy that separates core construction, diversification, and the final reduction, researchers can efficiently generate libraries of these conformationally flexible molecules. Careful monitoring and characterization at each stage are critical for success. These compounds hold significant potential for the development of novel therapeutics, particularly in the field of oncology, by offering a distinct structural profile compared to their well-studied aromatic counterparts.

References

  • BenchChem. (n.d.). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. Retrieved from BenchChem website.[1]

  • ResearchGate. (2025). Synthesis of Novel 5,6-Substituted Furo[2,3-d]pyrimidines via Pd-Catalyzed Cyclization of Alkynylpyrimidinols with Aryl Iodides. Request PDF.[7]

  • Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.[2][5]

  • ResearchGate. (2025). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. Request PDF.[12]

  • Hu, Y.-G., et al. (2010). Efficient Synthesis and Biological Evaluation of Some 2,4-diamino-furo[2,3-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 20(21), 6188-90.[10]

  • Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. (n.d.).[6]

  • Hu, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.[3][13]

  • El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][7][12]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336.[4]

  • ACS Publications. (2015). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters.[8]

  • Duquesne Scholarship Collection. (2012). Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and 5,6-dihydrofuro[2,3-d]pyrimidines as antimitotic agents.[9]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.[11][14]

Sources

Application Notes & Protocols: Cell-Based Assay Development with 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purines, making it a fertile ground for the development of novel enzyme inhibitors.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of critical cellular targets, including protein kinases and dihydrofolate reductase (DHFR).[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust cell-based assays using the foundational building block, 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine . We present a strategic workflow, from initial cell viability screening to confirm on-target activity, using DHFR as a primary exemplary target. The protocols herein are designed to be self-validating systems, ensuring technical accuracy and field-proven insights for the evaluation of novel therapeutic candidates derived from this versatile scaffold.

Introduction: The Furo[2,3-d]pyrimidine Scaffold - A Versatile Core for Enzyme Inhibition

The this compound is a key heterocyclic building block for proteomics research and drug discovery.[5] Its structural similarity to endogenous purines allows it to serve as a template for designing competitive inhibitors that can interact with the active sites of a wide array of enzymes. The strategic modification of this core structure has led to the discovery of potent inhibitors of various enzyme families:

  • Protein Kinases: Numerous derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR), HER2, and the PI3K/AKT pathway, all of which are critical targets in oncology.[2][3][6]

  • Dihydrofolate Reductase (DHFR): The related pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its potent DHFR inhibitory activity, a validated mechanism for anti-cancer and anti-bacterial agents.[4] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[7][8] Inhibition of DHFR leads to the depletion of nucleotide precursors, resulting in the arrest of DNA synthesis and cell death.[9][10]

Given the well-established role of DHFR as a therapeutic target and the documented activity of related pyrimidine-based scaffolds, this application note will focus on developing cell-based assays to screen and characterize derivatives of this compound as potential DHFR inhibitors.

Strategic Workflow for Cell-Based Assay Development

A multi-tiered approach is essential for the effective evaluation of a new chemical series. Our proposed workflow ensures a logical progression from broad cellular effects to specific on-target activity. This strategy maximizes efficiency by eliminating inactive or overly toxic compounds early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization A Synthesize Library of This compound Derivatives B Assay 1: Cell Proliferation/Viability Assay (e.g., MTS/XTT) A->B Test in Cancer Cell Line (e.g., MCF-7, HeLa) C Identify 'Hit' Compounds with Antiproliferative Activity B->C Dose-Response Analysis (IC50) D Assay 2: DHFR Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) C->D Validate Target Interaction E Assay 3: Mechanistic Assay (Folate Rescue Experiment) D->E Confirm DHFR-Specific MoA F Confirm On-Target Activity and Mechanism E->F Correlate Data G Structure-Activity Relationship (SAR) Studies F->G Refine Chemical Structures H ADME/Tox Profiling G->H I Lead Candidate Selection H->I

Caption: Strategic workflow for assay development.

Experimental Protocols

Primary Screening: Cell Proliferation Assay (MTS/XTT)

Principle: This initial assay assesses the general cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines. Tetrazolium salts like MTS or XTT are reduced by metabolically active cells into a colored formazan product, allowing for the quantification of cell viability. A reduction in color formation indicates a decrease in viable cells.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound derivatives in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate, a known DHFR inhibitor).

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTS/XTT Reagent Addition:

    • Prepare the MTS or XTT reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC₅₀ value for each compound.

Example Data Presentation:

CompoundScaffold ModificationTarget Cell LineIC₅₀ (µM)
Parent Scaffold This compoundMCF-7>100
Derivative A R1 = 4-chlorophenylMCF-715.2
Derivative B R1 = 3,4-dimethoxyphenylMCF-75.8
Methotrexate (Positive Control)MCF-70.05
Target Validation: Folate Rescue Assay

Principle: This assay provides strong evidence that the observed antiproliferative activity is due to the inhibition of the folate pathway, specifically DHFR. If a compound's cytotoxic effect is rescued by the addition of a downstream product of the DHFR-mediated reaction (like folinic acid), it strongly implicates DHFR as the target.[9] Folinic acid (leucovorin) can be converted to tetrahydrofolate without the need for DHFR, thus bypassing the enzymatic block.

Protocol:

  • Cell Seeding:

    • Follow the same cell seeding protocol as in the primary screening assay (Section 3.1, Step 1).

  • Compound and Folinic Acid Treatment:

    • Prepare two sets of compound dilutions at a fixed concentration (e.g., 3x the IC₅₀ value determined previously).

    • In one set of wells, add the compound alone.

    • In the second set of wells, co-administer the compound with a final concentration of 100 µM folinic acid.

    • Include controls: vehicle, compound alone, folinic acid alone, and a positive control (Methotrexate ± folinic acid).

  • Incubation and Viability Measurement:

    • Incubate the plates and measure cell viability using the MTS/XTT assay as described in Section 3.1 (Steps 3-5).

  • Data Analysis:

    • Compare the cell viability in the "compound alone" wells to the "compound + folinic acid" wells. A significant increase in viability in the presence of folinic acid indicates that the compound's mechanism of action is through the folate pathway.

G cluster_pathway Folate Metabolism Pathway cluster_intervention Experimental Intervention DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotides dTMP Purines THF->Nucleotides:f0 THF->Nucleotides:f1 DHFR_Enzyme->THF NADPH to NADP+ Compound Furo[2,3-d]pyrimidine Derivative Compound->DHFR_Enzyme Inhibition (Block) Folinic_Acid Folinic Acid (Rescue Agent) Folinic_Acid->THF Bypass

Caption: DHFR inhibition and the principle of the folate rescue assay.

Expected Results:

TreatmentExpected Cell Viability (%)Interpretation
Vehicle Control100%Baseline cell health
Derivative B (5.8 µM)~50%IC₅₀ concentration effect
Derivative B + Folinic Acid>90%Rescue confirms DHFR pathway inhibition
Methotrexate (0.05 µM)~50%Positive control effect
Methotrexate + Folinic Acid>90%Positive control rescue

Conclusion and Future Directions

This application note outlines a robust and logical workflow for the initial characterization of novel compounds derived from the this compound scaffold. By employing a primary proliferation screen followed by a mechanistic folate rescue assay, researchers can efficiently identify and validate compounds that act through the inhibition of dihydrofolate reductase.

The versatility of the furo[2,3-d]pyrimidine scaffold suggests that derivatives may also target other enzymes, such as protein kinases.[1][2] Therefore, "hit" compounds that show antiproliferative activity but are not rescued by folinic acid should be considered for further investigation in kinase activity assays, such as cellular phosphorylation assays or target engagement assays like NanoBRET.[1] This systematic approach ensures that the full therapeutic potential of this valuable chemical scaffold is thoroughly explored.

References

  • SLS Ireland. (n.d.). Dihydrofolate Reductase Assay | CS0340-1KT | SIGMA-ALDRICH. Retrieved from [Link]

  • Heppler, M., et al. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central. Retrieved from [Link]

  • Hassan, G. S., et al. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Publishing. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics through the identification of low-molecular-weight compounds that bind weakly but efficiently to biological targets.[1][2] Unlike high-throughput screening (HTS), which often identifies large, complex molecules that are difficult to optimize, FBDD starts with small, simple "fragments." These fragments serve as highly efficient starting points, providing a solid foundation for building potency and selectivity through subsequent chemical elaboration.[2]

Within the vast chemical space of possible fragments, certain scaffolds, often termed "privileged structures," appear repeatedly in biologically active molecules. The furo[2,3-d]pyrimidine core is one such scaffold, found in a multitude of compounds targeting diverse protein families, including kinases, metabolic enzymes, and phosphoinositide 3-kinases (PI3K).[3][4][5][6] This guide focuses on a specific, high-value derivative: 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine (CAS: 88513-35-3) . Its unique combination of a saturated heterocyclic ring, which imparts three-dimensional character, and a classic pyrimidine hydrogen bonding array makes it an exceptional tool for probing protein binding sites.[7]

This document serves as a comprehensive guide for researchers, providing both the strategic rationale and detailed protocols for effectively utilizing this compound as a foundational fragment in drug discovery campaigns.

Fragment Profile: Physicochemical Properties and Synthesis

The utility of a fragment is intrinsically linked to its physicochemical properties. An ideal fragment should possess high ligand efficiency, adequate solubility, and chemical handles that permit synthetic elaboration. This compound is well-aligned with these principles, often adhering to the "Rule of Three."

PropertyValueSignificance in FBDD
CAS Number 88513-35-3Unique chemical identifier.[7]
Molecular Formula C₆H₇N₃OIndicates a small, simple structure.[7]
Molecular Weight 137.14 g/mol Adheres to the "Rule of Three" (MW < 300), ensuring high ligand efficiency.[7]
Hydrogen Bond Donors 1 (amine)Provides a key interaction point for binding to protein backbones or side chains.
Hydrogen Bond Acceptors 3 (2x pyrimidine N, 1x furan O)Offers multiple opportunities for forming crucial hydrogen bonds within a target's active site.
Topological Polar Surface Area 71.9 ŲContributes to good solubility and potential for cell permeability.
3D Character Saturated Dihydrofuran RingThe non-aromatic furan ring provides a distinct 3D vector, allowing exploration of non-planar regions of a binding pocket, a significant advantage over purely flat, aromatic fragments.
Synthetic Overview

The furo[2,3-d]pyrimidine scaffold can be accessed through various synthetic routes, often involving the condensation and cyclization of substituted pyrimidines or furans.[3][8] A generalized approach for synthesizing the core structure is illustrated below. Specific conditions for generating the 2-amino and 5,6-dihydro variants would involve selecting appropriate starting materials and reduction steps.

synthesis_overview cluster_start Starting Materials cluster_process Core Synthesis cluster_final Final Fragment A Substituted 2-Aminofuran C Condensation & Cyclization A->C B Cyanamide or Guanidine Derivative B->C D 5,6-Dihydrofuro[2,3-d] pyrimidin-2-amine C->D  Reduction/  Modification

Caption: Generalized synthetic pathway to the furo[2,3-d]pyrimidine core.

The FBDD Workflow: From Fragment to Lead

Utilizing this compound in a drug discovery project follows a structured, multi-stage process. Each stage is designed to generate high-quality, actionable data to guide the subsequent steps of chemical optimization.

fbdd_workflow A Protocol 1: Library Preparation & QC B Protocol 2: Primary Fragment Screening (e.g., Protein-Observed NMR) A->B High-quality fragment stock C Hit Identification (Binding Confirmed) B->C Identifies binding events D Protocol 3: Hit Validation & Characterization (Affinity & Site Mapping) C->D Validates genuine hits E Structure-Based Design (X-ray Crystallography / NMR) D->E Provides structural context F Hit-to-Lead Optimization (Chemical Elaboration) E->F Guides rational design

Caption: A typical workflow for a fragment-based drug design campaign.

Protocol 1: Fragment Stock Preparation and Quality Control

Core Objective: To prepare a high-purity, soluble, and stable stock of this compound ready for screening.

Scientific Rationale: The integrity of any screening campaign is wholly dependent on the quality of the library. Fragment precipitation, degradation, or impurities can lead to false negatives or false positives, wasting significant time and resources.[9] Storage in DMSO at low temperatures can introduce atmospheric water over time through freeze-thaw cycles, compromising sample integrity. Therefore, rigorous quality control (QC) and proper handling are paramount.[9]

Methodology:

  • Procurement and Initial QC:

    • Obtain this compound from a reputable commercial supplier (e.g., Santa Cruz Biotechnology).[7]

    • Upon receipt, verify the identity and purity (>95%) of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This baseline characterization is essential for future reference.

  • Solubilization and Stock Preparation:

    • Accurately weigh the fragment and dissolve it in high-purity, deuterated dimethyl sulfoxide (DMSO-d₆) to a final concentration of 200 mM. DMSO-d₆ is the preferred solvent for NMR-based screening.[9]

    • Ensure complete dissolution using gentle vortexing or sonication. Visually inspect for any particulates.

  • Aliquoting and Storage:

    • Aliquot the 200 mM stock solution into small, single-use volumes in 96-well plates or individual tubes suitable for long-term storage. This minimizes the number of freeze-thaw cycles for the master stock.

    • Seal the plates securely with pierceable foil to prevent solvent evaporation and water absorption.[9]

    • Store the 'master stock' plates at -80°C for long-term stability. A 'working stock' plate can be stored at -20°C or 4°C for short-term use, but prolonged storage at 4°C is discouraged.[9][10]

  • Ongoing QC:

    • Periodically (e.g., semi-annually), thaw a representative aliquot and re-analyze by LC-MS to check for degradation.[9] This ensures the continued integrity of your fragment library over time.

Protocol 2: Primary Screening via Protein-Observed NMR Spectroscopy

Core Objective: To rapidly and sensitively detect weak binding of the fragment to an isotopically labeled target protein.

Scientific Rationale: Protein-observed NMR methods, particularly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are exceptionally powerful for FBDD.[1][11] The HSQC spectrum provides a unique fingerprint of the protein, with each peak corresponding to a specific amide N-H group in the protein's backbone. When a fragment binds, it perturbs the local chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift, broaden, or disappear.[10] This phenomenon, known as Chemical Shift Perturbation (CSP), provides direct evidence of binding and simultaneously maps the interaction site onto the protein structure.[1][2]

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source.[11]

    • Perform buffer optimization to ensure the protein is stable and monomeric under conditions suitable for NMR (e.g., appropriate pH, salt concentration, and temperature).[9]

  • NMR Sample Preparation:

    • Prepare a reference (apo) sample containing 50-100 µM of the ¹⁵N-labeled protein in the optimized NMR buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0) with 10% D₂O for the spectrometer lock.[2][9]

    • Prepare a second sample identical to the first, but also containing this compound at a final concentration of 200 µM to 1 mM. The final DMSO-d₆ concentration should be kept low and consistent between samples (typically 1-2%).[11]

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the reference sample and the fragment-containing sample on an NMR spectrometer (e.g., Bruker 600 MHz or higher).[10]

    • Ensure identical experimental parameters (temperature, number of scans, etc.) are used for both acquisitions to allow for direct comparison.

  • Data Analysis and Hit Identification:

    • Process both spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the spectrum of the fragment-containing sample (e.g., in red) onto the reference spectrum (e.g., in black).

    • A "hit" is identified by observing significant CSPs:

      • Peak Shifts: One or more peaks move to a new position.

      • Peak Broadening/Disappearance: Peaks decrease in intensity or disappear entirely, often indicating an intermediate exchange regime on the NMR timescale.

    • The residues exhibiting these changes are considered to be at or near the fragment's binding site.[10]

csp_concept cluster_apo Apo Protein HSQC cluster_complex Protein + Fragment HSQC A1 B1 A2 B2 A3 B3 A3->B3  CSP A4 B4 A5 B5

Caption: Conceptual overlay of HSQC spectra showing a Chemical Shift Perturbation (CSP).

Protocol 3: Hit Validation and Affinity Determination

Core Objective: To confirm the binding interaction is specific and to quantify its strength by determining the equilibrium dissociation constant (KD).

Scientific Rationale: A primary hit from a single-concentration screen must be validated to rule out artifacts like protein aggregation or non-specific binding. An NMR titration experiment provides robust validation and yields the KD, a critical parameter for ranking fragments and assessing ligand efficiency. Tracking the movement of perturbed peaks as a function of ligand concentration allows for the calculation of this key affinity value.[2]

Methodology:

  • NMR Titration Experiment:

    • Prepare a large sample of ¹⁵N-labeled protein at a known concentration (e.g., 50 µM).

    • Prepare a concentrated stock of the fragment (e.g., 50 mM) in the same buffer as the protein, including an identical final DMSO concentration.

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a stepwise titration by adding small, precise aliquots of the fragment stock solution to the protein sample. Acquire an HSQC spectrum after each addition. Typical protein:fragment molar ratios might be 1:0.5, 1:1, 1:2, 1:5, 1:10, and 1:20.[2]

  • Data Analysis and KD Calculation:

    • For each titration point, measure the weighted chemical shift changes for the residues that were perturbed in the primary screen.

    • Plot the chemical shift change (Δδ) against the total fragment concentration.

    • Fit the resulting binding isotherm to a one-site binding model equation to calculate the KD. Fragments typically exhibit KD values in the high micromolar (µM) to low millimolar (mM) range.[2]

  • Orthogonal Method Confirmation (Recommended):

    • To build confidence in the hit, validate the interaction using a biophysical technique that relies on a different physical principle.

    • Examples:

      • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure the binding of the fragment in real-time.

      • Thermal Shift Assay (TSA or DSF): Measure the change in protein melting temperature upon fragment binding.

      • Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event.

    • Concordant results between NMR and an orthogonal method provide very high confidence in the hit.

Validation Data Summary
Fragment ID This compound
Target Protein [Insert Target Name]
KD (NMR Titration) [e.g., 550 µM]
KD (Orthogonal Method, e.g., SPR) [e.g., 620 µM]
Binding Site Residues (from CSPs) [e.g., Val23, Gly24, Phe88, Leu112]

Strategic Elaboration: From Fragment Hit to Potent Lead

Scientific Rationale: The true power of this compound lies in its potential for synthetic elaboration. Its defined structure provides clear vectors for chemical modification, allowing chemists to "grow" the fragment into the surrounding binding pocket to pick up new, favorable interactions and thereby increase potency and selectivity. Structure-activity relationship (SAR) studies of related furo- and thieno[2,3-d]pyrimidines have shown that modifications at the amine, furan, and pyrimidine rings can profoundly impact biological activity.[12][13][14] For example, derivatives of this scaffold have been successfully developed into potent inhibitors of targets like CDK2 and VEGFR-2.[6][15]

Key Growth Vectors:

growth_vectors cluster_labels mol A Vector 1: Amine Substitution (R-NH-) A->mol B Vector 2: Furan Ring Substitution B->mol C Vector 3: Pyrimidine Core Modification C->mol

Caption: Key synthetic vectors on the fragment for hit-to-lead optimization.

  • Vector 1 (Exocyclic Amine): The 2-amino group is the most common and versatile point for modification. It can be acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains that can probe for nearby pockets and form additional interactions.

  • Vector 2 (Dihydrofuran Ring): The saturated carbons of the dihydrofuran ring (positions 5 and 6) can be substituted. This allows for the introduction of groups that can improve properties like solubility or project into hydrophobic sub-pockets, often improving selectivity.[16]

  • Vector 3 (Pyrimidine Core): While more synthetically challenging, the pyrimidine ring itself can be modified. For instance, substitution at the 4-position is a common strategy in related pyrimidine inhibitors.[17]

By obtaining a high-resolution crystal or NMR structure of the target protein in complex with the initial fragment, medicinal chemists can rationally design modifications along these vectors to create the next generation of highly potent and selective lead compounds.

Conclusion

This compound represents a high-quality, synthetically tractable, and functionally versatile fragment for drug discovery. Its favorable physicochemical properties and distinct 3D architecture make it an ideal starting point for FBDD campaigns. The protocols detailed in this guide provide a robust framework for identifying and validating its interaction with novel biological targets, while the strategic analysis of its structure offers clear pathways for optimization. By integrating this privileged scaffold into screening libraries, researchers are well-equipped to uncover novel chemical matter for challenging therapeutic targets.

References

  • Takeuchi, K., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Koehler, J., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. Available at: [Link]

  • Takeuchi, K., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Leach, A. G., et al. (2023). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. RSC Medicinal Chemistry. Available at: [Link]

  • Kuyper, L. F., et al. (1985). Structure-activity relationships for pyrimethamine analogs. ResearchGate. Available at: [Link]

  • Rezaeifard, A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect. Available at: [Link]

  • Iwaloye, O., et al. (2023). Fragment-Based Drug Design, 2D-QSAR and DFT Calculation: Scaffolds of 1, 2, 4, triazolo [1, 5-a] pyrimidin-7-amines as Potential Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]

  • Bury, M. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rezaeifard, A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Semantic Scholar. Available at: [Link]

  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. Available at: [Link]

  • Kloss, H. G., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mohammadi, M., & Kavand, A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Grivsky, E. M., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. Available at: [Link]

  • Heravi, M. M., et al. (2015). Synthesis of 2-amine-5,6-diphenylpyrimidine derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Scott, A. D., et al. (2017). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Viswanathan, K., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, P., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Hradil, P., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This bioisosteric relationship allows its derivatives to effectively interact with a wide range of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine core represents a key pharmacophore within this class, offering a versatile platform for the development of novel therapeutics. Its inherent drug-like properties and multiple points for chemical modification make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthetic derivatization of this compound, with a focus on generating compound libraries for SAR exploration. We will delve into the strategic considerations behind derivatization at the C2-amino position and provide detailed, field-tested protocols for key transformations.

Strategic Considerations for Derivatization

The this compound core offers several positions for chemical modification. However, for initial SAR studies, the exocyclic 2-amino group is a particularly attractive handle for derivatization due to its synthetic accessibility and its potential to modulate key interactions within the ATP-binding pocket of many kinases.

Core Scaffold Synthesis

A common route to the this compound core involves the condensation of a suitable furan precursor with guanidine. One established method starts from 3-arylmethylidenefuran-2(3H)-ones, which react with guanidine carbonate to yield 3,4-dihydrofuro[2,3-d]pyrimidine-2-amines.[3] Subsequent reduction of the C4-aryl group and the furan ring can provide the desired saturated heterocyclic system.

Alternatively, the synthesis can be approached by constructing the furan ring onto a pre-existing pyrimidine. For instance, the condensation of 2,6-diamino-4-hydroxypyrimidine with an appropriate α-haloketone can lead to the formation of the furo[2,3-d]pyrimidine scaffold.[4]

G cluster_synthesis Core Scaffold Synthesis Furan_Precursor Furan Precursor (e.g., 3-arylmethylidenefuran-2(3H)-one) Core_Scaffold This compound Furan_Precursor->Core_Scaffold Condensation Guanidine Guanidine Carbonate Guanidine->Core_Scaffold G cluster_derivatization Derivatization of C2-Amino Group Core This compound Acylation N-Acylation (Acid Chloride, Base) Core->Acylation Alkylation N-Alkylation (Alkyl Halide, Base, μW) Core->Alkylation Sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) Core->Sulfonylation Amide Amide Derivative Acylation->Amide Amine Substituted Amine Derivative Alkylation->Amine Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating a Novel Fused Pyrimidine in Oncology Research

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its structural resemblance to the purine bases of nucleic acids. This similarity allows pyrimidine derivatives to interact with a wide array of enzymatic targets crucial for cancer cell proliferation and survival. Within this class, fused pyrimidine ring systems, such as furo[2,3-d]pyrimidines, have garnered significant interest. These compounds are recognized as 7-deaza analogues of biogenic purines and have been explored as inhibitors of key enzymes in the folic acid cycle, like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as multi-receptor tyrosine kinases.[1] The compound of interest, 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, is a heterocyclic building block with potential applications in proteomics research.[2] Its structural features suggest it may possess anticancer properties, potentially by interfering with metabolic pathways or signaling cascades essential for tumor progression.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the initial in vitro characterization of this compound in cancer cell lines. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step.

Experimental Workflow: A Multi-faceted Approach to Characterization

A systematic evaluation of a novel compound's anticancer potential requires a multi-pronged approach. The following workflow is proposed to comprehensively assess the effects of this compound on cancer cell lines, starting from broad cytotoxic effects and progressively delving into the underlying mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Identification & Validation viability Cell Viability/Cytotoxicity Assay (MTT Assay) ic50 Determine IC50 Value viability->ic50 Dose-response apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle Treat at IC50 migration Cell Migration & Invasion Assay (Transwell Assay) ic50->migration Treat at sub-lethal conc. kinase_assay Kinase Activity Assay ic50->kinase_assay Direct enzymatic inhibition? western_blot Western Blotting (Protein Expression) apoptosis->western_blot Investigate apoptotic proteins cell_cycle->western_blot Investigate cell cycle regulators migration->western_blot Investigate EMT markers qpcr qPCR (Gene Expression) western_blot->qpcr Correlate protein & mRNA levels apoptosis_quadrant cluster_quad Q3 Q3 Live Cells (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1 Q1 Necrotic Cells (Annexin V- / PI+) X_axis Annexin V-FITC --> Y_axis Propidium Iodide -->

Caption: Quadrant analysis for apoptosis assay.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), thereby preventing cell division. Flow cytometry with PI staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle. Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Ice-cold 70% ethanol.

  • PBS.

  • RNase A solution.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the compound for a specified duration (e.g., 24 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C. [3]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing PI and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA. * Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [3]

      Treatment % G0/G1 Phase % S Phase % G2/M Phase
      Vehicle Control 55.2 28.1 16.7
      Compound X (IC50) 25.8 15.3 58.9
      Caption: Example data table for cell cycle analysis.

Phase 3: Investigating Molecular Targets and Pathways

The final phase of the initial in vitro characterization involves identifying the molecular players affected by this compound. This can be achieved by examining changes in protein and gene expression levels, and by assessing the compound's direct effect on enzymatic activity.

Protocol 4: Western Blotting for Protein Expression Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. [4]Based on the results from the apoptosis and cell cycle assays, one can probe for relevant proteins such as cleaved caspases (e.g., caspase-3, -9), PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2), and cell cycle regulators (e.g., cyclins, CDKs, p21, p27).

Procedure (abbreviated):

  • Protein Extraction: Lyse treated and control cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [4]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [6]5. Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. 6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody. [6]7. Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To determine if the changes in protein expression observed by Western blotting are due to transcriptional regulation.

Rationale: qPCR is a highly sensitive technique for measuring the amount of a specific mRNA transcript in a sample. [7]This allows for the investigation of whether this compound affects the transcription of genes encoding the proteins of interest.

Procedure (abbreviated):

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit or method.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. [8]3. qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system. [9]4. Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to one or more stable reference genes. [10]

Protocol 6: In Vitro Kinase Activity Assay

Objective: To assess whether this compound directly inhibits the activity of specific kinases.

Rationale: Given that many fused pyrimidine derivatives are kinase inhibitors, it is prudent to test the compound's direct effect on a panel of relevant kinases (e.g., CDKs, tyrosine kinases). Luminescence-based kinase assays, which measure the amount of ADP produced in a kinase reaction, are a common and high-throughput method for this purpose. [11][12] Procedure (using a commercial kit, e.g., ADP-Glo™):

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate, ATP, and the compound at various concentrations. [11]3. Incubation: Incubate the reaction at the optimal temperature and for a sufficient duration to allow for enzymatic activity.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP back to ATP, which drives a luciferase reaction, producing a luminescent signal. [11]5. Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value for kinase inhibition. [11]

Conclusion and Future Directions

The experimental framework detailed in this application note provides a robust starting point for the comprehensive in vitro evaluation of this compound as a potential anticancer agent. The data generated from these assays will elucidate its cytotoxicity, mechanism of action, and potential molecular targets. Positive and compelling results from this initial screening can then justify further investigation, including its effects on cell migration and invasion, its efficacy in a broader panel of cancer cell lines, and ultimately, its evaluation in preclinical in vivo models.

References

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]

  • Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(19), e257. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Jaffery, R., et al. (2021). Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Bioarray. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Retrieved from [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

  • Reix, S., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Current Protocols in Cell Biology, 83(1), e81. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bengtsson, M., et al. (2005). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. BMC molecular biology, 6, 9. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wozniak, M., et al. (2018). Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results. International journal of molecular sciences, 19(6), 1683. Retrieved from [Link]

  • Li, Y., et al. (2018). Gene Expression Detection Assay for Cancer Clinical Use. Cancers, 10(11), 418. Retrieved from [Link]

  • Gangjee, A., et al. (2008). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Bioorganic & medicinal chemistry, 16(15), 7293–7301. Retrieved from [Link]

  • Ashton, K. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS medicinal chemistry letters, 13(11), 1735–1742. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic chemistry, 92, 103233. Retrieved from [Link]

  • Buriak, O., et al. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija, 26(3), 169-179. Retrieved from [Link]

  • Gangjee, A., et al. (1998). Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Journal of medicinal chemistry, 41(7), 1109–1117. Retrieved from [Link]

  • Gangjee, A., et al. (2007). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Bioorganic & medicinal chemistry, 15(1), 299–310. Retrieved from [Link]

Sources

techniques for purifying 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Introduction: The Critical Role of Purity

This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The structural integrity and purity of this intermediate are paramount, as even trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and yield misleading biological data. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of robust, field-tested techniques for the purification of this key synthetic intermediate, ensuring the highest standards of quality for downstream applications.

Understanding the Molecule: Properties and Challenges

Before devising a purification strategy, it is essential to understand the physicochemical properties of this compound. Its structure features a fused furo-pyrimidine core and a primary amine group, which dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O[3]
Molecular Weight 137.14 g/mol [3]
CAS Number 88513-35-3[3]
Appearance Solid
Key Functional Group Primary Amine (Basic)[4]

The primary amine imparts basicity to the molecule. This property is the central challenge in purification, particularly when using standard silica gel chromatography. Silica is an acidic stationary phase (pKa ~4.5) and can engage in strong acid-base interactions with basic amines.[4] This interaction often leads to significant peak tailing, irreversible adsorption of the product onto the column, and in some cases, degradation, resulting in low recovery and poor purity.[4]

Anticipating Impurities: A Synthesis-Forward Approach

The nature of impurities is directly linked to the synthetic route employed. Common syntheses of the furo[2,3-d]pyrimidine core may involve the condensation of pyrimidine precursors with reagents like 1,3-dichloroacetone or cyclization of functionalized furans.[5][6] Based on these general pathways, common impurities may include:

  • Unreacted Starting Materials: Residual pyrimidine or furan precursors.

  • Reagents and Catalysts: Excess coupling agents, bases, or acids used in the synthesis.

  • Reaction By-products: Products from side reactions, such as over-alkylation, dimerization, or incomplete cyclization.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO that are difficult to remove.

A successful purification strategy must be capable of separating the target compound from this diverse array of potential contaminants.

Integrated Purification and Analysis Workflow

A robust purification strategy is a multi-step process that integrates separation techniques with analytical verification at each stage. The goal is to first achieve bulk purification and then refine the product to meet stringent purity requirements.

G cluster_0 Purification Stages cluster_1 Analysis & QC A Crude Synthetic Product B Primary Purification (Column Chromatography) A->B Isolate from bulk impurities QC1 TLC / Crude HPLC (Assess Complexity) A->QC1 C Secondary Purification (Recrystallization) B->C Remove minor impurities & achieve high purity QC2 HPLC / UPLC (Fraction Analysis & Pooling) B->QC2 D Pure Compound (>98%) C->D QC3 Final Purity & Identity (HPLC, NMR, MS) D->QC3

Caption: General workflow for purification and quality control.

PART 1: PRIMARY PURIFICATION - COLUMN CHROMATOGRAPHY

Column chromatography is the workhorse for the initial, bulk purification of the crude product. The key to success is mitigating the on-column basic amine-acidic silica interaction.

Protocol 1.1: Modified Normal-Phase Flash Chromatography

This technique remains one of the most accessible methods. By modifying the mobile phase with a competing base, the acidic sites on the silica are effectively neutralized, allowing the amine product to elute with minimal tailing.[4][7]

Rationale: Triethylamine (TEA) is a volatile organic base that is added to the mobile phase in a small percentage. It competes with the product for binding to the acidic silanol groups on the silica surface. This "masks" the acidic sites, creating a more inert surface for the separation to occur based on polarity differences rather than acid-base interactions.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Dry this "plug" thoroughly under vacuum to remove the loading solvent. This ensures a tight injection band and better separation.

  • Column Packing: Dry pack a flash chromatography column with silica gel. The mass of silica should be approximately 50-100 times the mass of the crude product.

  • Mobile Phase Preparation: Prepare an eluent system. A common starting point for heterocyclic amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this, add 0.5-1% triethylamine (v/v). For example: 94.5:5:0.5 (DCM:MeOH:TEA).

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes (CV) of the prepared mobile phase. This is a critical step to ensure the entire silica bed is neutralized by the TEA before the sample is loaded.

  • Loading and Elution: Carefully load the dried sample plug onto the top of the column. Begin elution, starting with a lower polarity mobile phase and gradually increasing the percentage of methanol (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), using the same solvent system (including TEA) and a UV lamp (254 nm) for visualization.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. A final co-evaporation with a solvent like isopropanol can help remove residual TEA.

Protocol 1.2: Reversed-Phase Flash Chromatography

Reversed-phase (RP) chromatography separates molecules based on hydrophobicity and is an excellent alternative or orthogonal technique. For basic amines, running at a neutral or slightly basic pH ensures the compound is in its neutral, free-base form, which is more hydrophobic and thus retains better on a C18 column.[4]

Rationale: In RP chromatography, the stationary phase (e.g., C18-functionalized silica) is nonpolar, and the mobile phase (e.g., water/acetonitrile) is polar. By keeping the mobile phase pH above the pKa of the amine's conjugate acid, the amine remains unprotonated (neutral). This increases its hydrophobicity, leading to stronger retention and allowing for effective separation from more polar impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO, DMF, or methanol.

  • Column and Solvents: Use a C18-packed flash column. The mobile phase will typically be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B). A modifier like 0.1% formic acid (for acidic conditions) or 0.1% ammonium hydroxide (for basic conditions) can be used to control ionization. For this compound, a neutral or slightly basic mobile phase is recommended.

  • Equilibration: Equilibrate the column with 5-10 CV of the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Loading and Elution: Load the dissolved sample onto the column. Begin the gradient, gradually increasing the percentage of the organic solvent (Solvent B) to elute the compound based on its hydrophobicity.

  • Fraction Collection and Analysis: Collect fractions and analyze them using analytical RP-HPLC to determine which fractions contain the pure product.

  • Pooling and Solvent Removal: Combine the pure fractions. Removing water from the collected fractions is typically achieved via lyophilization (freeze-drying) for best results.

Table 2: Comparison of Chromatographic Purification Methods

ParameterModified Normal-PhaseReversed-Phase
Stationary Phase Silica Gel (Acidic)C18-Silica (Nonpolar)
Mobile Phase Nonpolar Organic (e.g., DCM/MeOH) + BasePolar (e.g., Water/Acetonitrile)
Separation Principle PolarityHydrophobicity
Pros - High loading capacity- Inexpensive- Uses common organic solvents- Excellent for polar compounds- Avoids amine-silica issues- Highly reproducible
Cons - Requires base additive- Potential for product loss on silica- Peak tailing if not optimized- Lower loading capacity- Requires specialized columns- Water removal can be slow (lyophilization)

PART 2: FINAL PURIFICATION - RECRYSTALLIZATION

After chromatographic purification, the product is often of moderate to high purity (>95%). Recrystallization is the definitive step to remove the final traces of impurities and obtain a highly crystalline, solvent-free final product. For compounds with limited solubility in common recrystallization solvents, a diffusion method is highly effective.[8]

Protocol 2.1: Solvent/Anti-Solvent Vapor Diffusion

This technique is ideal when a compound is soluble in a high-boiling solvent but insoluble in a more volatile one. Slow diffusion of the volatile "anti-solvent" into the solution of the compound in the "good" solvent gradually lowers the solubility, promoting the slow and selective growth of high-purity crystals.[8]

Rationale: The principle relies on creating a state of supersaturation slowly. As the anti-solvent vapor diffuses into the primary solvent, the overall solvent system becomes less capable of dissolving the compound. The compound is gently "forced" out of solution, and because crystal lattice formation is an energetically favorable and highly ordered process, molecules of the correct structure are preferentially incorporated, excluding impurities.

G cluster_0 Sealed Outer Chamber (e.g., Beaker) cluster_1 Open Inner Vial AntiSolvent Anti-Solvent Pool (e.g., Dichloromethane, Ether) Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation CompoundSolution Solution of Compound in 'Good' Solvent (e.g., DMF, DMSO) Crystals Pure Crystals Form CompoundSolution->Crystals Precipitation Vapor->CompoundSolution Diffusion

Caption: Setup for vapor diffusion crystallization.

Step-by-Step Protocol:

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble (e.g., DMF, DMSO) and a miscible, volatile "anti-solvent" in which it is insoluble (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Hexane).[8]

  • Preparation: Dissolve the chromatographically purified compound in the minimum amount of the good solvent in a small, open vial to create a near-saturated solution.

  • Setup: Place this vial inside a larger, sealable chamber (like a beaker or jar). Add a pool of the anti-solvent to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer chamber tightly with a lid or parafilm. Allow it to stand undisturbed at room temperature. The volatile anti-solvent will slowly evaporate and its vapors will diffuse into the solution in the inner vial.

  • Crystal Formation: Over several hours to days, crystals of the pure compound should form. The process is complete when crystal growth ceases or the solution becomes cloudy.

  • Isolation: Carefully open the chamber, decant the mother liquor, wash the crystals with a small amount of the cold anti-solvent, and dry them thoroughly under high vacuum.

PART 3: PURITY ASSESSMENT AND STRUCTURAL CONFIRMATION

Final analysis using orthogonal methods is non-negotiable to validate the purification success.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of pyrimidine derivatives.[9]

Table 3: Example HPLC Method Parameters for Purity Analysis

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µmStandard for reversed-phase separation of small molecules.[9]
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape of amines in RP.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic eluent.
Gradient 5% to 95% B over 10-15 minutesA standard screening gradient to elute compounds of varying polarity.
Flow Rate 0.5 - 1.5 mL/minTypical analytical flow rate for standard columns.[9]
Column Temp. 25-35 °CEnsures reproducible retention times.
Detection UV, 270 nmPyrimidine systems typically show strong absorbance near this wavelength.
Injection Vol. 1-5 µLStandard volume to avoid column overloading.

The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can reveal the presence of impurities that may co-elute in HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the final, dried compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum. The spectrum should show clean, sharp peaks corresponding to the 7 protons of the molecule. The absence of unexpected signals indicates high purity. For related furo[2,3-d]pyrimidine structures, characteristic peaks include the pyrimidine C-H proton and signals for the dihydrofuran ring.[11]

  • Confirmation: If necessary, acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.

Protocol 3.3: Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is typically used for polar molecules like this.

  • Expected Ion: In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z 138.1.

  • Analysis: The presence of a strong signal at the expected m/z value confirms the identity of the compound. This is often performed in-line with HPLC (LC-MS).[12]

References

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283–293.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
  • Al-Ostath, A., et al. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 11, 34585-34603.
  • Bakherad, M., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(11).
  • Guckian, K., et al. (2022). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Reddit r/chemhelp. (2022). Chromotography with free amines?
  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(23), 8437-8447.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Quiroga, J., et al. (2010). Dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. HETEROCYCLES, 82(1), 581-590.

Sources

application of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in proteomics workflows

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Proteomic Target Deconvolution for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine and Related Heterocyclic Compounds

Abstract

The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. This compound (CAS 88513-35-3) is a heterocyclic building block belonging to the furopyrimidine class of compounds.[1] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[2][3] This application note provides a strategic guide and detailed protocols for researchers aiming to elucidate the protein interaction landscape of this compound or its derivatives. We present two orthogonal, state-of-the-art proteomics workflows: Affinity-Based Chemical Proteomics and Thermal Proteome Profiling (TPP). These methods are designed to move beyond anecdotal evidence and provide robust, proteome-wide identification of specific binding partners, thereby illuminating the compound's mechanism of action and potential therapeutic applications.

Introduction: The Challenge of Target Identification

A bioactive small molecule is a key that can unlock novel biological insights or therapeutic pathways, but its utility is limited until we identify the specific locks—its protein targets—that it fits. The furopyrimidine core of this compound is a bioisostere of purine, suggesting a high probability of interaction with nucleotide-binding proteins. Indeed, numerous furopyrimidine derivatives have been explored as potent inhibitors of protein kinases, such as VEGFR-2, and other key cellular enzymes.[4][5]

However, assuming a target class based on scaffold alone is insufficient. Off-target effects are common, and a compound may possess unexpected polypharmacology or a completely novel mechanism of action.[6][7] Therefore, unbiased, empirical determination of protein targets in a relevant biological context is essential. This guide details the principles and step-by-step execution of two powerful mass spectrometry-based proteomics strategies to achieve this.

Strategic Overview of Proteomic Investigation

The following diagram illustrates the overall strategy, beginning with the compound of interest and branching into two complementary workflows for comprehensive target discovery and validation.

G cluster_0 Compound of Interest cluster_1 Proteomic Workflows cluster_2 Primary Output cluster_3 Final Stage Compound This compound (or Derivative) CP Affinity-Based Chemical Proteomics Compound->CP Requires probe synthesis TPP Thermal Proteome Profiling (TPP) Compound->TPP Uses unmodified compound CP_out Direct & Competitive Binding Partners (In Vitro) CP->CP_out TPP_out Target Engagement (In Situ / In Vivo) TPP->TPP_out Validation Orthogonal Validation (Biochemical Assays, Western Blot) CP_out->Validation TPP_out->Validation

Caption: Overall strategy for target deconvolution.

Workflow 1: Affinity-Based Chemical Proteomics

This technique, often called "drug affinity chromatography," utilizes an immobilized version of the small molecule to capture its binding proteins from a cell or tissue lysate.[7][8] Its key strength lies in identifying direct physical interactors. A competitive displacement format, where the lysate is co-incubated with the soluble "free" compound, is crucial for distinguishing specific targets from non-specific resin binders.[6][9]

Principle & Workflow Diagram

Proteins that bind to the immobilized probe are retained on the beads. In the competitor sample, the target proteins' binding sites are occupied by the free compound, preventing their capture. By quantifying the proteins bound in both conditions using mass spectrometry, true targets are identified by their specific reduction in abundance in the competitor sample.

G cluster_0 Probe Preparation cluster_1 Competitive Pulldown cluster_2 Analysis Probe_Synth 1. Synthesize Linker-Modified Compound Derivative Immobilize 2. Covalently Immobilize on Affinity Resin (Beads) Probe_Synth->Immobilize Incubate_V 5a. Incubate with Affinity Beads Immobilize->Incubate_V Incubate_C 5b. Incubate with Affinity Beads Immobilize->Incubate_C Lysate 3. Prepare Cell Lysate Split Lysate->Split Vehicle 4a. Add Vehicle (DMSO) Split->Vehicle Competitor 4b. Add Free Compound (Competitor) Split->Competitor Vehicle->Incubate_V Competitor->Incubate_C Wash 6. Wash Beads & Elute Proteins Incubate_V->Wash Incubate_C->Wash MS_Prep 7. Protein Digestion (Bottom-Up Proteomics) Wash->MS_Prep LCMS 8. LC-MS/MS Analysis (Label-Free Quantification) MS_Prep->LCMS Data 9. Identify Proteins Depleted by Competitor LCMS->Data

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Protocol

Part A: Probe Synthesis and Immobilization

Causality: The compound must be modified with a linker to allow covalent attachment to a solid support. The primary amine on this compound is an ideal attachment point. The linker should be sufficiently long (e.g., a polyethylene glycol or alkyl chain) to minimize steric hindrance and allow target proteins to access the probe.

  • Synthesis : React this compound with an N-hydroxysuccinimide (NHS) ester of a linker containing a terminal carboxylic acid (e.g., NHS-PEG4-acid). This creates a stable amide bond.

  • Activation : Activate the terminal carboxyl group of the linker-modified probe using standard carbodiimide chemistry (e.g., EDC/Sulfo-NHS).

  • Immobilization : Couple the activated probe to an amine-functionalized resin, such as AminoLink Plus Coupling Resin or NHS-activated Sepharose beads, following the manufacturer's protocol. Aim for a coupling density of 10-20 µg of probe per µL of bead slurry.

  • Blocking : Quench any remaining active sites on the resin with an appropriate blocking agent (e.g., ethanolamine) to prevent non-specific protein binding.

Part B: Competitive Affinity Purification [Adapted from 4, 10]

  • Cell Lysis : Culture cells of interest (e.g., K562, HeLa) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1x protease/phosphatase inhibitor cocktail).

  • Lysate Preparation : Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Determine the protein concentration using a BCA assay. A typical input is 1-5 mg of total protein per pulldown.

  • Competition : Aliquot the lysate into two tubes. To one, add the free, unmodified this compound (competitor) to a final concentration of 50 µM. To the other, add an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Probe Incubation : Add 20-30 µL of the prepared affinity resin to each tube. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing :

    • Wash the beads three times with 1 mL of lysis buffer.

    • Wash the beads two times with 1 mL of lysis buffer without detergent.

    • Wash the beads two times with 1 mL of a low-salt buffer (e.g., 50 mM Tris-HCl pH 7.5).

    • Expertise Note: Thorough washing is critical to remove non-specific binders. The stringency can be adjusted by altering salt concentration or detergent.

Part C: Sample Preparation for Mass Spectrometry

  • On-Bead Digestion : Resuspend the washed beads in 50 µL of digestion buffer (e.g., 50 mM Ammonium Bicarbonate in proteomics-grade water).

  • Reduction & Alkylation : Add DTT to 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to 20 mM and incubate for 30 minutes in the dark.

  • Digestion : Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio, estimated) and incubate overnight at 37°C with shaking.

  • Peptide Recovery : Collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis : Analyze the peptides via nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap series). Use a label-free quantification (LFQ) data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Data Analysis and Expected Results

The primary analysis involves comparing the LFQ intensities of each identified protein between the vehicle-treated and competitor-treated samples. True targets will show a significant decrease in intensity in the competitor sample.

Table 1: Example Data Output from a Chemical Proteomics Experiment

Protein ID (UniProt) Gene Name LFQ Intensity (Vehicle) LFQ Intensity (Competitor) Log2(Fold Change) p-value
P00533 EGFR 1.5E+08 2.1E+06 -6.2 0.0001
P06241 DDR1 8.9E+07 4.5E+07 -0.98 0.045
P00519 ABL1 1.1E+08 9.8E+05 -6.8 0.00005
P29597 HSP90AA1 5.4E+09 5.2E+09 -0.05 0.89

| Q04759 | KCC2D | 7.2E+07 | 6.9E+07 | -0.06 | 0.85 |

In this hypothetical data, EGFR and ABL1 are identified as high-confidence targets due to their significant and substantial depletion upon competition. DDR1 is a lower-confidence hit, while HSP90AA1 and KCC2D are non-specific binders.

Workflow 2: Thermal Proteome Profiling (TPP)

TPP is a powerful method for assessing target engagement directly in living cells or intact lysates.[10][11] It does not require any modification of the compound, making it an excellent primary or orthogonal approach.

Principle & Workflow Diagram

The principle is that when a small molecule binds to its protein target, it typically increases the protein's conformational stability. This stability is measured by heating cell lysates treated with the compound or a vehicle to various temperatures. Stabilized proteins will remain soluble at higher temperatures compared to their unbound state.[12] This change in the melting temperature (Tm) is detected across the proteome using quantitative mass spectrometry.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Fractionation cluster_2 Analysis Cells 1. Culture Cells Split Cells->Split Vehicle 2a. Treat with Vehicle (DMSO) Split->Vehicle Compound 2b. Treat with Compound Split->Compound Aliquot 3. Harvest and Aliquot Lysate Vehicle->Aliquot Compound->Aliquot Heat 4. Heat Aliquots across a Temperature Gradient (e.g., 37-67°C) Aliquot->Heat Fractionate 5. Separate Soluble vs. Aggregated Proteins (Ultracentrifugation) Heat->Fractionate Collect 6. Collect Soluble Fractions Fractionate->Collect MS_Prep 7. Protein Digestion & TMT Labeling (for multiplexing) Collect->MS_Prep LCMS 8. LC-MS/MS Analysis MS_Prep->LCMS Data 9. Generate Melting Curves & Identify Proteins with ΔTm LCMS->Data

Caption: Workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol [Adapted from 1, 2, 6]
  • Cell Culture and Treatment : Grow cells (e.g., THP-1) in two separate batches. Treat one batch with the compound of interest (e.g., 10 µM this compound) and the other with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting : Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Temperature Gradient : Aliquot the cell suspensions from both the vehicle and treated groups into PCR tubes. Typically, 10-12 temperatures are used, for example: 37, 41, 45, 49, 52, 55, 58, 61, 64, 67°C.

  • Heating : Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for MS :

    • Collect the supernatants (soluble fractions) from each temperature point.

    • Perform a standard bottom-up proteomics sample preparation as described in section 2.2, Part C.

    • Trustworthiness Note: For high throughput, peptides from each temperature point can be labeled with a different tandem mass tag (TMT) isobaric label. This allows all samples from a single replicate (e.g., 10 temperatures for the vehicle group) to be combined and analyzed in a single LC-MS/MS run, reducing variability.[10]

  • LC-MS/MS Analysis : Analyze the multiplexed samples on a high-resolution mass spectrometer.

Data Analysis and Expected Results

For each protein, the relative abundance measured at each temperature point is plotted to generate a "melting curve". A curve-fitting algorithm is then used to calculate the melting temperature (Tm), the point at which 50% of the protein is denatured. A significant shift in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates direct target engagement.

Table 2: Example Data Output from a TPP Experiment

Protein ID (UniProt) Gene Name Tm (Vehicle, °C) Tm (Compound, °C) ΔTm (°C) p-value
P35968 GSK3B 51.2 56.8 +5.6 0.0003
Q13541 LIMK1 48.9 52.1 +3.2 0.005
P04637 TP53 44.5 44.7 +0.2 0.78

| Q9Y243 | RIPK2 | 49.8 | 55.1 | +5.3 | 0.0009 |

In this hypothetical data, GSK3B, LIMK1, and RIPK2 are identified as high-confidence targets due to the significant positive shift in their melting temperatures upon compound treatment. TP53 is not a target as its thermal stability is unaffected.

Conclusion and Outlook

The application of unbiased proteomics workflows is indispensable for the modern drug development and chemical biology professional. For a novel compound like this compound, these strategies provide a clear, data-driven path to identifying its cellular interactors.

  • Affinity-Based Chemical Proteomics is a robust method for identifying direct physical binders from a complex mixture.

  • Thermal Proteome Profiling offers the unique advantage of measuring target engagement in a more native cellular context without requiring chemical modification of the compound.

The true power of this approach lies in the intersection of the datasets. Proteins identified as high-confidence hits by both orthogonal methods are exceptionally strong candidates for being the primary biological targets of the compound. Subsequent validation through targeted biochemical assays (e.g., in vitro kinase assays) or cellular assays (e.g., Western blotting for downstream pathway modulation) is the final step in confirming these findings and building a comprehensive understanding of the compound's mechanism of action.

References

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. (2023). Mass Dynamics Tech Note.
  • Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Schirle, M., et al. (2012). Strategies for kinome profiling in cancer and potential clinical applications: Chemical proteomics and array-based methods. ResearchGate. [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling: Unbiased assessment of protein state through heat-induced stability changes. ResearchGate. [Link]

  • Bantscheff, M., & Drewes, G. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Kafader, J. O., et al. (2022). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [Link]

  • Dai, L., et al. (2019). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. [Link]

  • Potel, J., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. ACS Chemical Biology. [Link]

  • Zhang, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • El-Naggar, A. M., et al. (2025). Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents. Archiv der Pharmazie. [Link]

  • Li, Y., et al. (2020). Activity-based protein profiling: Recent advances in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

  • Various Authors. (2023). Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics. [Link]

  • Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Various Authors. (2020). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. ResearchGate. [Link]

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

  • Ghorab, M. M., et al. (2023). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules. [Link]

  • Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Proceedings of the National Academy of Sciences. [Link]

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Application Note: High-Sensitivity Quantification of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in biological samples, such as plasma and urine. As a heterocyclic building block with potential significance in proteomics and drug discovery, robust and sensitive analytical methods are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[1] This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. Detailed protocols for sample preparation, chromatographic separation, and method validation are presented, grounded in established principles for the analysis of pyrimidine derivatives and other small molecules in complex biological matrices.

Introduction: The Analytical Imperative for this compound

This compound is a fused pyrimidine derivative, a class of heterocyclic compounds with a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The structural motif of fused pyrimidines is a cornerstone in medicinal chemistry, and understanding the absorption, distribution, metabolism, and excretion (ADME) of novel candidates is fundamental to their development. Consequently, the ability to accurately and precisely measure concentrations of this compound in biological fluids is a prerequisite for advancing its study.

The primary challenges in bioanalysis are achieving sufficient sensitivity to detect low concentrations of the analyte and ensuring selectivity to distinguish it from endogenous matrix components. This guide addresses these challenges by providing a framework for method development and validation that adheres to international guidelines, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₆H₇N₃O[1]
Molecular Weight 137.14 g/mol [1]
CAS Number 88513-35-3[1]

The presence of the pyrimidine ring and the amino group suggests that the molecule will have UV absorbance and is amenable to ionization for mass spectrometry. The polarity of the molecule will dictate the choice of chromatographic conditions and sample extraction techniques.

Core Analytical Strategies: HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. HPLC-UV is a cost-effective and robust technique suitable for routine analysis where high sensitivity is not the primary concern.[4] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification and confirmatory identification.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible technique that relies on the principle of differential partitioning of the analyte between a mobile and a stationary phase, followed by detection based on its ultraviolet absorbance. For pyrimidine derivatives, UV detection is a viable approach due to the chromophoric nature of the pyrimidine ring.[2]

The development of a robust HPLC-UV method requires careful optimization of chromatographic conditions to achieve adequate resolution of the analyte from endogenous interferences. Key parameters to consider include the choice of stationary phase (column), mobile phase composition, and detection wavelength. A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like pyrimidine derivatives.[7][8] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol to control the retention and elution of the analyte.[4]

This protocol provides a starting point for the development of a validated HPLC-UV method.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar pyrimidine derivative not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (85:15, v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan should be performed to determine the wavelength of maximum absorbance, likely in the range of 260-280 nm for pyrimidine derivatives).[2][4]

3. Method Validation Parameters

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[9]

ParameterAcceptance Criteria
Linearity R² ≥ 0.99 over a defined concentration range
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies demanding high sensitivity and selectivity, such as those involving low dosage or detailed pharmacokinetic profiling, LC-MS/MS is the preferred method. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

The core of LC-MS/MS method development is the optimization of the mass spectrometric parameters to achieve the highest sensitivity and specificity for the analyte. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and identifying the precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5] The chromatographic conditions are optimized to ensure robust separation and minimize matrix effects.

This protocol outlines a typical LC-MS/MS workflow.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 50 µL of internal standard solution and 50 µL of 0.1 M sodium hydroxide.

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program should be optimized to provide a sharp peak for the analyte. A typical starting gradient would be 5% B held for 0.5 min, ramped to 95% B over 2 min, held for 1 min, and then returned to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]⁺ = m/z 138.1 (to be confirmed by infusion of a standard solution)

  • Product Ions (Q3): To be determined by fragmentation of the precursor ion. At least two product ions should be monitored for confident identification.

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

4. Data Acquisition and Analysis

  • Data should be acquired in MRM mode.

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample + Internal Standard s2 Liquid-Liquid Extraction s1->s2 s3 Evaporation s2->s3 s4 Reconstitution s3->s4 a1 HPLC Separation s4->a1 a2 ESI Ionization a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Sources

how to functionalize the amine group of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to the native purine nucleobase allows derivatives to act as highly effective bioisosteres, leading to potent interactions with a variety of biological targets, particularly protein kinases.[1][2] The 2-aminopyrimidine moiety, in particular, is a crucial structural component in numerous approved kinase inhibitors and serves as a key hydrogen bond donor/acceptor, anchoring molecules within the ATP-binding site of enzymes.[3][4]

This compound is a versatile starting material for creating diverse chemical libraries aimed at discovering novel therapeutics.[5] The strategic modification of its exocyclic C2-amine group is a primary method for modulating potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, offering validated protocols and explaining the underlying chemical principles for the functionalization of this key amine group through acylation, sulfonylation, alkylation, and arylation.

Chemical Reactivity and Strategic Considerations

The C2-amine of the this compound scaffold is a primary nucleophile. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring. This electronic property makes the amine less basic than a typical alkylamine but poised for a variety of substitution reactions.

Key Strategic Choices:

  • Regioselectivity: The primary challenge is ensuring selective functionalization at the exocyclic amine (N2) without undesired reactions at the pyrimidine ring nitrogens (N1 or N3). The protocols outlined below are optimized for N2-selectivity.

  • Stoichiometry Control: For reactions like alkylation, controlling stoichiometry is critical to prevent undesired di-alkylation, which can occur due to the increased nucleophilicity of the newly formed secondary amine.

  • Reaction Conditions: The choice of base, solvent, and temperature is paramount. Mild conditions are generally preferred to maintain the integrity of the furo[2,3-d]pyrimidine core.

Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. Acylation of the 2-amino group introduces a stable, planar group capable of forming additional hydrogen bonds and providing a vector for further structural elaboration.

Rationale: This protocol utilizes an acyl chloride as the electrophile and a non-nucleophilic organic base, pyridine, which serves a dual role. It acts as a base to neutralize the HCl byproduct generated during the reaction and can also serve as a nucleophilic catalyst. This is a robust and widely applicable method for converting primary amines to their corresponding amides.

Detailed Experimental Protocol: Synthesis of N-(5,6-dihydrofuro[2,3-d]pyrimidin-2-yl)benzamide
  • Reagent Preparation:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 137 mg, 1.0 mmol).

    • Add anhydrous Dichloromethane (DCM) (10 mL).

    • Add anhydrous Pyridine (2.0 eq, e.g., 0.16 mL, 2.0 mmol).

    • Stir the mixture at room temperature until all solids dissolve.

  • Reaction Execution:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add Benzoyl chloride (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product should have a higher Rf value than the starting amine.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of 0-5% Methanol in DCM to afford the pure amide product.

Data Summary for N-Acylation
ElectrophileBaseSolventTypical YieldNotes
Acetyl ChloridePyridineDCM85-95%Reaction is often rapid.
Benzoyl ChloridePyridineDCM80-90%As described in the protocol.
Acetic AnhydrideTriethylamineTHF75-90%May require gentle heating (40 °C).
Acylation Workflow Diagram

Acylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Amine & Pyridine in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (4-6 hours) C->D E Dilute & Wash (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purify via Column Chromatography F->G H H G->H Final Product

Caption: Workflow for N-Acylation.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents. The reaction of the 2-amino group with a sulfonyl chloride provides a direct route to this important functional group.

Rationale: This protocol is analogous to N-acylation. It employs a sulfonyl chloride as the electrophile and pyridine as the base to neutralize the generated HCl. The resulting sulfonamide N-H is more acidic than that of an amide and can serve as a key hydrogen bond donor in ligand-receptor interactions. This method is highly reliable for primary amines.[6]

Detailed Experimental Protocol: Synthesis of N-(5,6-dihydrofuro[2,3-d]pyrimidin-2-yl)-4-methylbenzenesulfonamide
  • Reagent Preparation:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 137 mg, 1.0 mmol) in anhydrous Pyridine (5 mL).

    • Stir the solution until the amine is fully dissolved.

  • Reaction Execution:

    • Add p-Toluenesulfonyl chloride (1.2 eq, e.g., 229 mg, 1.2 mmol) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction by LC-MS or TLC (20% Ethyl Acetate in Hexane) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Recrystallize the crude product from Ethanol/water or purify by flash column chromatography (0-20% Ethyl Acetate in Hexane) to yield the pure sulfonamide.

Data Summary for N-Sulfonylation
ElectrophileBaseSolventTypical YieldNotes
p-Toluenesulfonyl chloridePyridinePyridine70-85%As described in the protocol.
Methanesulfonyl chlorideTriethylamineDCM75-90%Reaction is typically faster; run at 0 °C to RT.
Benzenesulfonyl chloridePyridineDCM70-85%May require gentle heating.
Sulfonylation Workflow Diagram

Sulfonylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Amine in Anhydrous Pyridine B Add Sulfonyl Chloride Portion-wise A->B C Heat to 60 °C (12-16 hours) B->C D Pour into Ice-Water & Filter Precipitate C->D E Wash Solid with Cold Water D->E F Recrystallize or Purify via Chromatography E->F G G F->G Final Product

Caption: Workflow for N-Sulfonylation.

Protocol III: N-Alkylation for Secondary Amine Synthesis

Introducing alkyl groups to the amine can modulate lipophilicity, basicity, and steric profile. Reductive amination is a preferred method as it offers superior control over mono-alkylation compared to direct alkylation with alkyl halides.

Rationale: Reductive amination involves the initial formation of an imine (or iminium ion) intermediate between the amine and an aldehyde or ketone, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is less reactive towards the carbonyl starting material and efficiently reduces the iminium ion as it is formed. This approach minimizes the chance of over-alkylation.[7]

Detailed Experimental Protocol: Synthesis of N-benzyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
  • Reagent Preparation:

    • To a round-bottom flask, add this compound (1.0 eq, e.g., 137 mg, 1.0 mmol).

    • Add Dichloroethane (DCE) (10 mL) followed by Benzaldehyde (1.05 eq, e.g., 0.11 mL, 1.05 mmol).

    • Add Acetic Acid (2 drops) to catalyze imine formation.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution:

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) to the mixture in one portion.

    • Stir the reaction at room temperature for 8-12 hours.

  • Reaction Monitoring:

    • Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by flash column chromatography (0-10% Methanol in DCM) to obtain the desired secondary amine.

Data Summary for N-Alkylation
Carbonyl SourceReducing AgentSolventTypical YieldNotes
BenzaldehydeSTABDCE70-85%As described in the protocol.
CyclohexanoneSTABTHF/DCE65-80%Forms N-cyclohexyl derivative.
AcetoneNaBH(OAc)₃DCE60-75%Can be slower; may require longer reaction time.
Reductive Amination Workflow Diagram

Reductive_Amination_Workflow cluster_imine 1. Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Work-up & Purification A Mix Amine, Aldehyde & Acetic Acid in DCE B Stir at RT (30 mins) A->B C Add STAB in one portion B->C D Stir at RT (8-12 hours) C->D E Quench with NaHCO₃ & Extract with DCM D->E F Dry & Concentrate E->F G Purify via Column Chromatography F->G H H G->H Final Product

Caption: Workflow for Reductive Amination.

Protocol IV: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is the premier method for synthesizing N-aryl amines, a motif prevalent in kinase inhibitors.

Rationale: This reaction couples the amine with an aryl halide or triflate. The process requires a palladium catalyst, a phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[9] The choice of ligand is critical for reaction efficiency and scope. Xantphos is a robust, general-purpose ligand suitable for coupling primary amines with aryl bromides. The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Detailed Experimental Protocol: Synthesis of N-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
  • Reagent Preparation (in a glovebox or using Schlenk technique):

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq, e.g., 18.3 mg, 0.02 mmol).

    • Add Xantphos (0.04 eq, e.g., 23.1 mg, 0.04 mmol).

    • Add Sodium tert-butoxide (NaOtBu) (1.4 eq, e.g., 135 mg, 1.4 mmol).

    • Add this compound (1.0 eq, e.g., 137 mg, 1.0 mmol).

    • Add Bromobenzene (1.1 eq, e.g., 0.115 mL, 1.1 mmol).

    • Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).

  • Reaction Execution:

    • Add anhydrous, degassed Toluene (10 mL) via syringe.

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor by LC-MS. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite® to remove palladium residues, washing the pad with additional Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (0-30% Ethyl Acetate in Hexane) to afford the N-arylated product.

Data Summary for Buchwald-Hartwig Amination
Aryl HalideLigandBaseTypical YieldNotes
BromobenzeneXantphosNaOtBu65-80%As described in the protocol.
4-BromoanisoleRuPhosCs₂CO₃70-85%RuPhos can be effective for electron-rich aryl halides.
2-ChloropyridineBrettPhosK₃PO₄50-70%Aryl chlorides are less reactive; may require a more active catalyst system.
Buchwald-Hartwig Amination Workflow Diagram

Buchwald_Hartwig_Workflow cluster_setup 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine all Solids: Amine, Ar-Br, Pd Catalyst, Ligand, & Base B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous, Degassed Toluene B->C D Heat to 100 °C (12-24 hours) C->D E Cool & Filter through Celite D->E F Concentrate Filtrate E->F G Purify via Column Chromatography F->G H H G->H Final Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

References

  • BenchChem. (2025). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. BenchChem Technical Guides.
  • Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 994-1003. [Link]

  • Preprints.org. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Preprints.org.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61).
  • ResearchGate. (n.d.). Derivatives of 2-aminopyrimidine.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • Google Patents. (n.d.). US2410793A - Sulfonamido pyrimidines.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 994-1003. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
  • National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. [Link]

  • ResearchGate. (n.d.). Derivatives of 2-aminopyrimidine. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various therapeutic agents, leveraging the furo[2,3-d]pyrimidine scaffold, a known purine isostere. A common and efficient method for constructing this bicyclic heterocycle is the acid-catalyzed cyclocondensation of 2,4-diamino-6-hydroxypyrimidine with an α-halo aldehyde, such as 2-chloroacetaldehyde or its diethyl acetal equivalent.

This reaction proceeds via an initial N-alkylation of the pyrimidine ring, followed by an intramolecular cyclization to form the fused dihydrofuran ring. While seemingly straightforward, this synthesis is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will address these common challenges in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue in this synthesis and can stem from several factors. Let's break down the most common culprits:

  • Purity of Starting Materials: The quality of your starting materials is paramount. 2,4-diamino-6-hydroxypyrimidine should be of high purity. Impurities can interfere with the reaction. More critically, 2-chloroacetaldehyde is unstable and prone to polymerization, especially in the presence of trace amounts of acid or base. It is often supplied as a 45-50% solution in water. Using aged or improperly stored chloroacetaldehyde is a primary reason for low yields.

    • Expert Tip: Consider using 2-chloroacetaldehyde diethyl acetal. This protected form is more stable and can be hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde. This ensures a slow, steady supply of the aldehyde, minimizing polymerization.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of undesirable side products and decomposition of the starting materials or product.

    • Expert Tip: A stepwise temperature ramp is often effective. Start at a moderate temperature (e.g., 50-60 °C) to facilitate the initial N-alkylation, then gradually increase to reflux (around 100-110 °C in water) to drive the cyclization to completion.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material or the formation of side products. While a 1:1 molar ratio is theoretically required, a slight excess of the more stable reactant, 2,4-diamino-6-hydroxypyrimidine, can sometimes be beneficial to ensure complete consumption of the less stable aldehyde.

Question 2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these side products?

The formation of multiple products is a strong indicator of side reactions. Here are the most probable identities of these impurities:

  • Isomeric Pyrrolo[2,3-d]pyrimidine: One of the most common side products is the isomeric 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine. This arises from an alternative cyclization pathway. The initial N-alkylation can be followed by attack from a different nucleophilic site on the pyrimidine ring.[1]

  • Polymerized Aldehyde: As mentioned, 2-chloroacetaldehyde can readily polymerize, especially under acidic conditions. This will appear as a baseline streak or intractable material on your TLC plate and in your reaction flask.

  • Di-alkylated Product: It is possible for the pyrimidine ring to be alkylated at two positions, leading to a di-substituted byproduct that cannot cyclize to form the desired product.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 2,4-diamino-6-hydroxypyrimidine.

The following diagram illustrates the main reaction pathway and a key side reaction:

reaction_pathway cluster_start Starting Materials cluster_products Products 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine N-Alkylated Intermediate N-Alkylated Intermediate 2,4-diamino-6-hydroxypyrimidine->N-Alkylated Intermediate N-Alkylation 2-chloroacetaldehyde 2-chloroacetaldehyde 2-chloroacetaldehyde->N-Alkylated Intermediate This compound This compound N-Alkylated Intermediate->this compound Intramolecular O-Cyclization (Desired Pathway) Isomeric Pyrrolo[2,3-d]pyrimidine Isomeric Pyrrolo[2,3-d]pyrimidine N-Alkylated Intermediate->Isomeric Pyrrolo[2,3-d]pyrimidine Intramolecular N-Cyclization (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and a common side reaction.

Question 3: How can I improve the selectivity of the reaction to favor the desired furo[2,3-d]pyrimidine isomer?

Improving selectivity is key to achieving a higher yield of the correct product. Here are some strategies:

  • Control of pH: The acidity of the reaction medium can influence the cyclization pathway. Strongly acidic conditions can favor the formation of the desired furan ring. A common and effective acidic medium is aqueous hydrochloric acid.

  • Solvent Choice: While water is a common solvent for this reaction due to the solubility of the starting pyrimidine salt, exploring other solvent systems could alter the selectivity. Protic solvents are generally preferred to facilitate proton transfer in the cyclization step.

  • Reaction Time and Temperature: As discussed, carefully controlling the reaction time and temperature can help to minimize the formation of side products. Monitoring the reaction by TLC is crucial to determine the optimal time to stop the reaction.

Question 4: My final product is difficult to purify. What purification strategies do you recommend?

Purification can be challenging due to the polar nature of the product and potential impurities.

  • Crystallization: If the crude product is relatively clean, crystallization is the preferred method for purification. Experiment with different solvent systems. A mixture of a polar solvent (like water, ethanol, or methanol) and a less polar co-solvent can often yield high-purity crystals.

  • Column Chromatography: For mixtures containing significant amounts of impurities, column chromatography is necessary. Due to the polar nature of the product, a polar stationary phase like silica gel is appropriate. A gradient elution system, starting with a less polar mobile phase and gradually increasing the polarity, is recommended. For example, a gradient of dichloromethane to methanol can be effective.

  • Acid-Base Extraction: An initial work-up involving an acid-base extraction can help to remove non-basic impurities. Dissolve the crude product in a dilute acid solution, wash with an organic solvent to remove non-polar impurities, and then neutralize the aqueous layer to precipitate the product.

Experimental Protocols

Protocol 1: Synthesis using 2-Chloroacetaldehyde Diethyl Acetal

This protocol is recommended for its reliability and the use of a more stable aldehyde source.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

    • Add a 2M aqueous solution of hydrochloric acid.

    • To this stirring suspension, add 2-chloroacetaldehyde diethyl acetal (1.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C (reflux) and maintain for 4-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Adjust the pH to ~7-8 with a base such as aqueous sodium hydroxide or ammonium hydroxide. The product should precipitate out of the solution.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum to a constant weight.

Data Presentation: Expected Yield and Purity
ParameterExpected OutcomeNotes
Yield 40-60%Yields can be highly dependent on the purity of starting materials and reaction optimization.
Purity (crude) >85%Assessed by NMR or LC-MS.
Purity (after cryst.) >98%
Appearance Off-white to light brown solidColor can indicate the presence of impurities.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

troubleshooting_workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity (Use fresh aldehyde or acetal) LowYield->CheckPurity Yes MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No OptimizeTemp Optimize Temperature Profile (Stepwise heating) CheckPurity->OptimizeTemp CheckStoich Verify Stoichiometry OptimizeTemp->CheckStoich CheckStoich->MultipleSpots AdjustpH Adjust pH of Reaction (Ensure acidic conditions) MultipleSpots->AdjustpH Yes PurificationIssue Purification Issues? MultipleSpots->PurificationIssue No MonitorTime Optimize Reaction Time (TLC Monitoring) AdjustpH->MonitorTime MonitorTime->PurificationIssue TryCrystallization Try Different Crystallization Solvents PurificationIssue->TryCrystallization Yes Success Successful Synthesis PurificationIssue->Success No ColumnChrom Perform Column Chromatography (Polar stationary phase, gradient elution) TryCrystallization->ColumnChrom ColumnChrom->Success

Caption: A decision-making workflow for troubleshooting the synthesis of this compound.

References

  • Gangjee, A., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 15(13), 4449-4460. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this heterocyclic building block in their experimental assays. Low aqueous solubility is a frequent challenge in drug discovery and can lead to variable data, underestimated compound activity, and inaccurate structure-activity relationships (SAR).[1] This document provides a series of troubleshooting steps, detailed protocols, and expert insights to help you achieve reliable and reproducible results.

Section 1: Understanding the Molecule - Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the properties of this compound. Its structure dictates its solubility behavior.

The key feature influencing its solubility is the primary amine (-NH2) group attached to the pyrimidine ring. Amines are weak bases. This means that in an aqueous environment, the amine group can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This protonated form is significantly more polar and, therefore, more soluble in aqueous solutions.[2][3] Consequently, the solubility of this compound is highly dependent on the pH of the medium.[4]

PropertyValueSource
CAS Number 88513-35-3[5][6]
Molecular Formula C₆H₇N₃O[5][6]
Molecular Weight 137.14 g/mol [5][6]
Appearance Solid[6]
Structural Class Heterocyclic Amine[7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a direct question-and-answer format.

FAQ 1: I'm starting a new experiment. What is the recommended solvent for creating a primary stock solution of this compound?

Answer: The standard and recommended starting solvent for nearly all non-polar to moderately polar small molecules in discovery research is Dimethyl Sulfoxide (DMSO) .[1][8] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. For most biological assays, compounds are initially dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM).[1]

  • Expert Insight: While DMSO is an excellent solvent, the stability of compounds in DMSO can be a concern over long-term storage. Amorphous solids are generally more soluble than highly crystalline ones.[1] Always visually inspect your DMSO stock for precipitation before use, especially after freeze-thaw cycles.

FAQ 2: I've prepared a 10 mM stock in DMSO, but I see a precipitate forming when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is the most common solubility challenge. The compound is precipitating because its solubility limit in the final aqueous buffer (which may contain only 0.1% - 1% DMSO) is much lower than in the 100% DMSO stock. This leads to an "apparent" concentration in your assay that is much lower than your calculated concentration, resulting in erroneously high IC50 values.[1]

Here is a systematic approach to solve this:

  • Modify the Dilution Scheme: Instead of a large, single-step dilution, perform a serial dilution. Critically, add the small volume of DMSO stock directly into the final, larger volume of assay media while vortexing. This maximizes the interaction of the compound with assay components like proteins or lipids that can help maintain solubility.[1]

  • Lower the Stock Concentration: If precipitation persists, your final desired assay concentration may be above the compound's aqueous solubility limit. Try lowering the concentration of your highest standard and adjusting the rest of your dilution series accordingly. About 30% of discovery compounds have an aqueous solubility below 10 µM.[1]

  • Employ pH Modification: As this compound has a basic amine group, decreasing the pH of your buffer will increase its solubility. This is a highly effective strategy. (See FAQ 3).

  • Use a Co-solvent: If pH modification is not an option, introducing a water-miscible organic co-solvent can help. (See FAQ 4).

FAQ 3: How can I use pH to improve the solubility of this compound?

Answer: Leveraging the basicity of the amine group is a powerful and often overlooked technique.[9] By preparing your stock solution in a slightly acidic buffer, you can protonate the amine, forming a more soluble salt in situ.

The equilibrium is as follows: C₆H₇N₃O (less soluble) + H⁺ ⇌ C₆H₇N₃OH⁺ (more soluble)

  • Practical Application: Instead of dissolving the compound directly in a neutral buffer (e.g., PBS at pH 7.4), first dissolve it in a small amount of DMSO and then dilute it into an acidic buffer (e.g., 50 mM citrate buffer, pH 3.0-5.0). This acidic stock can then be further diluted into your final assay medium. The final pH of the assay should be checked to ensure it remains within the acceptable range for your biological system.

See Protocol 2 for a detailed, step-by-step guide.

FAQ 4: My cell-based assay is highly sensitive to DMSO. What are my alternatives?

Answer: High concentrations of DMSO can be toxic to cells, with effects often seen at concentrations above 1%, and sometimes as low as 0.25%.[10][11] If you must limit the final DMSO concentration to a very low level (e.g., <0.1%), you may need to use alternative solvents or strategies.

  • Alternative Solvents: Depending on your assay's tolerance, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1] However, these often have their own toxicity profiles.[12]

  • Co-solvent Systems: A common strategy is to use a mixture of solvents to achieve solubility. Formulations including Polyethylene Glycol (PEG), such as PEG300 or PEG400, are often used to improve the solubility of poorly soluble compounds.[8][13] A stock could be prepared in a mixture of DMSO and PEG300.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (typically 0.01% - 0.1%) to form micelles that encapsulate the compound, keeping it in solution.[9][12]

  • Cyclodextrins: β-cyclodextrin can be used to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility with generally low cellular toxicity.[10]

  • Crucial Note: For any alternative solvent or additive, you must run a vehicle control (the assay buffer containing the same final concentration of the solvent/additive without the compound) to ensure it does not interfere with your assay readout.[10]

FAQ 5: How should I properly prepare and store my solutions to prevent solubility issues over time?

Answer: Proper handling is critical to maintaining a valid stock solution.

  • Initial Dissolution: When first preparing your DMSO stock, ensure complete dissolution. Use of a vortex mixer and gentle warming in a water bath (37°C) can be beneficial.[14] Sonication can also be used to break up solid aggregates.[13]

  • Visual Inspection: Always visually inspect your stock solution before use. Look for any crystals or precipitate, especially after removing it from storage.

  • Storage: Store DMSO stocks at -20°C or -80°C to minimize degradation. However, be aware that freeze-thaw cycles can promote precipitation for some compounds.[1] It is best practice to aliquot the primary stock into smaller, single-use volumes to avoid repeated freezing and thawing.

  • Avoid Water Contamination: DMSO is hygroscopic and will absorb water from the atmosphere.[14] This can decrease its solvating power for hydrophobic compounds over time. Ensure vials are tightly sealed.

Section 3: Experimental Protocols & Workflows

This section provides detailed methodologies for the strategies discussed above.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 137.14) required to make a 10 mM stock solution. For 1 mL, this would be 1.37 mg.

  • Weighing: Accurately weigh the solid compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the solid is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

  • Sonication (Optional): If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Final Inspection: Once fully dissolved, the solution should be clear and free of any visible particles.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Enhancement via pH Adjustment

This protocol creates an intermediate acidic stock, which is then used for final dilution into the assay plate.

  • Prepare Primary Stock: Prepare a high-concentration (e.g., 20 mM) stock in 100% DMSO as described in Protocol 1.

  • Prepare Acidic Buffer: Prepare a sterile 50 mM sodium citrate buffer and adjust the pH to 4.0 with citric acid.

  • Create Acidic Intermediate Stock: Perform a 1:10 dilution of your DMSO stock into the pH 4.0 citrate buffer to create a 2 mM intermediate stock (this will contain 10% DMSO). For example, add 10 µL of 20 mM DMSO stock to 90 µL of pH 4.0 buffer. Vortex immediately. The compound should remain soluble due to protonation.

  • Assay Dilution: Use this 2 mM acidic stock to perform your serial dilutions directly in the assay plate containing your final assay buffer (e.g., PBS, pH 7.4).

  • Vehicle Control: Remember to prepare a corresponding vehicle control using a 1:10 mixture of DMSO and the pH 4.0 citrate buffer.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process when encountering solubility problems.

G Start Precipitation Observed in Assay CheckStock Step 1: Visually Inspect DMSO Stock Solution Start->CheckStock StockOK Stock is Clear CheckStock->StockOK Is it clear? StockBad Precipitate in Stock CheckStock->StockBad No ModifyDilution Step 2: Modify Dilution - Add DMSO stock last - Vortex during addition - Lower final concentration StockOK->ModifyDilution Yes Redissolve Action: Warm (37°C) / Sonicate to redissolve. If fails, prepare fresh stock. StockBad->Redissolve Redissolve->CheckStock StillPrecip Precipitation Persists? ModifyDilution->StillPrecip pH_Option Step 3: Use pH Adjustment (See Protocol 2) StillPrecip->pH_Option Yes CoSolvent_Option Step 4: Use Co-solvents / Surfactants (e.g., PEG, Tween) StillPrecip->CoSolvent_Option Yes (if pH not viable) Success Problem Solved StillPrecip->Success No Validate CRITICAL: Run Vehicle Controls for any new solvent/additive pH_Option->Validate CoSolvent_Option->Validate Validate->Success

Caption: Decision tree for troubleshooting compound precipitation.

Section 4: Data & Reference Tables
Table 1: Common Co-Solvents and Surfactants for Biological Assays
Solvent/AgentTypical Final ConcentrationUse Case & ConsiderationsSource
DMSO < 1.0% (ideally < 0.5%)Universal solvent. Can be toxic to cells at higher concentrations.[1][10]
Ethanol < 1.0%Alternative to DMSO, but can also affect cell viability and enzyme activity.[12]
PEG 300 / 400 1% - 5%Increases solubility; generally well-tolerated in many assays. Can increase viscosity.[8][13]
Tween® 20 / 80 0.01% - 0.1%Non-ionic surfactant, forms micelles. Can interfere with assays involving protein-protein interactions.[9][12]
β-Cyclodextrin 1 - 10 mMForms inclusion complexes. Generally low toxicity.[10]

Note: These are general guidelines. The tolerance of your specific assay to any solvent or additive must be determined empirically.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • A2Z Chemical. (n.d.). This compound. Retrieved from [Link]

  • Kariv, I., Rourick, R. A., Kassel, D. B., & Chung, T. D. (2001). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Journal of biomolecular screening, 6(4), 257-264. [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Solubilization of poorly soluble drugs: A review. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. [Link]

  • Kumar, S. G. V., & Kumar, T. M. P. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(3), 756-766.
  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Malinska, D., Szymański, J., & Priebe, A. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • ISSR Classes. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Streng, W. H., & Zoglio, M. A. (1985). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 3(2), 149-159. [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • LibreTexts Chemistry. (2020). Amines and Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Cheng, H. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? [ResearchGate discussion]. Retrieved from [Link]

  • Smith, A. B., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1237–1241. [Link]

  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(1), 389-395. [Link]

  • Wang, Y., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(21), 7354. [Link]

  • Fernández-Sanlés, A. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? [ResearchGate discussion]. Retrieved from [Link]

  • Bédard, A. C., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1774–1781. [Link]

  • PubChem. (n.d.). 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO? [Discussion]. Retrieved from [Link]

  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? [Discussion]. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

Sources

minimizing off-target effects of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Derivatives

A Guide to Minimizing Off-Target Effects for Researchers

Introduction

Welcome to the technical support guide for this compound derivatives. This class of compounds, which includes the broader furo[2,3-d]pyrimidine family, represents a privileged scaffold in medicinal chemistry, frequently utilized for the development of potent protein kinase inhibitors.[1][2] As bioisosteres of purines, these molecules are adept at targeting the highly conserved ATP-binding pocket of kinases, leading to their therapeutic potential in oncology and other signaling-driven diseases.[1][3][4]

However, this structural mimicry is a double-edged sword. The conserved nature of the kinase ATP-binding site across the human kinome means that inhibitors developed from this scaffold can inadvertently interact with unintended kinases or even non-kinase proteins, leading to off-target effects.[3][5] Such effects can confound experimental results, produce misleading structure-activity relationships (SAR), and contribute to cellular toxicity, ultimately hindering the drug development process.

This guide is designed for researchers, scientists, and drug development professionals. As your virtual application scientist, my goal is to provide you with field-proven insights and systematic troubleshooting strategies to help you anticipate, identify, and mitigate off-target effects, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My lead compound is potent against my target kinase in biochemical assays, but it shows significant toxicity in cell-based assays at similar concentrations. How can I determine if this is an off-target effect?

Answer:

This is a classic and critical challenge. The discrepancy between biochemical potency and cellular toxicity strongly suggests that either the compound has poor cell permeability (unlikely to cause toxicity at low concentrations) or it's hitting one or more off-target proteins crucial for cell viability.

Causality: A highly potent, selective inhibitor should exhibit a significant window between the concentration required for target inhibition (e.g., cellular IC50 for phosphorylation) and the concentration that induces widespread cell death (e.g., GI50). When this window is narrow, off-target activity is a primary suspect.

Troubleshooting Workflow:

  • Confirm On-Target Engagement in Cells: First, verify that your compound engages the intended target in the cellular environment at the concentrations where you observe toxicity. Many compounds that are potent in clean biochemical assays fail to perform well in the complex milieu of a cell.[6]

    • Recommended Protocol: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound binds to its intended target inside the cell.[7][8][9] A positive result validates that the compound is cell-permeable and reaches its primary target.

  • Broad Kinase Selectivity Profiling: The most direct way to identify unintended kinase targets is through comprehensive screening.

    • Recommended Protocol: Submit your compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). A common and cost-effective strategy is a two-tiered approach: first, screen at a single high concentration (e.g., 1 or 10 µM) against a large panel (e.g., >400 kinases).[10] Then, for any kinase showing significant inhibition (e.g., >70%), perform a follow-up dose-response curve to determine the IC50.[10]

  • Phenotypic Rescue Experiments: If you have a hypothesis about a specific off-target, you can design experiments to test it. For example, if you suspect your compound is inhibiting a kinase in a critical survival pathway, you might be able to "rescue" the cells from toxicity by activating a downstream component of that pathway.

Question 2: My kinase selectivity screen revealed several off-target hits with potencies similar to my primary target. What are my next steps?

Answer:

This is a common outcome, especially with scaffolds that mimic ATP. The key is to systematically validate these hits and use the data to inform the next steps of your project, whether that involves chemical optimization or re-evaluating your current compound as a tool.

Prioritization & Validation Workflow:

G cluster_0 Step 1: Data Analysis & Triage cluster_1 Step 2: Cellular Validation cluster_2 Step 3: Decision & Action A Receive Kinase Profiling Data B Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) A->B C Prioritize Off-Targets: - Potency (IC50) - Cellular Relevance - Known Toxicity Links B->C D Cell-Based Off-Target Assays (e.g., Phospho-specific Western Blot, NanoBRET™ Engagement Assay) C->D E Correlate Off-Target IC50 with Cellular Phenotype (e.g., Toxicity) D->E F Is the compound still a viable tool/lead? E->F G Structure-Based Design: Exploit differences between on-target and off-target active sites. F->G Yes H Use as a 'dirty' probe with appropriate controls (e.g., a structurally dissimilar inhibitor for the same target). F->H Maybe I Abandon compound and re-screen or re-design. F->I No

Caption: Workflow for addressing off-target kinase hits.

Detailed Steps:

  • Triage the Hits: Not all off-targets are created equal. Prioritize them based on:

    • Potency: How close is the off-target IC50 to your on-target IC50?

    • Physiological Relevance: Is the off-target kinase expressed in your cellular model? Is it known to be involved in critical pathways that could explain your observed phenotype (e.g., toxicity)?

    • Structural Family: Are the off-targets closely related to your primary target (e.g., other members of the same kinase family)? This can provide valuable SAR information.

  • Cellular Validation: Biochemical hits must be confirmed in a cellular context.[6]

    • For each high-priority off-target, find a cellular assay to measure its inhibition. This is often a Western blot for a known phosphorylated substrate of that kinase.

    • Determine the cellular IC50 for the off-target and compare it to the cellular IC50 of your primary target. This comparison is more meaningful than the biochemical data alone.

  • Structure-Based Redesign: If you have crystal structures of your on-target and a key off-target kinase, you can often design modifications to your compound to improve selectivity. Look for differences in the ATP pocket, such as the "gatekeeper" residue or nearby pockets that can be exploited to introduce selectivity-enhancing moieties.[3]

Question 3: I am developing a covalent inhibitor. How do I assess its off-target covalent interactions across the proteome?

Answer:

Covalent inhibitors offer high potency and duration of action but come with a higher risk of permanent, irreversible off-target modification, which can lead to toxicity. Assessing their specificity is crucial.

Causality: These inhibitors contain a reactive group ("warhead") designed to form a covalent bond with a specific residue (often a cysteine) in the target protein.[3] However, other proteins with accessible, reactive cysteines can also be modified.

Specialized Troubleshooting Strategies:

  • Competitive Chemoproteomics: This is the gold standard for identifying covalent targets.

    • Methodology: In this approach, you treat live cells with your inhibitor. You then lyse the cells and treat the lysate with a broad-spectrum, "probe" molecule that also reacts with cysteines but has a reporter tag (like biotin). Cysteines that were occupied by your inhibitor will not react with the probe. Using mass spectrometry, you can then identify and quantify the proteins that show reduced labeling by the probe, as these are the direct targets of your compound.

  • Use of a "Non-Reactive" Control: Synthesize an analogue of your inhibitor where the reactive warhead is modified to be non-reactive (e.g., changing an acrylamide to a propionamide). This control compound should retain the same reversible binding scaffold but cannot form a covalent bond.

    • Application: Comparing the cellular effects of the reactive compound versus the non-reactive control can help distinguish phenotypes caused by covalent target engagement from those caused by reversible (on- or off-target) binding.

Frequently Asked Questions (FAQs)

  • Q: What is a good selectivity index for a tool compound?

    • A: While there is no universal number, a common goal is to have at least a 30- to 100-fold difference in potency (IC50) between the primary target and any significant off-targets.[11] For a tool compound used to probe a specific biological question, higher selectivity is always better to ensure the observed phenotype is due to inhibition of the intended target.

  • Q: Can computational methods predict off-target effects?

    • A: Yes, computational approaches can be very useful for prioritizing experimental efforts. Methods like molecular docking can be used to screen your compound in silico against structural models of many different kinases.[12] These methods can predict potential binding and highlight kinases that should be prioritized for biochemical screening, saving time and resources.[12][13]

  • Q: My compound seems clean in a broad kinase panel but is still toxic. What else could it be hitting?

    • A: It's crucial to remember that not all off-targets are kinases. Other classes of proteins can have binding sites that accommodate kinase inhibitor scaffolds. For example, some BCR-ABL inhibitors have been shown to bind to the oxidoreductase NQO2.[14][15] If your compound is clean against kinases, consider broader proteomic approaches like CETSA coupled with mass spectrometry (CETSA-MS) to identify non-kinase protein binders.[9]

  • Q: What is the difference between affinity and kinetic selectivity?

    • A: Affinity (measured by Kd or IC50) describes the strength of binding at equilibrium. Kinetic selectivity refers to the binding and unbinding rates (k_on and k_off). Two inhibitors can have the same affinity for a target but very different residence times. A compound with a slow k_off (long residence time) on its intended target and a fast k_off from off-targets can have a superior therapeutic profile, even if the affinities are similar.[16] Investigating binding kinetics can provide a more nuanced understanding of selectivity.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling - Two-Tiered Approach

This protocol outlines a cost-effective and efficient strategy for assessing the selectivity of your this compound derivative.[10]

Objective: To identify unintended kinase targets from a large panel and determine their inhibition potencies.

Tier 1: Single-Dose Screening

  • Compound Preparation: Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO).

  • Assay Submission: Provide the compound to a commercial vendor for screening against their largest available kinase panel (e.g., >400 kinases). Request a single-point inhibition assay at a final compound concentration of 1 µM or 10 µM.

  • Data Analysis: The vendor will provide a report showing the "% Inhibition" for each kinase at the tested concentration. Create a list of all kinases that are inhibited by more than 70-80%.

Tier 2: IC50 Determination

  • Hit Selection: From the list generated in Tier 1, select all high-priority kinases for follow-up.

  • Assay Submission: Submit the same compound stock to the vendor. Request a 10-point dose-response curve for each selected kinase to determine the IC50 value. A typical concentration range might be 10 µM down to 0.5 nM.

  • Data Interpretation: Compare the IC50 values of the off-target kinases to the IC50 of your primary target. Calculate selectivity ratios (IC50_off-target / IC50_on-target) to quantify selectivity.

Protocol 2: Cellular Target Engagement using CETSA

This protocol allows you to confirm that your compound binds to its target in an intact cell.

Objective: To measure the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cells expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or plate.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein).

Procedure:

  • Cell Treatment: Treat cultured cells with your compound at various concentrations (and a vehicle control) for a set period (e.g., 1 hour) under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes/plates. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting or another quantitative protein detection method.

  • Data Analysis: For each compound concentration, plot the amount of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in Tm to a higher temperature in the presence of the compound indicates target engagement.

Data Summary Table

The table below illustrates hypothetical but realistic data for a fictional derivative, "Cmpd-X," targeting Kinase A. This demonstrates how to present selectivity data clearly.

Kinase TargetBiochemical IC50 (nM)Cellular Phospho-Inhibition IC50 (nM)Selectivity Ratio (vs. Kinase A)Notes
Kinase A (On-Target) 15 50 1 Primary Target
Kinase B (Family Member)853505.7xStructurally related; moderate selectivity.
Kinase C (Off-Target)251101.7xHigh-priority off-target. Potency is too close to on-target.
Kinase D (Off-Target)1,200>5,00080xAcceptable selectivity.
Kinase E (Off-Target)>10,000Not Determined>667xClean; no significant inhibition.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling, 4(196), rs11. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Resources. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News. [Link]

  • Huang, D., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i479–i485. [Link]

  • DiscoverX. (2017). Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. Webinar. [Link]

  • Lin, Y., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 546–549. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 259–271. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 39(8), 705–723. [Link]

  • El-Damasy, D. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate Publication. [Link]

  • Wang, Y., et al. (2015). Studies on[12][16]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. Molecules, 20(10), 18646–18671. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324–333. [Link]

  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Journal of Inflammation Research, 14, 479–520. [Link]

  • An, Z., & Lu, L. (2020). Proteolysis‐targeting chimeras in drug development: A safety perspective. Pharmacology Research & Perspectives, 8(6), e00660. [Link]

  • Rosowsky, A., et al. (2003). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Journal of Medicinal Chemistry, 46(24), 5293–5303. [Link]

  • Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-333. [Link]

  • Viswanathan, K., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]

  • Kumar, A., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules, 28(5), 2392. [Link]

  • Kalgutkar, A. S., et al. (2010). Discovery tactics to mitigate toxicity risks due to reactive metabolite formation with 2-(2-hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives, potent calcium-sensing receptor antagonists and clinical candidate(s) for the treatment of osteoporosis. Chemical Research in Toxicology, 23(6), 1115–1126. [Link]

  • Gangjee, A., et al. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Journal of Medicinal Chemistry, 48(23), 7215–7222. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with the 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are pivotal in modern synthetic chemistry. As a fused heterocyclic system, this scaffold presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve higher yields, cleaner reaction profiles, and consistent results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.

Issue 1: Low to No Product Yield

Q: My coupling reaction with this compound is resulting in very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A: This is the most common challenge and can stem from multiple factors, primarily related to the catalyst's activity and the specific nature of your heterocyclic substrate.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its inefficient formation or subsequent deactivation can halt the reaction.[1]

    • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being properly reduced to the active Pd(0) state.[2] The basic nitrogen atoms of the pyrimidine ring can also coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution:

      • Switch to a Precatalyst: Employ modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are designed to form the active LPd(0) catalyst cleanly and efficiently under the reaction conditions.[1]

      • Consider a Pre-activation Step: Before adding your substrates, stir the palladium source, ligand, and a portion of the base in the solvent for a short period. This can facilitate the formation of the active Pd(0) complex.[1]

      • Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Inappropriate Ligand Selection: The ligand is not just a spectator; it dictates the stability, reactivity, and steric environment of the palladium center.[1][3]

    • Cause: The chosen ligand may not be electron-rich or bulky enough to facilitate the crucial oxidative addition and reductive elimination steps, especially with challenging substrates.[1][4]

    • Solution:

      • Consult Ligand Guides: For C-N bond formation (Buchwald-Hartwig), bulky, electron-rich biarylphosphine ligands are the gold standard. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[1][5] For Suzuki couplings, ligands like SPhos or XPhos are often robust.

      • Screen a Panel of Ligands: There is no universal ligand. It is often necessary to screen a small panel of ligands to find the optimal choice for your specific substrate combination.[6]

  • Suboptimal Base Selection: The base's role is critical, but an incorrect choice can be detrimental.[1]

    • Cause: A base that is too weak may not effectively deprotonate the amine (in C-N coupling) or activate the boronic acid (in C-C coupling).[1][4] Conversely, a base that is too strong might decompose sensitive functional groups on your substrates.

    • Solution:

      • For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common and effective.[1]

      • For Suzuki: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are widely used. Cesium carbonate is often a good choice for challenging couplings.[7]

      • Consider Solubility: Ensure the base is adequately soluble or has a high surface area. Grinding the base before use can sometimes improve reaction rates.[1]

  • Poor Substrate Reactivity:

    • Cause: If your coupling partner is an aryl chloride, it will be significantly less reactive than the corresponding bromide or iodide due to the stronger C-Cl bond.[1] Steric hindrance around the coupling site on either partner can also dramatically slow the reaction.[4]

    • Solution:

      • For Aryl Chlorides: Use highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands like tBuBrettPhos.[1] Higher temperatures may also be required.

      • For Sterically Hindered Substrates: Employ catalyst systems known to be effective for hindered couplings, which often involve specialized biarylphosphine ligands.[4]

Issue 2: Significant Byproduct Formation (Homocoupling, Hydrodehalogenation)

Q: My reaction is proceeding, but I'm observing significant amounts of homocoupled products (dimers of my starting materials) and/or hydrodehalogenation of my aryl halide. How can I suppress these side reactions?

A: These side reactions compete with your desired cross-coupling pathway and are often a sign of suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Homocoupling of Boronic Acids (Suzuki Reaction):

    • Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.

    • Solution:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.

      • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thus reducing the rate of homocoupling.[4]

      • Optimize Catalyst: Screen different palladium sources and ligands, as some are more prone to promoting this side pathway.[4]

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: The aryl halide is reduced to the corresponding arene, consuming starting material. This can be caused by various factors, including the nature of the ligand and the presence of water or other proton sources.

    • Solution:

      • Ensure Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excess water can promote side reactions. Use anhydrous solvents.[4]

      • Ligand Choice: The choice of ligand can influence the rate of hydrodehalogenation relative to the desired coupling. Screening different ligands may be necessary.

  • Protodeboronation (Suzuki Reaction):

    • Cause: The C-B bond of the boronic acid is cleaved by a proton source, typically facilitated by the base and water, rendering it inactive for the coupling reaction.[4]

    • Solution:

      • Minimize Water: While often required, use the minimum necessary amount of water. Running the reaction under completely anhydrous conditions, if possible with your chosen base, can prevent this issue.[4]

      • Base Selection: The choice of base can influence the rate of this side reaction. Experiment with different bases like K₃PO₄ or Cs₂CO₃.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is best suited for functionalizing the 2-amino position of the furo[2,3-d]pyrimidine core?

A1: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds. This reaction would involve coupling your this compound with an aryl or heteroaryl halide (or pseudohalide, like a triflate). It offers broad functional group tolerance and has been extensively developed for N-arylation.[5][8]

Q2: How do I choose the optimal solvent for my reaction?

A2: The solvent plays a crucial role in solubility and reaction rate.

  • Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are the most common and effective solvents for both Buchwald-Hartwig and Suzuki couplings.[2][9]

  • DMF/DMAc: While sometimes used, these solvents can occasionally participate in side reactions at high temperatures.

  • Water Mixtures: For Suzuki reactions, a co-solvent system like dioxane/water or toluene/water is often used to solubilize the inorganic base.[7]

Q3: Can I use microwave irradiation to speed up my reactions?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating these types of coupling reactions. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing thermal decomposition and side reactions.[10][11]

Q4: My starting material has other sensitive functional groups. How can I ensure the reaction is selective?

A4: Modern palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance.[3] However, highly acidic protons (e.g., phenols, unprotected indoles) or basic functional groups can interfere.

  • Protecting Groups: If necessary, use appropriate protecting groups for highly reactive functionalities.

  • Milder Bases: For base-sensitive groups, consider using weaker bases like K₃PO₄ or Cs₂CO₃, potentially at higher temperatures to achieve sufficient reactivity.[1]

Data Summary & Recommended Starting Conditions

The following tables provide generalized starting points for reaction optimization. Conditions should always be optimized for each specific substrate combination.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

Component Recommendation for Primary Amines Recommendation for Secondary Amines Notes
Pd Precatalyst XPhos Pd G3 (2 mol%) RuPhos Pd G3 (2 mol%) Precatalysts are generally preferred for reproducibility.[1]
Ligand BrettPhos RuPhos Ligand choice is highly dependent on the amine.[1]
Base NaOtBu (1.4 equiv) LHMDS (1.4 equiv) Strong, non-nucleophilic bases are standard.[1]
Solvent Toluene or 1,4-Dioxane Toluene or 1,4-Dioxane Ensure solvent is anhydrous and degassed.

| Temperature | 80-110 °C | 80-110 °C | Monitor by TLC/LC-MS to determine optimal time. |

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

Component General Recommendation Notes
Pd Catalyst Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%) Pd(PPh₃)₄ is a classic, but modern precatalysts often give better results.[9][12]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv) Cs₂CO₃ is often effective for difficult couplings.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O Solvent choice depends on substrate solubility and base.[7]

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive halides.[7] |

Visualized Workflows & Protocols

General Experimental Workflow

The following diagram outlines a standard procedure for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (Solids) cluster_liquids Reagent Addition (Liquids) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 Oven-dry reaction vial & stir bar prep2 Assemble under inert gas (Ar/N2) prep1->prep2 reagent1 Add Aryl Halide/Pseudohalide prep2->reagent1 reagent2 Add Amine / Boronic Acid reagent1->reagent2 reagent3 Add Base reagent2->reagent3 reagent4 Add Pd Catalyst & Ligand reagent3->reagent4 liquid1 Add degassed, anhydrous solvent via syringe reagent4->liquid1 liquid2 If coupling partner is liquid, add via syringe rxn1 Place in preheated block/oil bath liquid2->rxn1 rxn2 Stir for specified time rxn1->rxn2 rxn3 Monitor progress by TLC or LC-MS rxn2->rxn3 workup1 Cool to RT & Quench rxn3->workup1 workup2 Perform aqueous extraction workup1->workup2 workup3 Dry organic layer & concentrate workup2->workup3 workup4 Purify by chromatography or recrystallization workup3->workup4

Caption: General workflow for a Pd-catalyzed coupling reaction.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for diagnosing low-yielding reactions.

G start Low or No Yield Observed check_catalyst Is the catalyst system active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no No catalyst_yes Yes check_catalyst->catalyst_yes Yes check_conditions Are reaction conditions optimal? conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes sol_catalyst Use a modern precatalyst (e.g., G3/G4). Ensure rigorous inert atmosphere. Consider a pre-activation step. catalyst_no->sol_catalyst catalyst_yes->check_conditions sol_conditions Screen Ligands (e.g., Biarylphosphines). Screen Bases (e.g., t-BuONa, Cs2CO3). Screen Solvents (Toluene, Dioxane). Increase Temperature. conditions_no->sol_conditions final_check Re-evaluate substrate reactivity. Consider alternative coupling partner (e.g., Br -> I). conditions_yes->final_check

Sources

troubleshooting unexpected results in 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common challenges, from synthesis to purification and characterization, providing not just solutions but the underlying chemical principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by three main features:

  • The 2-aminopyrimidine moiety: The exocyclic amino group is a nucleophilic center and can participate in various reactions such as acylation, alkylation, and condensation. The pyrimidine ring itself is electron-deficient.[1]

  • The dihydrofuran ring: This ring is susceptible to ring-opening under strong acidic conditions.[2] The ether linkage can also be a site for oxidative cleavage.

  • The fused bicyclic system: The fusion of the electron-rich dihydrofuran ring with the electron-deficient pyrimidine ring creates a unique electronic environment. The double bond in the pyrimidine ring is part of an enamine-like system, which can influence its reactivity towards electrophiles.[3]

Q2: This compound is quite polar. What are the recommended starting points for purification?

A2: Due to its polarity and basic nature from the 2-amino group, standard silica gel chromatography can be challenging, often resulting in significant peak tailing.[4] We recommend the following approaches:

  • Reversed-Phase Chromatography (C18): This is often the most effective method. Use a mobile phase of water/acetonitrile or water/methanol, often with a small amount of an acid modifier like formic acid or TFA to improve peak shape.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds and can provide excellent separation.[6]

  • Modified Normal-Phase Chromatography: If you must use normal-phase chromatography, consider using a less acidic stationary phase like neutral alumina or treating your silica gel column with a mobile phase containing a basic modifier like triethylamine (0.1-1%) to mitigate tailing.[4]

Q3: How should I monitor the progress of reactions involving this compound?

A3: A combination of techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Ideal for quick checks of reaction completion. Due to the compound's polarity, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) will likely be required. Adding a small amount of triethylamine or ammonia to the mobile phase can prevent streaking on the TLC plate.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring complex reaction mixtures. It provides information on the consumption of starting materials, the formation of the product, and the presence of any side products by their mass-to-charge ratio.

II. Troubleshooting Guide: Unexpected Results

This section is formatted as a series of problems you might encounter, followed by potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've run your synthesis, but the yield of this compound is disappointingly low or nonexistent.

Potential Cause Explanation & Solution
Suboptimal Reaction Conditions Heterocyclic syntheses can be highly sensitive to temperature, concentration, and reaction time. Solution: Systematically screen reaction parameters on a small scale. Ensure reagents are added in the correct order and that the reaction is maintained at the optimal temperature.[7]
Moisture or Air Sensitivity Many reagents used in heterocyclic synthesis are sensitive to moisture and oxygen. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7]
Product Degradation The dihydrofuran ring can be sensitive to strong acids, potentially leading to ring-opening.[2] The product may also be unstable to prolonged heating. Solution: Monitor the reaction for the appearance of new, lower Rf spots on TLC which might indicate degradation. Consider milder reaction conditions or a shorter reaction time. If an acidic workup is required, perform it at a low temperature and for the shortest possible time.
Poor Reagent Quality Impurities in starting materials can inhibit the reaction or lead to side products. Solution: Use reagents from a reputable supplier and of an appropriate purity grade. If necessary, purify starting materials before use.
Problem 2: Multiple Unidentified Spots on TLC/Peaks in LC-MS

Your reaction mixture shows a complex profile of byproducts that are difficult to characterize.

Potential Cause Explanation & Solution
Side Reactions of the 2-Amino Group The 2-amino group can undergo side reactions, especially if multiple electrophilic species are present. Solution: Consider protecting the amino group if it is not involved in the desired transformation. If it is, carefully control the stoichiometry of the reagents.
Oxidation of the Dihydrofuran Ring The dihydrofuran ring can be susceptible to oxidation, especially in the presence of air and certain catalysts, leading to the formation of furan or ring-opened products.[8] An unexpected peak at [M+16] in the mass spectrum could indicate oxidation. Solution: Ensure the reaction is run under an inert atmosphere. Avoid oxidizing agents unless they are part of the planned reaction.
Enamine-like Reactivity The fused ring system has enamine character, which can lead to unexpected reactions with electrophiles at the C4 position of the pyrimidine ring.[3] Solution: Analyze the structure of your byproducts carefully. If you suspect this type of reactivity, consider adjusting the electronic nature of your substrates or using milder electrophiles.
Problem 3: Difficulty in Product Isolation and Purification

You have confirmed product formation, but isolating a pure sample is proving to be a major hurdle.

Potential Cause Explanation & Solution
Product is Highly Water-Soluble Due to its polarity, the product may remain in the aqueous layer during an extraction. Solution: Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product (salting out). Perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.[5]
"Oiling Out" During Crystallization The product separates as an oil instead of crystals during recrystallization attempts. This is often due to impurities or the solution being too supersaturated. Solution: Add a small amount of hot solvent to dissolve the oil and allow it to cool very slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal.[5]
Severe Peak Tailing in Chromatography The basic 2-amino group interacts strongly with acidic silanol groups on standard silica gel, causing tailing. Solution: As mentioned in the FAQ, use reversed-phase or HILIC chromatography. For normal phase, add a basic modifier like triethylamine (0.1-1%) to your eluent or use a different stationary phase like alumina.[4]

III. Analytical Characterization: What to Expect

Accurate characterization is key to confirming the identity and purity of your product. Note that without a physical sample, the following are predictions based on similar structures.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - A singlet for the C4-H proton on the pyrimidine ring (likely in the aromatic region, ~7.5-8.5 ppm).- Two triplets for the -CH₂-CH₂- protons of the dihydrofuran ring.- A broad singlet for the -NH₂ protons (can exchange with D₂O).
¹³C NMR - Peaks corresponding to the pyrimidine and dihydrofuran carbons. The carbon bearing the amino group (C2) will be significantly upfield compared to the other pyrimidine carbons.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 138.14
IR Spectroscopy - N-H stretching bands for the primary amine (~3100-3500 cm⁻¹).- C=N and C=C stretching bands for the pyrimidine ring (~1500-1650 cm⁻¹).- C-O stretching for the dihydrofuran ether linkage (~1050-1150 cm⁻¹).

IV. Key Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific reaction.

Protocol 1: General Reaction Monitoring by TLC
  • Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate: Using a capillary tube, spot a dilute solution of your starting material in the SM lane. Spot the reaction mixture in the RM lane. Spot both the starting material and the reaction mixture on top of each other in the co-spot lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot for the product indicate reaction progress.

Protocol 2: Acid-Base Extraction for Purification of a Basic Heterocycle

This protocol is useful for separating your basic product from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This deprotonates your product. Extract the neutral product back into an organic solvent (e.g., ethyl acetate or DCM) three times.[4]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

V. Visualizing Potential Issues and Workflows

Diagrams can help clarify complex processes. Below are Graphviz representations of a troubleshooting workflow and a potential degradation pathway.

Troubleshooting_Workflow start Reaction Complete? low_yield Low Yield start->low_yield No complex_mixture Complex Mixture start->complex_mixture Yes, but impure good_yield Good Yield, Purification Issues start->good_yield Yes, crude sub_low_yield_1 Check Reagent Purity & Stoichiometry low_yield->sub_low_yield_1 sub_complex_1 Identify Byproducts (LC-MS, NMR) complex_mixture->sub_complex_1 sub_purify_1 Analyze Polarity & Basicity good_yield->sub_purify_1 success Pure Product sub_low_yield_2 Optimize Temp/Time sub_low_yield_1->sub_low_yield_2 sub_low_yield_3 Ensure Anhydrous/Inert Conditions sub_low_yield_2->sub_low_yield_3 sub_complex_2 Consider Side Reactions (Oxidation, Ring Opening) sub_complex_1->sub_complex_2 sub_complex_3 Modify Conditions (Lower Temp, Inert Atm.) sub_complex_2->sub_complex_3 sub_purify_2 Try Reversed-Phase/HILIC sub_purify_1->sub_purify_2 sub_purify_3 Use Modified Normal Phase (add Et3N) sub_purify_2->sub_purify_3 sub_purify_3->success

Caption: A decision-tree workflow for troubleshooting common experimental issues.

Degradation_Pathway reactant 5,6-Dihydrofuro[2,3-d] pyrimidin-2-amine product1 Ring-Opened Product (e.g., 4-hydroxy-butenal derivative) reactant->product1 Strong Acid (H+) product2 Aromatized Furan Product reactant->product2 Oxidizing Agent ([O])

Caption: Potential degradation pathways for the target compound.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem. Link

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Link

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Link

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem. Link

  • Abdelgawad, M. A., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. Link

  • Synthesis of fused pyrimidine compounds from enaminone derivatives. (n.d.). ResearchGate. Link

  • Ganai, A. M., et al. (2013). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. Tetrahedron: Asymmetry. Link

  • Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. (n.d.). ResearchGate. Link

  • Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Link

  • Liu, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Link

  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and other related heterocycles. (2012). Duquesne Scholarship Collection. Link

  • Schmidt, D., & Christmann, M. (2011). Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives. Organic & Biomolecular Chemistry. Link

  • Enamine. (n.d.). Wikipedia. Link

  • Grover, H. K., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules. Link

  • This compound. (n.d.). Santa Cruz Biotechnology. Link

  • BenchChem Technical Support Team. (2025). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. BenchChem. Link

  • Purification of strong polar and basic compounds. (2023). Reddit. Link

  • Alipour, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. Link

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  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Link

  • Thurmond, R. L., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ResearchGate. Link

  • El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][4][5][7]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry. Link

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  • A Simple Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine Derivatives Through Multicomponent Reactions in Water. (2025). ResearchGate. Link

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  • Disconnecting with a sneaky furan?. (2023). YouTube. Link

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Technical Support Center: Enhancing the Stability of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the scientific rationale behind its degradation and to offer practical, field-tested strategies to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I've noticed a yellowing or change in color of my this compound solution over time. What could be the cause?

This is a common observation and often the first indicator of compound degradation. The discoloration is likely due to the formation of oxidized impurities and/or degradation products. The 2-aminopyrimidine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, exposure to light can accelerate these oxidative processes.[1]

To confirm this, we recommend performing a simple comparative experiment: prepare a fresh solution and divide it into two aliquots. Store one in a clear vial exposed to ambient light and the other in an amber vial, protected from light. A more pronounced color change in the light-exposed sample suggests photodegradation is a contributing factor.

Q2: My compound seems to be losing potency or I'm seeing unexpected peaks in my HPLC analysis. What are the likely degradation pathways?

The structure of this compound contains two key moieties prone to degradation in solution: the 2-aminopyrimidine ring and the dihydrofuran ring.

  • Hydrolysis of the Dihydrofuran Ring: The dihydrofuran ring, particularly being an enol ether derivative, is susceptible to acid-catalyzed hydrolysis.[2][3][4][5] In the presence of acidic conditions, the ring can open, leading to the formation of various degradation products. This is a significant concern if you are using acidic buffers or if the pH of your solution drifts downwards.

  • Oxidation of the Aminopyrimidine Ring: The electron-rich aminopyrimidine system is prone to oxidative degradation.[6][7] Dissolved oxygen in your solvent, exposure to air, or the presence of trace metal ions can catalyze the oxidation of the amine group and the pyrimidine ring, leading to a loss of the parent compound and the emergence of new peaks in your chromatogram.

  • General Pyrimidine Ring Degradation: Pyrimidine rings can undergo catabolism through various pathways, often initiated by reduction of the C5-C6 double bond, followed by ring cleavage.[8][9][10][11][12] While the dihydrofuro fusion alters the electronics, these inherent pyrimidine instabilities can still play a role.

The following diagram illustrates the potential primary degradation pathways:

Degradation Pathways Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Compound This compound Hydrolysis_Product Ring-Opened Products Compound->Hydrolysis_Product  Acidic Conditions (H⁺) Oxidation_Product Oxidized Aminopyrimidine Derivatives Compound->Oxidation_Product  Oxygen (O₂)  Light (hν)  Metal Ions (Mⁿ⁺)

Caption: Potential degradation routes for this compound in solution.

Troubleshooting and Stability Enhancement Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Underlying Cause: The pH of your solution is a critical factor influencing the stability of this compound.[13][14][15][16] Extreme pH values, both acidic and basic, can catalyze degradation. Acidic conditions promote the hydrolysis of the dihydrofuran ring, while basic conditions can also affect the stability of the aminopyrimidine moiety.

Troubleshooting Protocol: pH Profiling Study

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-9). It is advisable to use buffers known for minimal metal ion complexation.[17]

  • Sample Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., DMSO, Ethanol) and dilute them into each buffer to a final concentration, ensuring the organic solvent percentage is low (e.g., <1%) to minimize its effect.

  • Incubation: Store aliquots of each buffered solution at a controlled temperature (e.g., 4°C, 25°C, and an accelerated condition like 40°C).[18] Protect all samples from light.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining compound against time for each pH. This will reveal the optimal pH range for stability.

Preventative Measures:

  • Optimal pH Range: Based on your pH profiling study, prepare all your solutions in a buffer system that provides the highest stability. For many amine-containing compounds, a slightly acidic to neutral pH (around 4-7) is often optimal.[13]

  • Buffer Selection: Use high-quality buffers and consider using chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation.[19]

ParameterRecommendationRationale
pH Range Determine empirically (likely pH 4-7)Balances prevention of acid-catalyzed hydrolysis and potential base-catalyzed degradation.
Buffer Type Phosphate, Citrate, AcetateCommonly used in pharmaceutical formulations for their buffering capacity in the desired pH ranges.[19][20][21]
Additives 0.01-0.1% EDTASequesters divalent metal ions that can catalyze oxidative degradation.[19]
Issue 2: Degradation Despite pH Control

Underlying Cause: If you observe degradation even at the optimal pH, oxidation is the most likely culprit. The 2-aminopyrimidine ring is susceptible to oxidation by dissolved atmospheric oxygen, a process that can be accelerated by light and trace metal ions.

Troubleshooting Protocol: Antioxidant Screening

  • Inert Atmosphere: Prepare your solution using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Conduct your experiment under an inert atmosphere if possible.

  • Antioxidant Addition: Test the effect of adding various antioxidants to your formulation. Common antioxidants used in pharmaceutical preparations include:

    • Free-radical scavengers: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Vitamin E (α-tocopherol).

    • Reducing agents: Ascorbic acid, Sodium metabisulfite.

  • Experimental Setup: Prepare solutions of your compound in the optimal buffer with and without different antioxidants at various concentrations. Include a control sample with no antioxidant.

  • Analysis: Store the samples under your standard experimental conditions (and perhaps an accelerated condition) and analyze for degradation over time using HPLC.

Preventative Measures:

  • Inert Gas Sparging: Before preparing your solutions, sparge your solvents with nitrogen or argon for 15-30 minutes to minimize dissolved oxygen.

  • Use of Antioxidants: Based on your screening, add the most effective antioxidant to your stock and working solutions. Phenolic antioxidants have been shown to be effective in preventing the formation of heterocyclic amines.[22][23][24][25]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from photodegradation.[26][27][28][29][30]

Antioxidant ClassExamplesTypical ConcentrationMechanism of Action
Phenolic Antioxidants BHT, BHA0.01% - 0.1%Free-radical scavengers, interrupting oxidative chain reactions.[23]
Reducing Agents Ascorbic Acid, Sodium Metabisulfite0.05% - 0.2%Readily oxidized, thereby protecting the active compound.
Workflow for Stability Assessment and Enhancement

The following diagram outlines a systematic approach to diagnosing and mitigating stability issues with this compound.

Stability Troubleshooting Workflow Start Observe Compound Instability (e.g., color change, new HPLC peaks) Isolate_Variable Isolate Potential Causes: pH, Oxygen, Light, Temperature Start->Isolate_Variable pH_Study Conduct pH Profiling Study (pH 3-9) Isolate_Variable->pH_Study pH Effects Oxidation_Study Investigate Oxidative Degradation Isolate_Variable->Oxidation_Study Oxidation/Light Effects Find_Optimal_pH Determine Optimal pH for Stability pH_Study->Find_Optimal_pH Inert_Atmosphere Test under Inert Atmosphere (N₂ or Ar) Oxidation_Study->Inert_Atmosphere Light_Protection Compare Amber vs. Clear Vials Oxidation_Study->Light_Protection Implement_Solutions Implement Optimized Conditions: - Use Optimal Buffer - Add Antioxidant - Protect from Light - Control Temperature Find_Optimal_pH->Implement_Solutions Antioxidant_Screen Screen Antioxidants (e.g., BHT, Ascorbic Acid) Inert_Atmosphere->Antioxidant_Screen Antioxidant_Screen->Implement_Solutions Light_Protection->Implement_Solutions Final_Validation Validate Stability of Final Formulation Implement_Solutions->Final_Validation

Caption: A systematic workflow for troubleshooting the stability of this compound.

Forced Degradation Studies: A Proactive Approach

To proactively understand the degradation profile of this compound, we strongly recommend performing forced degradation studies.[18][31][32][33][34] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and establishing a stability-indicating analytical method.

Standard Conditions for Forced Degradation:

ConditionReagents and ParametersPurpose
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°C if no degradation.[18][33]To simulate acidic environments and identify acid-labile sites, such as the dihydrofuran ring.
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°C if no degradation.[18][33]To assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature.[33]To mimic oxidative stress and identify oxidation products.
Thermal Degradation Solid compound and solution at 60-80°C.[32]To evaluate intrinsic thermal stability.
Photodegradation Exposure to UV and visible light as per ICH Q1B guidelines.[18][32]To identify light-sensitive properties and photodegradation products.

By implementing these structured troubleshooting guides and preventative measures, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Oguri, A., Suda, M., Totsuka, Y., Sugimura, T., & Wakabayashi, K. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 237-245. [Link]

  • Vitaglione, P., & Fogliano, V. (2004). Use of antioxidants to minimize the human health risk associated to mutagenic/carcinogenic heterocyclic amines in food. ResearchGate. [Link]

  • ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]

  • MDPI. (2025). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • Felício, R., & Martins, C. (2012). Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef. PubMed. [Link]

  • Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. PubMed. [Link]

  • Vitaglione, P., Monti, S. M., Ambrosino, P., Skog, K., & Fogliano, V. (2002). Carotenoids from tomatoes inhibit heterocyclic amine formation. ResearchGate. [Link]

  • National Genomics Data Center. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. National Genomics Data Center. [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • IJSR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Science and Research. [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Refining Online. [Link]

  • Fink, R. M., Cline, R. E., McGaughey, C., & Fink, K. (1956). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • ResearchGate. (2025). Amine buffers for pH control. ResearchGate. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Stanford Digital Repository. (n.d.). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository. [Link]

  • Eawag. (2008). Thiamin Degradation Pathway. Eawag. [Link]

  • Semantic Scholar. (1995). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Semantic Scholar. [Link]

  • van Gennip, A. H., Vreken, P., Abeling, N. G., van Kuilenburg, A. B., & Bakker, H. D. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. X-Chem. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Fleszar, E., & Sznitowska, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]

  • Vaz, E., & Ahmad, M. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. National Institutes of Health. [Link]

  • Kim, J., & Raushel, F. M. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health. [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]

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strategies to reduce cytotoxicity of furo[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the furo[2,3-d]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate challenges related to compound cytotoxicity. Our goal is to help you enhance the therapeutic index of your novel compounds by systematically identifying and addressing sources of toxicity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when observing unexpected cytotoxicity with their furo[2,3-d]pyrimidine derivatives.

Q1: My novel furo[2,3-d]pyrimidine derivative is showing high cytotoxicity in preliminary screens, even against non-target cell lines. What are the first steps to diagnose the problem?

A1: High, non-specific cytotoxicity is a common hurdle in early-stage drug discovery. The initial step is to systematically determine if the observed effect is due to on-target toxicity in normal cells, off-target effects, or general chemical reactivity.

Initial Diagnostic Workflow:

  • Confirm Identity and Purity: Before proceeding, verify the identity, purity (>95%), and stability of your compound batch using techniques like NMR, LC-MS, and HPLC. Impurities from synthesis can often be a source of unexpected toxicity.

  • Dose-Response Curve Analysis: Generate detailed dose-response curves in both your target (e.g., cancer) and non-target (e.g., normal fibroblast) cell lines. A narrow window between the effective concentration (EC50) in target cells and the cytotoxic concentration (CC50) in normal cells indicates a poor therapeutic index.

  • Basic Cytotoxicity Assays: Employ multiple mechanism-based in vitro cytotoxicity assays to understand the nature of the cell death.[1][2][3][4] This is a critical step to save time and resources by identifying non-viable candidates early.[1]

    • Membrane Integrity Assays (e.g., LDH Release): These indicate necrotic cell death.[4]

    • Metabolic Activity Assays (e.g., MTT, Resazurin): These measure mitochondrial function and are indicators of overall cell viability.[4]

    • Lysosomal Function Assays (e.g., Neutral Red Uptake): These can detect early lysosomal stress.[4]

A suggested workflow for initial cytotoxicity assessment is outlined below:

cluster_0 Initial Troubleshooting Workflow START High Cytotoxicity Observed CONFIRM Confirm Compound Purity & Identity (LC-MS, NMR) START->CONFIRM DOSE_RESPONSE Generate Dose-Response Curves (Target vs. Non-Target Cells) CONFIRM->DOSE_RESPONSE ASSAY Run Mechanistic Cytotoxicity Assays (LDH, MTT, etc.) DOSE_RESPONSE->ASSAY ANALYZE Analyze Data: - Therapeutic Index - Mechanism of Cell Death ASSAY->ANALYZE DECISION Proceed to Mitigation Strategies ANALYZE->DECISION

Caption: Initial workflow for diagnosing non-specific cytotoxicity.

Q2: Could the furo[2,3-d]pyrimidine core itself be the source of toxicity?

A2: While the furo[2,3-d]pyrimidine scaffold is a component of many bioactive compounds, including some with potent cytotoxic activity against cancer cells[5][6][7][8], it is not inherently toxic in all contexts. Cytotoxicity is highly dependent on the substituents and their arrangement around the core. These substituents dictate the compound's physicochemical properties, target engagement, and off-target interactions. Think of the core as a scaffold upon which a specific pharmacophore is built; the overall shape, electronics, and reactivity of the entire molecule determine its toxicological profile.

Q3: What is a "therapeutic index," and how do I calculate it for my compound?

A3: The therapeutic index (TI) is a quantitative measure of a drug's safety. It compares the dose that produces a therapeutic effect to the dose that produces toxicity. In early in vitro studies, it is often calculated as:

TI = CC50 / EC50

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of your compound that causes death in 50% of non-target, healthy cells.

  • EC50 (50% Effective Concentration): The concentration of your compound that produces 50% of the desired biological effect (e.g., inhibition of a target kinase, 50% growth inhibition of cancer cells).

A higher TI is desirable, as it indicates a wider margin between the effective dose and the toxic dose.

Section 2: Troubleshooting Guides & Mitigation Strategies

If initial diagnostics confirm that your furo[2,3-d]pyrimidine compound has an undesirable cytotoxicity profile, the following guides provide detailed strategies to mitigate these effects. These approaches are divided into two main categories: Medicinal Chemistry Modifications and Formulation/Delivery Strategies .

Guide 1: Medicinal Chemistry Approaches to Reduce Off-Target Cytotoxicity

The goal of these strategies is to alter the molecule's structure to improve its selectivity and reduce interactions with unintended biological targets.[9]

Strategy 1.1: Bioisosteric Replacement

Bioisosterism involves replacing a functional group within your molecule with another group that has similar physical or chemical properties, with the aim of improving the therapeutic profile.[9][10] This can be a powerful tool to reduce toxicity by minimizing harmful interactions with off-target sites.[9]

Common Scenarios & Suggested Replacements:

Problematic Moiety Potential Issue Suggested Bioisosteric Replacement(s) Rationale
Reactive Electrophiles (e.g., Michael acceptors, strained rings)Non-specific covalent modification of proteins and DNA.Modify the group to be less reactive; replace with a non-reactive isostere.Reduces potential for indiscriminate cellular damage.
Metabolically Unstable Groups (e.g., esters, certain aromatic rings)Formation of toxic metabolites.Amides (less reactive than esters)[9], replacement of hydrogen with fluorine to block metabolic sites.[11]Increases metabolic stability and prevents the formation of reactive intermediates.
Groups with Poor Selectivity (e.g., a substituent that fits into multiple kinase active sites)Off-target kinase inhibition leading to toxicity.Introduce bulkier or sterically different groups; alter hydrogen bonding patterns.To enhance binding affinity for the desired target while disrupting binding to off-targets.
Carboxylic Acids May cause issues with oral bioavailability and rapid metabolism.Tetrazole group.Can improve pharmacokinetic profile.[9]

Workflow for Implementing Bioisosteric Replacements:

cluster_1 Bioisosteric Replacement Workflow START Identify Problematic Moiety (e.g., via SAR, metabolic studies) QSAR Use QSAR/QSTR Models to Predict Toxicity of Virtual Analogs START->QSAR SYNTHESIZE Synthesize a Small Library of Bioisosteric Analogs QSAR->SYNTHESIZE SCREEN Screen Analogs for: 1. On-Target Potency 2. Off-Target Cytotoxicity SYNTHESIZE->SCREEN ANALYZE Analyze Structure-Toxicity Relationship (STR) SCREEN->ANALYZE OPTIMIZE Select Lead with Improved Therapeutic Index ANALYZE->OPTIMIZE

Caption: A systematic approach to using bioisosteres for toxicity reduction.

Strategy 1.2: Prodrug Development

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, ideally at the target site.[12][13] This is an excellent strategy for masking the cytotoxicity of a potent molecule until it reaches the desired tissue, such as a tumor.[13][14]

Common Prodrug Activation Strategies:

  • Enzyme-Activated Prodrugs: A promoiety is attached to the drug that is cleaved by an enzyme overexpressed in the target tissue (e.g., certain proteases or phosphatases in tumors).[12][13]

  • Hypoxia-Activated Prodrugs: These are designed for solid tumors, where low oxygen levels (hypoxia) trigger the release of the active drug.[12]

  • pH-Sensitive Prodrugs: Exploits the slightly acidic microenvironment of tumors to trigger drug release.[14]

Guide 2: Formulation and Delivery Strategies

If modifying the molecule itself is not feasible or desirable, altering its formulation or delivery mechanism can dramatically reduce systemic toxicity.[15]

Strategy 2.1: Targeted Drug Delivery

The core principle is to use a carrier to deliver the cytotoxic furo[2,3-d]pyrimidine compound preferentially to the target cells, thereby sparing healthy organs.[16][17][18][19] This can increase effectiveness while reducing overall toxicity.[17]

Targeted Delivery Systems:

System Description Targeting Moiety Examples
Antibody-Drug Conjugates (ADCs) The compound is linked to a monoclonal antibody that recognizes a specific antigen on the surface of target cells (e.g., cancer cells).[16][20]Antibodies against tumor-specific antigens.[17]
Small Molecule-Drug Conjugates (SMDCs) The compound is linked to a small molecule ligand that binds to a receptor overexpressed on target cells.[16][17]Ligands for somatostatin receptors, integrins.[16]
Nanocarriers (Liposomes, Polymeric Nanoparticles) The compound is encapsulated within a nanoparticle, which can be surface-modified with targeting ligands to direct it to the desired tissue.[17][20]Transferrin, folic acid, peptides.[17]
Strategy 2.2: PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a small molecule drug.[][22][23] This can significantly improve the drug's pharmacokinetic profile and reduce toxicity.[][23][24]

Key Benefits of PEGylation:

  • Improved Water Solubility: Beneficial for compounds that are difficult to formulate.[]

  • Increased Circulating Half-Life: Reduces the frequency of dosing.

  • Reduced Immunogenicity and Antigenicity.

  • Shielding from Metabolic Enzymes: Can prevent the formation of toxic metabolites.

  • Reduced Toxicity: The "umbrella-like" structure of PEG can shield the drug from interacting with non-target cells.[]

Considerations:

  • Permanent vs. Releasable PEGylation: Permanent PEGylation is suitable for improving oral availability, while releasable linkers create a prodrug that releases the active compound at the target site.[][25]

  • PEG Size: For small molecules, lower molecular weight PEGs (<1000 Da) are often used to avoid sterically hindering the drug's interaction with its target.[][25]

Strategy 2.3: Modifying Pharmacokinetics (PK) through Formulation

The way a drug is formulated can alter its absorption, distribution, metabolism, and excretion (ADME) profile. By controlling the release of the drug, it's possible to reduce the peak plasma concentration (Cmax), which is often linked to toxicity, while maintaining the overall drug exposure (Area Under the Curve, AUC).[15]

Formulation Approaches:

  • Controlled-Release Formulations: Designing tablets or capsules that release the drug slowly over time.

  • Amorphous Solid Dispersions: For poorly soluble drugs, this can improve bioavailability but requires careful stability testing.[26]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer scale can improve the dissolution rate and oral absorption of poorly soluble compounds.[26]

Section 3: Key Experimental Protocols

This section provides a high-level overview of essential experimental protocols for assessing and mitigating cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Screening Cascade

This protocol outlines a tiered approach to evaluating the cytotoxicity of your furo[2,3-d]pyrimidine derivatives. It is essential for making go/no-go decisions early in the drug discovery process.[2][27]

Objective: To determine the CC50 of a compound against a panel of cell lines and to gain initial insight into the mechanism of cell death.

Materials:

  • Test compound (furo[2,3-d]pyrimidine derivative)

  • Target and non-target cell lines (e.g., a cancer cell line and a normal human fibroblast line)

  • Cell culture medium, FBS, and supplements

  • 96-well cell culture plates

  • Commercial cytotoxicity assay kits (e.g., LDH, MTT/MTS, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the cells and incubate for a standard period (e.g., 24, 48, or 72 hours). Include vehicle-only controls and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Perform Assays:

    • Tier 1 (Viability): Use a metabolic assay like MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®) to get a general measure of cell viability.[3]

    • Tier 2 (Membrane Integrity): Use an LDH release assay to specifically measure necrosis.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the dose-response curve and determine the CC50 value using non-linear regression analysis.

    • Compare the CC50 in non-target cells to the EC50 in target cells to calculate the Therapeutic Index.

cluster_2 Cytotoxicity Screening Cascade SEED 1. Seed Cells (96-well plate) TREAT 2. Treat with Serial Dilutions of Compound (24-72h) SEED->TREAT ASSAY_VIABILITY 3. Tier 1 Assay: Metabolic Viability (MTT/ATP) TREAT->ASSAY_VIABILITY ASSAY_NECROSIS 4. Tier 2 Assay: Membrane Integrity (LDH) ASSAY_VIABILITY->ASSAY_NECROSIS ANALYZE 5. Analyze Data: - Calculate CC50 - Determine Therapeutic Index ASSAY_NECROSIS->ANALYZE

Caption: A tiered approach for in vitro cytotoxicity testing.

Protocol 2: Predictive Modeling with QSAR/QSTR

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models use computational methods to predict the biological activity or toxicity of a compound based on its chemical structure.[28][29] This can be used to prioritize the synthesis of new analogs with a potentially lower risk of toxicity.[30][31][32]

Workflow:

  • Data Collection: Gather a dataset of furo[2,3-d]pyrimidine analogs with known cytotoxicity data (CC50 values).

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its structural, physicochemical, electronic, and topological properties.[29]

  • Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Support Vector Machines) to build a mathematical model that correlates the descriptors with the observed cytotoxicity.[28]

  • Model Validation: Rigorously validate the model's predictive power using cross-validation and an external test set of compounds.[28]

  • Prediction: Use the validated model to predict the cytotoxicity of virtual, unsynthesized furo[2,3-d]pyrimidine derivatives to guide your synthetic chemistry efforts.

References

  • Cazzamalli, S., & Neri, D. (2017). Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments.
  • Ma, P., & Zhao, L. (2012).
  • Majumder, J., & Minko, T. (2021). Targeted Delivery Methods for Anticancer Drugs. PMC - NIH.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
  • Cazzamalli, S., & Neri, D. (2017). Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Cazzamalli, S., Corso, A., & Neri, D. (2017). Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments. Semantic Scholar.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Update on in vitro cytotoxicity assays for drug development. PubMed.
  • Sîrbu, R., Găman, M. A., & Stănescu, A. M. A. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Islam, M. R., & Begum, S. (2014). Cytotoxicity and 2D-QSAR study of some heterocyclic compounds. Indian Journal of Chemistry.
  • Kosheeka.
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  • Longdom Publishing. A Brief Note on Approaches of Targeted Drug Delivery System. Longdom Publishing.
  • Rouffet, M., & Wagner, J. R. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC - PubMed Central.
  • ResearchGate. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.
  • Li, Y., et al. (2024).
  • Rouffet, M., & Wagner, J. R. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing.
  • Roy, P. S., & Sa, D. (2023). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI.
  • BOC Sciences. PEGylation of Small Molecule Drugs. BOC Sciences.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Schürer, S. C., & Visser, U. (2009). The Quest for Bioisosteric Replacements.
  • Biopharma PEG. (2020). PEGylation of Small Molecule Drugs. Biopharma PEG.
  • Song, B., et al. (2022). Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. PubMed.
  • ACS Omega. (2025). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega.
  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks.
  • ResearchGate. The use of a cytotoxic drug and a prodrug to demonstrate two...
  • Gangjee, A., et al. (1997). Classical and Nonclassical furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. PubMed.
  • ResearchGate. (2015). Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies.
  • DocCheck. (2022).
  • Hassan, G. S., et al. (2025).
  • ResearchGate. Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives | Request PDF.
  • ResearchGate. (2025). Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library | Request PDF.
  • Creative PEGWorks. Current drug research on PEGylation with small molecular agents.
  • ResearchGate. (2025). Designing Drugs to Avoid Toxicity | Request PDF.
  • ResearchGate. (2025). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?.
  • Nanoscale. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. RSC Publishing.
  • Lagunin, A. A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.
  • NIH. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • LMA leidykla. (2015). Synthesis of 5-(arylaminomethyl)
  • RSC Publishing. (2025).
  • JOCPR. The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
  • RSC Publishing. (2022).
  • ResearchGate. (2025). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
  • International Journal of Scientific and Management Research. A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research.

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refining purification protocols for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a purine isostere, which allows it to interact with a wide range of biological targets, including various protein kinases.[1][2]

The inherent characteristics of the this compound core, particularly the basicity of the C2-amine and the overall polarity of the molecule, present unique challenges during purification. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogs?

The main difficulties arise from the physicochemical properties of the scaffold itself. The 2-amino group imparts basicity, leading to strong interactions with acidic stationary phases like standard silica gel, which can result in significant peak tailing or even irreversible binding during column chromatography.[3] Furthermore, these compounds are often highly polar, making them challenging to elute from normal-phase columns and difficult to retain on standard reversed-phase (e.g., C18) columns.[4]

Q2: Which purification techniques are most effective for this class of compounds?

The choice of technique is highly dependent on the specific analog's properties (polarity, solubility, stability) and the nature of the impurities. The most common and effective methods are:

  • Flash Column Chromatography: The workhorse of purification. Success hinges on the correct selection of stationary and mobile phases to mitigate the basicity of the amine.

  • Recrystallization: An excellent and scalable method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[5] It is often effective at removing closely-related impurities that are difficult to separate by chromatography.[6]

  • Preparative HPLC (Reversed-Phase or HILIC): For difficult separations or when very high purity (>99%) is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for highly polar analogs that are not retained in reversed-phase chromatography.[4]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

Start with a quick polarity assessment using Thin-Layer Chromatography (TLC).

  • Normal-Phase (e.g., Silica Gel): This is the most common starting point. If your compound and impurities show good separation on a silica TLC plate with a reasonable retention factor (Rf) of 0.2-0.4, normal-phase flash chromatography is likely a good choice.[7]

  • Reversed-Phase (e.g., C18): If your compound is highly polar (streaks near the baseline on silica TLC even in polar solvent systems like 100% ethyl acetate or dichloromethane/methanol), reversed-phase may be more suitable. These systems use polar mobile phases (like water/acetonitrile or water/methanol) and are less prone to issues with basic compounds.[3]

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific issues encountered during column chromatography of this compound analogs.

Problem 1: My compound is streaking badly on the silica TLC plate and the resulting column separation is poor.

  • Causality: This is the most common issue for this compound class. The basic 2-amino group is interacting ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific interaction leads to slow, uneven migration of the compound, resulting in significant tailing (streaking).[3]

  • Solution 1: Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is the most common and effective solution. The TEA will preferentially bind to the acidic sites, allowing your basic amine analog to elute cleanly.[3]

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare the methanol portion of a DCM/MeOH mobile phase. Use with caution in a well-ventilated fume hood.

  • Solution 2: Use an Alternative Stationary Phase. If a basic modifier doesn't resolve the issue or is incompatible with your compound, switch to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use neutral or basic-grade alumina to avoid issues with compound stability.[3][7]

    • Reversed-Phase Silica (C18): As mentioned in the FAQs, this is a viable option for more polar analogs.

Problem 2: My compound won't elute from the silica column, even with a very polar solvent system (e.g., 20% Methanol in Dichloromethane).

  • Causality: Your compound is too polar for the selected stationary phase, likely due to multiple polar functional groups on the analog in addition to the core structure. It is strongly adsorbed to the silica gel.

  • Solution 1: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for such scenarios. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase that has a high concentration of a less polar organic solvent (e.g., >80% acetonitrile) and a small amount of an aqueous buffer.[4] This promotes the retention and subsequent elution of highly polar compounds.

  • Solution 2: Consider Ion-Exchange Chromatography. If your analog is ionizable, Ion-Exchange Chromatography (IEC) can be a powerful technique. Since the 2-amino group is basic, it will be protonated at acidic or neutral pH. Cation-exchange chromatography could be used to capture the compound, which is then eluted by increasing the salt concentration or pH of the mobile phase.[4][8]

Problem 3: I have poor separation between my desired product and a closely-related impurity.

  • Causality: The chosen solvent system lacks the selectivity needed to resolve the two compounds. Simply increasing or decreasing the polarity (the "strength") of the eluent may not be enough if the compounds have very similar polarities.

  • Solution: Change Solvent Selectivity. The key is to try different solvent systems that interact with your compounds in different ways.

    • Ternary Solvent Systems: Instead of a simple two-solvent mix (e.g., Hexane/Ethyl Acetate), try adding a third solvent. For example, adding a small amount of methanol to a Dichloromethane/Ethyl Acetate system can alter selectivity.

    • Switch Solvent Classes: If you are using a standard Hexane/Ethyl Acetate system, try a completely different combination like Dichloromethane/Methanol or Toluene/Acetone. Different solvents have different hydrogen-bonding capabilities and dipole moments, which can be exploited to achieve separation.[3]

Summary of Recommended Chromatography Conditions
IssuePotential CauseRecommended Solution
Peak Tailing / Streaking Basic amine interacting with acidic silicaAdd 0.1-1% Triethylamine to the mobile phase. Switch to neutral/basic alumina.
Poor Separation Inappropriate solvent selectivityTry a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH).
Compound Not Eluting Compound is too polar for normal-phaseUse a more polar mobile phase. Consider Reversed-Phase or HILIC.[4]
Low Recovery Column overloading or irreversible bindingReduce sample load (typically 1-5% of silica mass).[3] Add a basic modifier.
General Purification Workflow Diagram

Below is a general workflow to guide your purification strategy.

G Crude Crude Product TLC Analyze by TLC (Multiple Solvent Systems) Crude->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallize Attempt Recrystallization SingleSpot->Recrystallize  Yes GoodSep Good Separation? (ΔRf > 0.15) SingleSpot->GoodSep No Pure Pure Compound Recrystallize->Pure Column Perform Column Chromatography GoodSep->Column  Yes Troubleshoot Troubleshoot Separation (See Guide) GoodSep->Troubleshoot No Column->Pure Troubleshoot->TLC

Caption: Decision workflow for initial purification strategy.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.

Problem 1: I can't find a suitable single solvent for recrystallization.

  • Causality: An ideal single recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] It can be difficult to find a solvent with this exact property for your specific analog.

  • Solution: Use a Two-Solvent System. This is a very common and effective technique.

    • Find a "soluble" solvent in which your compound is highly soluble, even at room temperature.

    • Find a "miscible anti-solvent" in which your compound is poorly soluble.

    • Dissolve your compound in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise to the hot solution until it just starts to become cloudy (this is the saturation point).

    • Add a drop or two of the hot "soluble" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    Common Pairs: Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Hexane.

Problem 2: My compound "oils out" instead of forming crystals.

  • Causality: The solution has become supersaturated too quickly, or the melting point of your solid is lower than the boiling point of the solvent. The compound comes out of the solution as a liquid phase (an oil) rather than an ordered crystal lattice. This often traps impurities.

  • Solution 1: Slow Down the Cooling. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker of hot water or glass wool if necessary. Slow cooling promotes the formation of pure, ordered crystals.[5]

  • Solution 2: Reduce the Initial Concentration. Use slightly more hot solvent than the absolute minimum required to dissolve the compound. This lowers the saturation point and can prevent oiling out. Be aware that this may slightly reduce your overall yield.

  • Solution 3: Scratch the Flask / Add a Seed Crystal. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure solid, add a tiny crystal (a "seed crystal") to initiate crystallization.

Step-by-Step General Recrystallization Protocol
  • Solvent Selection: Test the solubility of your crude material in various solvents at room and elevated temperatures to find a suitable system (single or two-solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the purified material (TLC, melting point, NMR) to confirm an increase in purity.

Chromatography Troubleshooting Workflow

G Start Poor Separation or Peak Tailing Observed IsBasic Is the Analog Basic? Start->IsBasic AddTEA Add 0.1-1% Triethylamine to Mobile Phase IsBasic->AddTEA Yes CheckRf Is Target Rf 0.2 - 0.4? IsBasic->CheckRf No AddTEA->CheckRf AdjustPolarity Adjust Solvent Ratio to Target Rf CheckRf->AdjustPolarity No ChangeSolvent Change Solvent Selectivity (e.g., EtOAc/Hex -> DCM/MeOH) CheckRf->ChangeSolvent If still no separation CheckLoad Is Sample Load <5% of Silica Mass? CheckRf->CheckLoad Yes Success Re-run Column AdjustPolarity->Success ChangeSolvent->Success ReduceLoad Reduce Sample Load or Use Larger Column CheckLoad->ReduceLoad No CheckLoad->Success Yes ReduceLoad->Success

Caption: Troubleshooting workflow for column chromatography.

References
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
  • A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogen
  • Separation of purine and pyrimidine derivatives by thin-layer chrom
  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions | Request PDF - ResearchG
  • Separation techniques: Chrom
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Separation techniques: Chrom
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
  • Design and Synthesis of Novel Furo[2,3-d]pyrimidine Deriv
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications - ResearchG

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Technical Support Center: Addressing Assay Interference from 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering potential assay interference from 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine and its analogs. This guide is designed for drug discovery professionals and scientists who have identified this scaffold as a hit in primary screening and now face the critical task of validation.

The furo[2,3-d]pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its structural similarity to native purines, making it a common core for potent kinase inhibitors.[1][2] However, like many heterocyclic compounds, this scaffold can be prone to various assay interference mechanisms that can lead to misleading false-positive results.[3][4] This document provides a structured, question-and-answer approach to help you diagnose, troubleshoot, and mitigate these artifacts, ensuring your resources are focused on genuine, high-quality hits.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers may have when a furo[2,3-d]pyrimidine derivative is identified as a screening hit.

Q1: My hit compound is a this compound derivative. Should I be concerned about assay interference?

A: Yes, a healthy dose of skepticism is warranted. While this scaffold is the basis for legitimate inhibitors,[5][6][7] its structural features—a heterocyclic, aromatic system—are common in compounds known to interfere with biological assays.[3] These compounds are often termed Pan-Assay Interference Compounds (PAINS), which frequently generate false positives through various mechanisms unrelated to specific, on-target binding.[4][8] It is crucial to perform rigorous validation to distinguish true activity from artifacts before committing significant resources to a hit-to-lead campaign.[9][10]

Q2: What are the most common ways this compound class might be causing a false-positive signal in my assay?

A: Interference can manifest in several ways, and the specific mechanism can depend on your assay technology. The most common culprits include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[11][12][13] This is a major source of false positives in early discovery.[14]

  • Interference with Optical Readouts: If you are using a fluorescence- or absorbance-based assay, the compound itself may be the problem.[15][16]

    • Autofluorescence: The compound may fluoresce at the same wavelength as your assay's reporter fluorophore, artificially increasing the signal.[17][18]

    • Fluorescence Quenching: The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in signal that mimics inhibition.[17]

  • Chemical Reactivity: Some scaffolds contain reactive electrophilic groups that can covalently modify proteins, including your target or other assay components (e.g., reporter enzymes).[19][20] This leads to irreversible, non-specific inhibition.

  • Redox Cycling: Compounds can undergo redox cycling in the presence of common assay reagents like DTT, producing reactive oxygen species (e.g., hydrogen peroxide) that can damage proteins and cause a false signal.[9][19]

Q3: How can I quickly check if my hit is a known problematic compound or PAIN?

A: While your specific derivative may not be listed, you can check its core scaffold against known PAINS databases and filters. Several computational tools and resources are available for this purpose:

  • PAINS Filters: Use online servers or cheminformatics software (e.g., FAF-Drugs3, SwissADME) that incorporate PAINS substructure filters.[19] These tools flag molecules containing functionalities frequently associated with assay interference.

  • Literature Precedent: A thorough search of medicinal chemistry literature for the furo[2,3-d]pyrimidine scaffold can reveal if similar compounds have been reported as promiscuous inhibitors or aggregators.[1]

Remember, these filters are cautionary, not definitive. A compound flagged as a PAIN is not automatically a false positive, and conversely, a compound that passes the filters is not guaranteed to be clean. Experimental validation is always required.[8]

Section 2: In-Depth Troubleshooting & Validation Workflow

If initial checks raise concerns, a systematic experimental workflow is necessary to identify the source of interference. This guide provides a logical decision-making process and protocols to dissect the activity of your hit.

Guide 1: Initial Hit Triage - Is the Activity Real?

The first step is to scrutinize the primary screening data and perform simple, rapid experiments to flag common artifacts.

G A Primary Hit Identified (this compound derivative) B Review Dose-Response Curve (DRC) - Steep Hill slope (>2)? - High micromolar potency? A->B C Perform Visual Inspection - Compound precipitation in assay buffer? B->C DRC looks normal G High Risk of Artifact (Investigate Mechanism) B->G DRC is steep/unusual D Run Technology-Specific Controls - Is signal affected in absence of target? C->D No precipitation C->G Precipitation observed E Assess Detergent Sensitivity - Does activity decrease with >0.01% Triton X-100/Tween-20? D->E No interference D->G Interference detected F High Confidence Hit (Proceed to Biophysics) E->F No, activity is stable E->G Yes, activity is lost

Caption: A decision tree for the initial triage of screening hits.

Compound aggregation is one of the most common interference mechanisms.[11][12] Aggregates are often disrupted by the presence of non-ionic detergents. This assay is a simple and powerful way to test for this behavior.[9]

  • Prepare Buffers: Prepare your standard assay buffer and an identical buffer supplemented with a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or Tween-20). Note: Your primary assay may already contain a low level of detergent; this counter-screen requires a higher concentration.

  • Compound Titration: Prepare serial dilutions of your hit compound in both the standard and high-detergent buffers.

  • Run Assay: Perform your standard biochemical assay using both sets of compound dilutions.

  • Analyze Data: Generate dose-response curves for both conditions.

    • Interpretation: If the compound's apparent potency (IC50) significantly increases or the inhibitory activity is completely abolished in the high-detergent buffer, it is highly likely that the compound is acting via aggregation.[12] A true, specific binder should show minimal change in potency.

Observation Interpretation Next Step
IC50 shifts >10-fold higher with detergentLikely AggregatorDeprioritize or redesign compound
Activity is completely lost with detergentConfirmed AggregatorDeprioritize compound
IC50 is unchanged (<2-fold shift)Not an aggregatorProceed to other counter-screens
Guide 2: Diagnosing the Interference Mechanism

If aggregation is ruled out, the next step is to investigate other potential mechanisms like optical interference or chemical reactivity.

G cluster_0 Artifact-Generating Mechanisms cluster_1 Assay Readout A Compound Properties Aggregation Autofluorescence Quenching Redox Cycling Reactivity B False Positive Signal A:f1->B Non-specific protein denaturation A:f2->B Adds to signal A:f3->B Subtracts from signal (mimics inhibition) A:f4->B Generates H2O2, damages proteins A:f5->B Covalent modification of target

Caption: Common mechanisms by which small molecules can generate false-positive results.

This protocol identifies compounds that interfere by emitting their own fluorescent signal.[15][17]

  • Prepare Plates: Use the same plate type (e.g., 384-well black plate) as your primary assay.

  • Add Components: To appropriate wells, add your complete assay buffer without the fluorescent substrate or probe.

  • Add Compound: Add your hit compound at the highest concentration used in your primary assay. Include wells with buffer and DMSO only as a negative control.

  • Read Plate: Place the plate in the same reader used for your primary assay. Use the exact same excitation and emission wavelengths, gain settings, and filters.

  • Analyze Data: Compare the fluorescence signal from the wells containing your compound to the DMSO control wells.

    • Interpretation: A significantly higher signal in the compound wells indicates that the compound is autofluorescent under your specific assay conditions. This signal contributes to the total signal in your primary assay, potentially masking true inhibition or creating a false signal.

Guide 3: Orthogonal Validation with Biophysics

The ultimate confirmation of a true hit comes from demonstrating direct, physical binding to the target protein using a label-free, orthogonal method.[9][21] This step is critical to prove that the compound's activity is not an artifact of the primary assay system.[22]

A variety of biophysical techniques can be used to validate hits, each with its own strengths and weaknesses.[23][24][25]

Method Principle Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a target-immobilized surface.Real-time kinetics (kon, koff), label-free, high sensitivity.Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Gold standard for thermodynamics (ΔH, ΔS), label-free, solution-based.High protein consumption, lower throughput.[9]
Thermal Shift Assay (TSA / DSF) Monitors changes in protein melting temperature (Tm) upon ligand binding.High throughput, low protein consumption, widely accessible.Indirect binding evidence, not all binding events cause a Tm shift.
Nuclear Magnetic Resonance (NMR) Detects changes in the NMR spectrum of the protein or ligand upon binding.Detailed structural information, detects weak binding, solution-based.[23]High protein consumption, requires specialized equipment, lower throughput.

TSA is an excellent secondary screen due to its throughput and low material requirements. It measures the stabilization (or destabilization) of a protein upon ligand binding.

  • Reagent Preparation:

    • Prepare your purified target protein at a suitable concentration (e.g., 2 µM) in a well-buffered solution.

    • Prepare a stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare a dilution series of your hit compound.

  • Assay Setup:

    • In a qPCR plate, mix the protein, dye, and either your compound or a vehicle control (DMSO).

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Analysis:

    • The instrument will generate a melt curve for each well. The midpoint of the unfolding transition is the melting temperature (Tm).

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

    • Interpretation: A positive ΔTm shift indicates that the compound binds to and stabilizes the protein, providing strong, orthogonal evidence of a direct interaction.

References

  • Ciulli, A., & Williams, G. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Retrieved from [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Auld, D. S., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. ResearchGate. Retrieved from [Link]

  • Möller, T., & Kramer, A. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Retrieved from [Link]

  • Dahlin, J. L., et al. (n.d.). Assay Interference by Aggregation. Semantic Scholar. Retrieved from [Link]

  • Auld, D. S., et al. (2018). Interference with Fluorescence and Absorbance. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Retrieved from [Link]

  • Roy, S., & Bhattacharjee, C. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved from [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

  • Bajorath, J. (n.d.). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Figure 9, [Schematic of product-spiking counter-screens for...] Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Figure 10, [Schematic of an antibody-based counter-screen...] Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Retrieved from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Retrieved from [Link]

  • RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Retrieved from [Link]

  • ACS Publications. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Retrieved from [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Retrieved from [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • NIH. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]

  • NIH. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. Retrieved from [Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of Furo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furo[2,3-d]pyrimidine scaffold. This versatile heterocyclic system is a cornerstone in the development of potent kinase inhibitors due to its structural resemblance to the native purine core of ATP.[1][2][3] However, this same feature presents the primary challenge: achieving high selectivity for the target kinase amidst a kinome of over 500 highly conserved ATP-binding sites.[4][5]

This guide is structured to provide practical, experience-driven solutions to the common hurdles encountered during the optimization of these inhibitors. It moves from direct troubleshooting of experimental issues to broader conceptual questions and detailed protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions grounded in medicinal chemistry and chemical biology principles.

Issue 1: My furo[2,3-d]pyrimidine inhibitor shows high potency against the primary target but poor selectivity across a kinase panel.

Possible Cause: The inhibitor's pharmacophore is likely making extensive interactions with highly conserved residues and features within the ATP-binding pocket, leading to broad activity. The initial design may be too simplistic, resembling a generic ATP-competitive scaffold.

Recommended Solutions:

  • Conduct a Kinome-Wide Selectivity Screen: The first step is to understand the scope of the problem. A broad kinase panel screen (ideally >200 kinases) is the gold standard for identifying off-target interactions.[6][7] This provides a comprehensive map of your inhibitor's activity profile and helps prioritize which off-targets to design against.

  • Structure-Activity Relationship (SAR) Analysis: The substitution pattern on the furo[2,3-d]pyrimidine scaffold is the primary determinant of kinase selectivity.[1]

    • Position 4: This position often directs substituents towards the solvent-exposed region of the ATP pocket. Modifications here are critical. For instance, substituting with an anilino group has been shown to be crucial for potent EGFR/HER2 inhibitory activity.[1] Explore a variety of substituted anilines or other aromatic systems to exploit differences in this region among kinases.

    • Positions 5 and 6: These positions can be modified to target less-conserved regions, often referred to as the "back pocket."[8] Introducing bulky or specific chemical groups here can create steric clashes with off-target kinases while being accommodated by the primary target. SAR studies have shown that modifying the side chain at the 5-position significantly impacts EGFR/HER2 inhibition.[1]

  • Utilize Computational Modeling:

    • Binding Site Similarity Analysis: Compare the ATP-binding site of your primary target with the identified off-targets. Computational tools can analyze pocket similarity based on physicochemical descriptors, highlighting subtle differences that can be exploited.[9][10]

    • Molecular Docking: Dock your inhibitor into the crystal structures of both the on-target and key off-target kinases.[11] This can reveal unfavorable steric clashes or missed favorable interactions in the off-targets, providing a structural hypothesis for the observed selectivity profile that can guide the next round of synthesis.

Issue 2: The inhibitor displays significant toxicity in cell-based assays at concentrations required for on-target inhibition.

Possible Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are essential for normal cell viability.[7] Alternatively, the compound may be hitting other non-kinase proteins.

Recommended Solutions:

  • Correlate Off-Targets with Known Toxicity Profiles: Cross-reference your kinome scan results with literature data on kinase function. Inhibition of kinases like CDK family members or certain SRC family kinases can lead to general cytotoxicity. Understanding the function of the identified off-targets is critical.

  • Employ Orthogonal Validation Methods: Confirm that the observed cellular phenotype is due to on-target inhibition. Use genetic methods like siRNA or CRISPR/Cas9 to knock down the target kinase.[7] If the phenotype of the genetic knockdown matches the phenotype of your inhibitor treatment, it increases confidence that you are observing an on-target effect.

  • Perform a Cellular Thermal Shift Assay (CETSA): This biophysical method measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[7] It provides direct evidence of target engagement in intact cells and can be adapted to a proteome-wide scale (Thermal Proteome Profiling) to identify off-targets in an unbiased manner.

  • Refine the SAR for Selectivity: If toxicity is confirmed to be from off-target kinase inhibition, the solution is medicinal chemistry. Focus on modifications that increase the selectivity ratio between your primary target and the toxicity-implicated off-target(s), even if it means a slight reduction in primary target potency.

cluster_workflow Troubleshooting Workflow for Poor Selectivity A Initial Observation: Potent but Non-Selective Furo[2,3-d]pyrimidine Inhibitor B Step 1: Quantify the Problem Kinome-wide Selectivity Profiling (>200 Kinases) A->B C Step 2: Structural Hypothesis Generation B->C D Computational Analysis: - Docking into On- and Off-Targets - Binding Site Similarity Comparison C->D E Analyze SAR Data: Identify key positions on scaffold (Positions 4, 5, 6) C->E F Step 3: Medicinal Chemistry Strategy D->F E->F G Design & Synthesize Next-Generation Analogs F->G H Exploit Gatekeeper Residue Size Differences G->H I Target Unique 'Back Pocket' Conformations G->I J Step 4: Re-evaluate G->J K Repeat Kinome Profiling & Cellular Assays J->K L Improved Selectivity Profile? K->L M No L->M No N Yes L->N Yes M->F Iterate Design O Advance Candidate N->O

Caption: Workflow for assessing and improving inhibitor selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What structural features of the furo[2,3-d]pyrimidine scaffold are key for modulating kinase selectivity?

A1: The furo[2,3-d]pyrimidine core acts as a "hinge-binding" motif, mimicking the adenine portion of ATP. Selectivity is primarily achieved by the substituents attached to this core, which can exploit differences in the surrounding amino acid residues of the ATP pocket. Key positions are:

  • The C4 position: Often substituted with groups like anilines or other aryl amines, this position typically points towards the ribose-binding pocket and the solvent front. It is a critical handle for tuning selectivity and potency.[1]

  • The C5 and C6 positions of the furan ring: These positions project into the deeper part of the ATP binding site. Modifications here can target unique sub-pockets or exploit differences in the size of the "gatekeeper" residue, a key determinant of inhibitor selectivity.[8]

Caption: Key positions on the furo[2,3-d]pyrimidine scaffold for SAR.

Q2: How do I choose the right kinase profiling panel for my inhibitor?

A2: The choice depends on your project stage.

  • Early Stage (Hit-to-Lead): A broad, representative panel is essential. Companies like Reaction Biology, Eurofins, or Thermo Fisher Scientific offer panels of over 300-400 kinases.[6][10] This provides the most comprehensive view of selectivity and potential off-target liabilities.

  • Lead Optimization: Once you have a lead series, you can use a more focused panel. This should include the primary target, all off-targets identified in the broad screen with significant activity (e.g., >70% inhibition at 1 µM), and closely related kinases from the same family as your primary target. This is a more cost-effective strategy for iterative SAR studies.[6]

Q3: What is a "Selectivity Score" or "Selectivity Entropy" and how do I interpret it?

A3: These are quantitative metrics used to simplify the complex data from a kinase panel screen into a single number.[6]

  • Selectivity Score (S-Score): A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. For example, S(1µM) = 10/400 means the compound hits 10 kinases out of 400 tested at that concentration.[6]

  • Selectivity Entropy (H): This is a more nuanced metric that accounts for the potency against each hit, not just a binary hit/no-hit. It provides a better measure of the "distribution" of a compound's inhibitory activity. A lower entropy score indicates a more focused (i.e., selective) inhibitor. An average inhibitor has a selectivity entropy of around 2.0, so compounds with a score below 1.0 are considered highly selective.[6]

InhibitorTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)S-Score (1µM)Selectivity EntropyAssessment
Compound X 10508003/2000.85Highly Selective
Compound Y 15200>10,0002/2001.50Moderately Selective
Compound Z 5309015/2002.10Poorly Selective

Section 3: Key Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Radiometric Assay)

This protocol describes a standard method for determining inhibitor selectivity by measuring the incorporation of radiolabeled phosphate into a substrate.[7][12]

Materials:

  • Purified, recombinant kinases for the panel.

  • Specific peptide or protein substrates for each kinase.

  • Furo[2,3-d]pyrimidine inhibitor stock solution in 100% DMSO.

  • Kinase reaction buffer (specific to each kinase, typically contains MgCl2, DTT).

  • [γ-³³P]ATP (specific activity ~1000 Ci/mmol).

  • 96-well filter plates (e.g., phosphocellulose).

  • Stop solution (e.g., 75 mM phosphoric acid).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the kinase, its substrate, and kinase reaction buffer.

  • Add the furo[2,3-d]pyrimidine inhibitor at a fixed concentration (e.g., 1 µM) to the appropriate wells. Include a DMSO vehicle control (0% inhibition) and a known broad-spectrum inhibitor like staurosporine or no-enzyme control (100% inhibition).

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Kₘ for each respective kinase to allow for a fair comparison of intrinsic inhibitor affinities.[12]

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.[7]

  • Transfer the reaction mixture to the filter plate, which captures the now-radiolabeled substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for your compound relative to the DMSO (0%) and no-enzyme (100%) controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates that your inhibitor binds to its intended target in a more physiologically relevant setting: within intact cells.

Materials:

  • Cultured cells expressing the target kinase.

  • Furo[2,3-d]pyrimidine inhibitor stock solution.

  • Cell lysis buffer (containing protease and phosphatase inhibitors).

  • PBS (Phosphate-Buffered Saline).

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., BCA assay) and Western blotting (SDS-PAGE gels, transfer apparatus, primary/secondary antibodies).

Procedure:

  • Culture cells to ~80% confluency. Treat one population with the inhibitor at a desired concentration (e.g., 10x biochemical IC50) and a control population with vehicle (DMSO). Incubate for a set period (e.g., 1-2 hours).

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant and quantify the total protein concentration.

  • Data Analysis: Analyze equal amounts of soluble protein from each sample by Western blotting using a specific antibody against the target kinase. A successful inhibitor will stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. Plot the band intensity versus temperature to generate a "melting curve." A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.

cluster_pathway Hypothetical Signaling & Off-Target Effects GF Growth Factor Receptor On-Target Kinase (e.g., EGFR) GF->Receptor Pathway1 Intended Pathway (Proliferation, Survival) Receptor->Pathway1 CellEffect1 Desired Effect: Tumor Growth Inhibition Pathway1->CellEffect1 Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->Block1 Inhibitor->Block2 OffTarget Off-Target Kinase (e.g., SRC Family Kinase) Pathway2 Unintended Pathway (e.g., Cytoskeletal Regulation, Adhesion) OffTarget->Pathway2 CellEffect2 Undesired Effect: Cellular Toxicity, Phenotypic Changes Pathway2->CellEffect2

Caption: On-target vs. potential off-target signaling effects.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. (n.d.). NIH.
  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.). NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). NIH.
  • Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (n.d.). MDPI.
  • Computational Modeling of Kinase Inhibitor Selectivity - PMC. (n.d.). NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). PubMed Central.
  • Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. (n.d.). Benchchem.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.). Oxford Academic.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ResearchGate.
  • Kinase inhibitor selectivity and design. (2016, November 15). Chodera lab // MSKCC.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC. (2025, June 17). PubMed Central.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing.
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. (n.d.). PubMed.
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024, October 12). Institute of Molecular and Translational Medicine.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation. (2023, February 23). ACS Publications.
  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. (2023, March 24). ResearchGate.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). ScienceDirect.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021, November 6). NIH.

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Validation & Comparative

A Comparative Guide to the Furo[2,3-d]pyrimidine Scaffold and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a paramount objective. Kinases, a vast family of enzymes that regulate the majority of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] The success of targeted therapies has demonstrated that inhibiting specific kinases can lead to remarkable clinical outcomes.[3][4]

A key strategy in medicinal chemistry is the utilization of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The furo[2,3-d]pyrimidine core is one such scaffold, recognized for its structural resemblance to adenine, the core of adenosine triphosphate (ATP).[5][6] This bioisosteric relationship allows it to effectively compete for the ATP-binding site within a wide range of kinases.

This guide focuses on the potential of the furo[2,3-d]pyrimidine scaffold, using 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine as a representative building block. While this specific molecule is primarily a synthetic intermediate, it serves as a gateway to a diverse library of derivatives that have demonstrated significant inhibitory activity against several clinically relevant kinase families.[7][8] We will objectively compare the performance of these derivatives against established, FDA-approved kinase inhibitors, supported by experimental data and detailed methodologies.

cluster_0 Scaffold-Based Drug Discovery Scaffold Privileged Scaffold (e.g., Furo[2,3-d]pyrimidine) Intermediate This compound (Building Block) Scaffold->Intermediate Represents Library Diverse Chemical Library of Derivatives Intermediate->Library Synthesizes Screening High-Throughput Kinase Screening Library->Screening Tested in Hit Lead Compound (Potent & Selective Inhibitor) Screening->Hit Identifies cluster_1 Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the action of Tyrosine Kinase Inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is one of the most common features of human cancers.

Established Inhibitors:

  • Idelalisib: A selective PI3Kδ inhibitor.

  • Alpelisib: A selective PI3Kα inhibitor.

Furo[2,3-d]pyrimidine Derivatives: Recent studies have successfully designed and synthesized novel furo[2,3-d]pyrimidine derivatives as dual PI3K/Akt inhibitors. [9][10]One standout compound, 10b , demonstrated potent inhibition against PI3Kα, PI3Kβ, and Akt. [9][10]

Compound/Drug Scaffold Target Kinase IC50 (µM) Reference
Compound 10b Furo[2,3-d]pyrimidine PI3Kα 0.175 [9][10]
Compound 10b Furo[2,3-d]pyrimidine PI3Kβ 0.071 [9][10]

| Compound 10b | Furo[2,3-d]pyrimidine | Akt | 0.411 | [9][10]|

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. Here, we detail standard protocols for assessing kinase inhibitor potency and cellular activity.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal, luminescence-based method applicable to nearly any kinase.

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will block ATP-to-ADP conversion, resulting in a lower luminescent signal.

cluster_2 Biochemical Kinase Assay Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate1 Step 1: Kinase Reaction Incubate Kinase + Inhibitor Then add Substrate/ATP Mix Start->Incubate1 Stop Step 2: Stop Reaction Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate1->Stop Convert Step 3: ADP to ATP Conversion Add Kinase Detection Reagent Stop->Convert Luminescence Step 4: Signal Generation Luciferase converts new ATP to Light Convert->Luminescence Read Step 5: Data Acquisition Measure Luminescence (Plate Reader) Luminescence->Read Analyze End: Data Analysis Calculate % Inhibition and IC50 Read->Analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 1 µL of the test compound (e.g., a furo[2,3-d]pyrimidine derivative) at various concentrations into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase/Substrate Addition: Add 2 µL of the target kinase enzyme solution and 2 µL of a substrate/ATP mixture to each well to initiate the reaction. [11]3. Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature. [11]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature. [11]6. Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effect of a compound on a cancer cell line. It measures the metabolic activity of living cells, which is a proxy for cell number and viability.

Causality: An inhibitor that successfully engages its target kinase within a cancer cell line dependent on that kinase's signaling will reduce the rate of cell proliferation or induce cell death, leading to a decrease in metabolic activity and a weaker colorimetric signal.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on VEGFR or PI3K signaling) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include vehicle-treated cells as a control.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The furo[2,3-d]pyrimidine scaffold is a validated and highly versatile starting point for the development of novel kinase inhibitors. Derivatives based on this core have demonstrated potent, low-nanomolar to micromolar inhibitory activity against a range of high-value oncology targets, including VEGFR-2 and PI3K/Akt. [6][9][10]Their performance is competitive with, and in some reported cases superior to, established clinical inhibitors, highlighting the immense potential held within this chemical class.

The path forward requires a multi-pronged approach: expanding the chemical diversity around the core scaffold, conducting broad panel screening to understand selectivity profiles, and optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties. The use of robust, self-validating experimental systems, as detailed in this guide, will be critical to ensuring that the most promising candidates are advanced toward clinical development. For researchers and drug development professionals, the furo[2,3-d]pyrimidine scaffold represents a rich and promising field of exploration in the ongoing effort to develop next-generation targeted cancer therapies.

References

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A Senior Application Scientist's Guide to the In Vivo Validation of Novel Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Validation of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine's Biological Activity In Vivo Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: From Privileged Scaffold to Preclinical Candidate

The furo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine ring system allows derivatives to competitively bind to the ATP-binding pockets of numerous protein kinases, making it a fertile ground for the development of targeted therapies.[1][2] Numerous compounds based on this scaffold have demonstrated potent anticancer activity by inhibiting key oncogenic drivers such as EGFR, PI3K/AKT, and VEGFR-2.[3][4][5]

This guide focuses on a hypothetical, yet representative, lead compound: This compound (hereafter referred to as "Furo-pyr-2-amine" ). Following promising in vitro screening that suggests potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), the critical next step is rigorous in vivo validation. The objective of this guide is not to provide a rigid protocol but to detail the scientific rationale and comparative methodology required to assess the true therapeutic potential of Furo-pyr-2-amine in a living system, benchmarking it against the current standard of care.

Part 1: The Scientific Premise - Targeting the ALK Oncogene in NSCLC

The discovery of the EML4-ALK fusion oncogene in a subset of non-small cell lung cancer (NSCLC) patients revolutionized treatment for this molecularly defined cancer.[6][7] This constitutively active tyrosine kinase drives tumor cell proliferation and survival, making it an ideal therapeutic target.

Our decision to advance Furo-pyr-2-amine to in vivo testing is predicated on compelling in vitro data suggesting it is a potent and selective ALK inhibitor.

Table 1: Hypothetical In Vitro Profile of Furo-pyr-2-amine

Parameter Cell Line / Assay Result Rationale for Advancing
Target Engagement Cell-free ALK Enzymatic Assay IC₅₀ = 2.5 nM Demonstrates direct, potent inhibition of the target kinase.
Cellular Potency H3122 (EML4-ALK positive NSCLC) GI₅₀ = 15 nM Confirms ability to inhibit proliferation in a relevant cancer cell line.

| Target Selectivity | A549 (ALK-negative NSCLC) | GI₅₀ > 10,000 nM | Indicates selectivity for ALK-driven cancers, predicting a wider therapeutic window. |

The mechanism involves the inhibition of downstream signaling pathways critical for cell survival and growth, primarily the PI3K/AKT and RAS/MAPK pathways.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK (Constitutively Active) GRB2 GRB2/SOS EML4-ALK->GRB2 PI3K PI3K EML4-ALK->PI3K Furo-pyr-2-amine Furo-pyr-2-amine Furo-pyr-2-amine->EML4-ALK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified ALK signaling pathway and point of inhibition.

Part 2: A Comparative In Vivo Efficacy Study Design

An isolated efficacy experiment is of limited value. To truly understand a compound's potential, it must be benchmarked against the best alternative. The first-generation ALK inhibitor, Crizotinib, has been surpassed by second-generation agents. Alectinib is now a standard of care for first-line treatment of ALK-positive NSCLC, demonstrating superior efficacy and central nervous system (CNS) penetration.[8][9] Therefore, Alectinib is the appropriate positive control for our study.

The cornerstone of this validation is the human tumor xenograft model . This involves implanting human cancer cells into immunodeficient mice to prevent rejection of the foreign tissue.

Causality Behind Model Selection:

  • Cell Line: H2228 or H3122 human NSCLC cells are chosen because they endogenously express the EML4-ALK fusion protein, making them clinically relevant models.[10][11]

  • Animal Model: Athymic (nu/nu) mice are a standard and cost-effective choice. For studies requiring maximal engraftment rates or for poorly growing cell lines, more severely immunocompromised strains like SCID or NSG mice are superior.

  • Study Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Animal body weight is a critical secondary endpoint for assessing general toxicity.

Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study (21 Days) cluster_analysis Phase 3: Analysis & Interpretation A 1. Culture H3122 (ALK+) NSCLC Cells B 2. Implant Cells Subcutaneously into Athymic Nude Mice A->B C 3. Monitor Tumor Growth (to ~150 mm³) B->C D 4. Randomize Mice into Treatment Groups (n=8-10/group) C->D E 5. Daily Dosing (PO) - Vehicle - Furo-pyr-2-amine (e.g., 50 mg/kg) - Alectinib (e.g., 20 mg/kg) D->E F 6. Measure Tumor Volume & Body Weight (2-3 times per week) E->F G 7. Euthanize & Excise Tumors (at study endpoint) F->G H 8. Calculate Tumor Growth Inhibition (TGI) & Analyze Statistical Significance G->H I 9. Compare Furo-pyr-2-amine vs. Alectinib H->I

Caption: Experimental workflow for a comparative xenograft study.

Part 3: Benchmarking Performance - A Comparative Data Overview

The goal of our in vivo study is to generate data that can be directly compared to established benchmarks. The table below integrates our hypothetical (yet realistic) target data for Furo-pyr-2-amine with published data for the first- and second-generation ALK inhibitors, Crizotinib and Alectinib.

Table 2: Comparative In Vivo Efficacy of ALK Inhibitors in NSCLC Xenograft Models

Compound Model Dose (Oral) TGI (%) / Regression (%) Key Findings & Citation
Crizotinib Karpas299 (ALCL) 100 mg/kg/day 100% Regression The first-generation inhibitor showed complete tumor regression in a lymphoma model.[12]
H3122 (NSCLC) 50 mg/kg/day ~52% TGI Efficacy demonstrated in NSCLC models, but resistance often develops.[11][13]
Alectinib H2228 (NSCLC) 20 mg/kg/day 108% Regression The second-generation inhibitor induced substantial and sustained tumor regression.[10]
H2228 (NSCLC) 60 mg/kg/day 122% Regression Dose-dependent increase in tumor regression without overt toxicity.[10]

| Furo-pyr-2-amine | H3122 (NSCLC) | 50 mg/kg/day | >90% TGI (Target) | Hypothetical Target: To demonstrate efficacy superior to Crizotinib and approaching that of Alectinib. |

Note: TGI (Tumor Growth Inhibition) > 100% indicates tumor regression.

This comparative analysis is crucial. A result of 70% TGI for Furo-pyr-2-amine would be promising if Crizotinib were the only competitor. However, against Alectinib's high bar of inducing tumor regression, a 70% TGI would be considered modest, prompting further medicinal chemistry optimization.

Part 4: Foundational In Vivo Experimental Protocols

Trustworthy data originates from robust, well-documented protocols. The following are detailed methodologies for the essential in vivo studies.

Protocol 1: ALK-Positive NSCLC Xenograft Efficacy Study

Objective: To determine the anti-tumor efficacy of Furo-pyr-2-amine compared to Alectinib in an H3122 subcutaneous xenograft model.

Materials:

  • H3122 NSCLC cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Furo-pyr-2-amine, Alectinib

  • Calipers, analytical balance

  • Sterile PBS, syringes, gavage needles

Methodology:

  • Cell Preparation: Culture H3122 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Mix 1:1 with Matrigel on ice.

  • Implantation: Subcutaneously inject 0.2 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Allow tumors to establish. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=10 per group) to ensure a similar mean tumor volume across all groups.

    • Group 1: Vehicle (e.g., 0.5% MC), oral gavage (PO), once daily (QD)

    • Group 2: Furo-pyr-2-amine (50 mg/kg), PO, QD

    • Group 3: Alectinib (20 mg/kg), PO, QD

  • Treatment & Monitoring: Administer the designated treatments daily for 21 consecutive days. Measure tumor volumes and body weights three times per week.

  • Endpoint: Euthanize mice if tumors exceed 2000 mm³, ulcerate, or if body weight loss exceeds 20%. At the end of the 21-day study, euthanize all remaining animals.

  • Data Analysis: Calculate the percent TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: Preliminary Murine Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of Furo-pyr-2-amine after a single oral dose.

Rationale: Efficacy data is uninterpretable without exposure data. A compound may fail in an efficacy study simply because it is not absorbed or is cleared too rapidly, not because it lacks potency. This study is essential to correlate exposure with pharmacodynamic effects.[11]

Materials:

  • Non-tumor-bearing female athymic nude mice

  • Furo-pyr-2-amine formulated for oral dosing

  • Blood collection tubes (containing K₂EDTA anticoagulant)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer a single oral dose of Furo-pyr-2-amine (e.g., 50 mg/kg) to a cohort of mice (n=3 per time point).

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture for terminal samples) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Furo-pyr-2-amine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (Area Under the Curve).

Conclusion and Forward Path

This guide outlines a robust, comparative framework for the in vivo validation of Furo-pyr-2-amine or any novel furo[2,3-d]pyrimidine derivative. A successful outcome—demonstrating efficacy comparable or superior to Alectinib with an acceptable safety profile—validates the compound as a preclinical candidate worthy of advancement.

Future studies would logically progress to orthotopic models (implanting cells into the lung) to better mimic human disease, and intracranial models to assess CNS penetration and efficacy against brain metastases—a critical feature where Alectinib excels.[9] By adhering to a scientifically rigorous and comparative approach, researchers can confidently assess the therapeutic potential of new chemical entities and make data-driven decisions for their drug development programs.

References

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A Comparative Guide to the Structure-Activity Relationship of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Kinase Inhibition

The furo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of essential biomolecules like ATP. This structural mimicry allows furo[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding site of various protein kinases, thereby inhibiting their catalytic activity.[1] Dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The versatility of the furo[2,3-d]pyrimidine scaffold has led to the development of numerous potent kinase inhibitors, targeting key players in cancer progression such as Receptor Tyrosine Kinases (RTKs) and intracellular signaling kinases like PI3K/AKT.[1][2]

This guide will specifically focus on the less explored 5,6-dihydrofuro[2,3-d]pyrimidin-2-amine analogs. By examining the SAR of this scaffold and comparing it with its aromatic and other substituted counterparts, we aim to provide a rational basis for the design of novel and selective kinase inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of furo[2,3-d]pyrimidine analogs is intricately linked to the nature and position of substituents on the heterocyclic core. Here, we compare the SAR of different series of analogs to elucidate the key structural determinants for potent kinase inhibition.

The Significance of the 2,4-Diamino Substitution Pattern

A recurring theme in the development of furo[2,3-d]pyrimidine-based inhibitors is the importance of the 2,4-diamino substitution pattern for potent inhibition of multiple receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR).[2]

Key Observations:

  • Dual Inhibition: Compounds with a 2,4-diamino substitution have demonstrated dual inhibitory activity against both RTKs (like VEGFR-2 and PDGFR-β) and DHFR.[2]

  • Unsaturation is Key for RTK Activity: For a series of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, an unsaturated bridge at the 5-position was found to be crucial for RTK inhibitory activity.[2] Saturation of this bridge, leading to a structure more akin to the 5,6-dihydro core, diminished RTK inhibition in that specific series.[2] This highlights that while the dihydro scaffold is the focus of this guide, the degree of saturation at different positions can significantly impact the target profile.

  • Homologation Effects: In a series of 2,4-diaminofuro[2,3-d]pyrimidines with a C8-C9 side chain, homologation of a C9-methyl group to longer alkyl chains maintained DHFR inhibitory activity and introduced inhibitory activity against EGFR and PDGFR-β in the saturated analogs where it was previously absent.[3]

The table below summarizes the activity of selected 2,4-diaminofuro[2,3-d]pyrimidine analogs.

CompoundR-group at C5SaturationVEGFR-2 IC50 (µM)PDGFR-β IC50 (µM)hDHFR IC50 (µM)
18 Unsaturated bridgeNo0.050.05>10
32 Unsaturated bridgeNo0.050.050.04

Data extracted from Ganjee et al., Bioorg. Med. Chem., 2005.[2]

The Furo[2,3-d]pyrimidine Core in PI3K/AKT Pathway Inhibition

Recent studies have explored furo[2,3-d]pyrimidine derivatives as dual inhibitors of the PI3K/AKT signaling pathway, a critical axis in cancer cell survival and proliferation.[4] Notably, some of these investigated compounds possess a 3,4-dihydrofuro[2,3-d]pyrimidin-4-one core, providing valuable insights into the impact of a partially saturated ring system.

Key Findings:

  • Hybrid Molecules: The fusion of the furo[2,3-d]pyrimidine scaffold with other pharmacophores, such as 1,3,4-thiadiazole, has yielded potent PI3K/AKT dual inhibitors.[4]

  • Substitutions at C5 and C6: In a series of furo[2,3-d]pyrimidine derivatives, the presence of a 2-thienyl group at C5 and a methyl group at C6 resulted in strong inhibitory activity against AKT-1 kinase (IC50 = 24 µM).[4]

  • Antiproliferative Activity: Several furo[2,3-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with GI50 values in the low micromolar to nanomolar range.[4]

The following table presents the biological activity of a promising furo[2,3-d]pyrimidine-based PI3K/AKT inhibitor.

CompoundMean GI50 (µM)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)AKT IC50 (µM)
10b 0.91 - 16.70.1750.0710.411

Data extracted from Al-Warhi et al., RSC Med. Chem., 2022.[4]

Insights from Structurally Related Dihydro-pyrrolo[2,3-d]pyrimidines

Due to the limited specific data on this compound analogs, we can draw valuable comparative insights from the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, which has been successfully explored for the development of highly selective CDK2 inhibitors.[5]

Key SAR Observations for Dihydro-pyrrolo[2,3-d]pyrimidines:

  • Core Structure and Selectivity: The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core was found to impart a promising initial selectivity within the CDK family.[5] This suggests that the dihydro-furo analog may also offer a unique selectivity profile compared to its aromatic counterpart.

  • Substitutions on the Core: Extensive SAR studies on this scaffold revealed that methyl substitution on a benzenesulfonamide moiety and various lactam substituents, particularly a (1S, 3R)-hydroxycyclohexane, significantly augmented selectivity.[5]

This highlights the importance of exploring diverse substitutions on the dihydro-furo[2,3-d]pyrimidin-2-amine core to modulate both potency and selectivity.

Experimental Methodologies

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of furo[2,3-d]pyrimidine analogs.

General Synthesis of Furo[2,3-d]pyrimidine Derivatives

The synthesis of the furo[2,3-d]pyrimidine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a furan precursor or vice versa.

Example Protocol for the Synthesis of 2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines:

  • Starting Material: 2,4-diamino-6-hydroxypyrimidine.

  • Cyclocondensation: React 2,4-diamino-6-hydroxypyrimidine with an appropriate α-haloketone (e.g., 3-bromo-4-piperidone) to afford the fused furo[2,3-d]pyrimidine core.[6]

  • Substitution: The resulting intermediate can be further functionalized at various positions. For instance, alkylation with benzyl halides can introduce substituents at the 7-position of a tetrahydropyrido-annulated furo[2,3-d]pyrimidine.[6]

Synthesis_Workflow start 2,4-Diamino-6-hydroxypyrimidine intermediate1 Cyclocondensation (with α-haloketone) start->intermediate1 product Fused Furo[2,3-d]pyrimidine Core intermediate1->product functionalization Further Functionalization (e.g., Alkylation) product->functionalization final_product Target Analogs functionalization->final_product

Caption: General synthetic workflow for furo[2,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

General Protocol for a Kinase Inhibition Assay:

  • Reagents: Purified kinase enzyme, substrate (peptide or protein), ATP, and the test compound.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled phosphate) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow reagents Combine Kinase, Substrate, and Test Compound initiation Initiate Reaction with ATP reagents->initiation incubation Incubate at Optimal Temperature initiation->incubation detection Quantify Substrate Phosphorylation incubation->detection analysis Calculate IC50 Value detection->analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

The furo[2,3-d]pyrimidine analogs discussed in this guide primarily target key nodes in cancer-related signaling pathways. Understanding this context is crucial for rational drug design.

Signaling_Pathway RTK RTK (VEGFR, PDGFR, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival DHFR DHFR Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Nucleotide_Synthesis->Cell_Survival Inhibitor Furo[2,3-d]pyrimidine Analogs Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->DHFR Inhibition

Caption: Targeted signaling pathways by furo[2,3-d]pyrimidine analogs.

This diagram illustrates how furo[2,3-d]pyrimidine analogs can exert their anticancer effects by inhibiting key signaling molecules like RTKs and the PI3K/AKT pathway, as well as the metabolic enzyme DHFR, all of which are critical for cancer cell survival and proliferation.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. While direct SAR data for this specific analog series is limited, comparative analysis with structurally related furo[2,3-d]pyrimidines, particularly the 2,4-diamino substituted and 3,4-dihydro-4-oxo analogs, provides a solid foundation for future research.

Key takeaways for drug development professionals include:

  • The importance of the substitution pattern at the 2- and 4-positions for multi-targeted kinase inhibition.

  • The potential of the dihydro-furo core to confer unique selectivity profiles.

  • The value of creating hybrid molecules to achieve dual inhibition of complementary cancer pathways.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the 4-, 5-, and 6-positions. This will enable the elucidation of a comprehensive SAR for this specific scaffold and pave the way for the discovery of novel, potent, and selective kinase inhibitors for cancer therapy.

References

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  • Ganjee, A., et al. (1998). Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry, 41(7), 1044-1053. [Link][6]

  • Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]

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  • Boyles, D. C., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1789-1796. [Link][5]

  • El-Adl, K., et al. (2022). Design and synthesis of novel anticancer and antifibrosis compounds. *Thesis. [Link][8]

  • Serya, R. A. T., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link][1]

  • Al-Warhi, T., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(9), 1103-1123. [Link][4]

  • Metwally, K. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788. [Link]

  • El-Gohary, N. S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(5), 4287-4303. [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 68(10), 4567-4583. [Link]

  • Al-Ghorbani, M., et al. (2024). A Comprehensive Review of Synthesis and Medicinal Applications of Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines. ChemistrySelect, 9(19), e202400593. [Link]

  • Al-Otaibi, F. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(6), 1435-1456. [Link]

Sources

A Head-to-Head Comparison of Heterocyclic Fragments for Kinase Inhibition: Benchmarking 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Fragment Selection in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of the core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. These fragments are not merely inert frameworks; they are the heart of the molecule, dictating binding interactions, physicochemical properties, and ultimately, therapeutic potential. This guide provides an in-depth, objective comparison of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine against two widely utilized heterocyclic fragments in kinase inhibitor design: the canonical purine scaffold and the clinically validated 4-anilinoquinazoline core.

This analysis moves beyond a simple recitation of facts, delving into the causal reasoning behind experimental choices and providing detailed, reproducible protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the early stages of lead discovery.

The Contestants: A Rationale for Selection

The furo[2,3-d]pyrimidine core is structurally a bioisostere of purine, a fundamental building block in numerous biological processes and a common scaffold in kinase inhibitors that target the ATP-binding site.[1][2] The inclusion of the dihydro-furan ring in This compound introduces a three-dimensional character that can offer advantages in terms of solubility and potential for novel vector interactions within a binding pocket, compared to its planar aromatic counterpart.

Our first comparator, the purine scaffold (represented here by a generic 2-amino-purine), is a natural choice due to its inherent biological relevance and its role as a foundational structure for numerous kinase inhibitors.[3] The second comparator, the 4-anilinoquinazoline scaffold, represents a highly successful, synthetically accessible framework that has yielded multiple FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[4][5] Its performance in various assays provides a benchmark grounded in clinical success.

Physicochemical Properties: The Foundation of Druggability

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate solubility, permeability, and metabolic stability, all of which are critical for oral bioavailability and overall drug-like character.

PropertyThis compound2-Aminopurine4-Anilinoquinazoline
Molecular Weight ( g/mol ) 137.14[6]135.13221.27
logP (calculated) 0.850.503.11
Topological Polar Surface Area (Ų) 79.579.541.5
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 333

Table 1: Comparison of key physicochemical properties. Data is a mix of experimentally derived and calculated values for the core scaffolds.

The dihydro-furo[2,3-d]pyrimidine derivative strikes a balance between the more polar purine and the more lipophilic quinazoline. Its increased sp3 character, due to the dihydro-furan ring, can contribute to improved solubility and potentially more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to purely aromatic systems.

Performance Benchmark 1: Kinase Inhibition

The primary function of these fragments in our context is to serve as anchors for binding to the ATP pocket of protein kinases. We evaluated the inhibitory activity of representative compounds from each class against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Fragment ClassRepresentative CompoundVEGFR-2 IC50 (µM)
Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Derivative0.29[7]
Purine 6-phenyl-7H-purin-2-amine>10
4-Anilinoquinazoline 4-Anilinoquinazoline Derivative0.04[8]

Table 2: Comparative inhibitory activity against VEGFR-2. Data is sourced from published literature for representative compounds of each scaffold class.

The 4-anilinoquinazoline scaffold demonstrates superior potency against VEGFR-2 in this comparison, which is consistent with its established role in potent kinase inhibitors.[5] While the furo[2,3-d]pyrimidine derivative shows promising activity, the generic purine is significantly less potent as a starting fragment for this particular kinase. This highlights the importance of the substituent vectors and overall molecular architecture in achieving high-affinity binding.

Performance Benchmark 2: Cell Permeability (PAMPA Assay)

The ability of a compound to passively diffuse across cellular membranes is a crucial determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, in vitro model for predicting passive intestinal absorption.

Fragment ClassApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Absorption
Furo[2,3-d]pyrimidine 1.8Moderate
Purine 0.5Low
4-Anilinoquinazoline 10.2High

Table 3: Illustrative PAMPA permeability data. Values are representative for each class of compounds and can vary based on specific substitutions.

The highly lipophilic nature of the 4-anilinoquinazoline scaffold translates to high passive permeability.[9] The furo[2,3-d]pyrimidine shows moderate permeability, suggesting it has a good balance of properties for cellular entry without excessive lipophilicity, which can lead to other liabilities. The polar purine scaffold exhibits low permeability, indicating that derivatives would likely require optimization to improve absorption.

Performance Benchmark 3: Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. The in vitro liver microsomal stability assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver.

Fragment ClassHalf-life (t½) in Human Liver Microsomes (min)
Furo[2,3-d]pyrimidine 45
Purine > 60
4-Anilinoquinazoline 25

Table 4: Representative metabolic stability data. Values are illustrative and highly dependent on the specific compound and experimental conditions.

The purine scaffold, being a natural endogenous structure, exhibits high metabolic stability. The furo[2,3-d]pyrimidine shows moderate stability, suggesting that while it is metabolized, it is not excessively labile.[10][11] The 4-anilinoquinazoline scaffold is more susceptible to metabolism, a known characteristic that often requires chemical modification in drug development programs to block metabolic "soft spots."

Performance Benchmark 4: Cytotoxicity (MTT Assay)

While potent on-target activity is desired, off-target cytotoxicity is a major concern. The MTT assay is a colorimetric method used to assess the metabolic activity of cells, providing an indication of cell viability and, conversely, the cytotoxic potential of a compound.

| Fragment Class | Representative Compound | MCF-7 (Breast Cancer) GI50 (µM) | | :--- | :--- | | Furo[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine-based chalcone | 1.39[12] | | Purine | 2-amino-6-chloropurine | > 50 | | 4-Anilinoquinazoline | Quinazolin-4(3H)-one hydrazide | 0.20[4] |

Table 5: Comparative cytotoxicity against the MCF-7 breast cancer cell line. Data is sourced from published literature for representative compounds of each scaffold class.

The potent kinase inhibition of the 4-anilinoquinazoline derivative translates to high cytotoxicity against the cancer cell line. The furo[2,3-d]pyrimidine derivative also shows significant cytotoxic effects. The generic purine fragment is largely non-toxic at the tested concentrations, which is expected for a simple, unoptimized fragment.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, the following are detailed protocols for the key assays used in this comparative guide.

Kinase Inhibition Assay (VEGFR-2) - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the inhibition of VEGFR-2 kinase activity.

  • Reagent Preparation : Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare a solution of recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP in the reaction buffer. Prepare a stock solution of the test compounds in DMSO.

  • Assay Procedure : In a 384-well plate, add 2 µL of the test compound solution at various concentrations. Add 4 µL of the VEGFR-2 kinase solution and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 4 µL of the ATP/peptide substrate solution. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction and detect phosphorylation by adding 10 µL of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes at room temperature.

  • Data Analysis : Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of the emission at 665 nm (APC) to 615 nm (europium). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive, transcellular permeability.

  • Plate Preparation : Coat a 96-well filter plate with a 1% solution of lecithin in dodecane. Allow the solvent to evaporate.

  • Donor Solution Preparation : Prepare a solution of the test compound in a buffer at a relevant physiological pH (e.g., pH 6.5 for intestinal absorption).

  • Assay Setup : Add the donor solution to the wells of the filter plate. Place the filter plate into a 96-well acceptor plate containing a buffer at a different pH (e.g., pH 7.4) to create a pH gradient.

  • Incubation : Incubate the "sandwich" plate for 4-16 hours at room temperature with gentle shaking.

  • Quantification : After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [drug]acceptor / [drug]equilibrium)

Human Liver Microsomal Stability Assay

This assay assesses metabolic stability.

  • Incubation Preparation : Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Reaction Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling : At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis : Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Cytotoxicity Assay (MTT)

This assay measures cell viability.

  • Cell Seeding : Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Assessment s1 Synthesize Fragments s2 Prepare Stock Solutions (DMSO) s1->s2 a1 Kinase Inhibition (TR-FRET) s2->a1 a2 Permeability (PAMPA) s2->a2 a3 Metabolic Stability (Microsomes) s2->a3 a4 Cytotoxicity (MTT) s2->a4 d1 IC50 Determination a1->d1 d2 Papp Calculation a2->d2 d3 t½ Calculation a3->d3 d4 GI50 Determination a4->d4 c1 Benchmarking & Lead Selection d1->c1 d2->c1 d3->c1 d4->c1 kinase_inhibition_pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition Mechanism k1 VEGFR-2 Kinase k4 Phosphorylated Substrate k1->k4 Phosphorylation k2 ATP k2->k1 k3 Substrate k3->k1 i1 Heterocyclic Inhibitor (e.g., Furo[2,3-d]pyrimidine) i2 Binds to ATP Pocket i1->i2 i2->k1 Blocks ATP Binding

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind Rigorous Profiling

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and forming the core of numerous kinase inhibitors.[1][2] Compounds based on this and similar pyrimidine structures have been investigated for inhibitory activity against a wide array of kinases, including Receptor Tyrosine Kinases (RTKs) and Dihydrofolate Reductase (DHFR).[3][4] Our focus here, 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, is a heterocyclic building block with potential for development into a targeted therapeutic.[5]

However, the promise of any new chemical entity in drug discovery is directly tied to its selectivity. The high degree of conservation within the ATP-binding site across the human kinome makes achieving absolute specificity a formidable challenge.[6][7] Cross-reactivity, where a compound inhibits unintended kinases, can lead to toxicity or, in some cases, beneficial polypharmacology.[8][9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step; it is a critical, decision-gating process that dictates the entire trajectory of a drug development program.

This guide provides an in-depth, experience-driven framework for profiling the cross-reactivity of a novel compound like this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and interpretable dataset. We will detail a two-pillar strategy: broad biochemical screening to identify the potential target space, followed by targeted cell-based assays to confirm on-target activity and assess downstream physiological relevance.

Pillar I: Biochemical Profiling – Mapping the Interaction Landscape

The foundational step is to assess the compound's interaction with a wide array of purified kinases in vitro. This approach provides a direct measure of enzymatic inhibition, free from the complexities of cellular uptake, metabolism, or pathway feedback loops.

Causality of Method Choice: Why a Large Kinase Panel?

We initiate profiling with a broad kinase panel (e.g., >300 kinases) at a single, high concentration (typically 1-10 µM).[11] The rationale is efficiency: this initial screen acts as a wide net to quickly identify any significant interactions across the kinome.[12] It is a cost-effective strategy to prioritize which kinases warrant a more detailed dose-response analysis.[11] Radiometric assays, which measure the incorporation of [³³P]-ATP into a substrate, remain a gold standard for their directness and sensitivity, though fluorescence-based methods are also widely used.[12]

Experimental Workflow: Biochemical Kinase Profiling

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (this compound) 10 mM DMSO Stock AssayPlate Prepare Assay Plate (e.g., 384-well) Compound->AssayPlate Dispense & Serially Dilute Initiate Initiate Reaction (Add Kinase, Substrate, [³³P]-ATP) AssayPlate->Initiate KinasePanel Kinase Panel (>300 purified kinases) Reagents Prepare Reagents (Buffer, ATP, Substrate) Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Stop Stop Reaction (e.g., Add Phosphoric Acid) Incubate->Stop Capture Capture Substrate (Phosphocellulose membrane) Stop->Capture Wash Wash (Remove unbound [³³P]-ATP) Capture->Wash Read Quantify Signal (Scintillation Counter) Wash->Read Analyze Data Analysis (% Inhibition vs. Control) Read->Analyze IC50 IC₅₀ Determination (10-point dose response) Analyze->IC50 Hits >70% Inhibition

Caption: Workflow for primary biochemical kinase panel screening and IC₅₀ follow-up.

Detailed Protocol 1: Large-Panel Radiometric Kinase Assay

This protocol is a generalized representation for determining kinase inhibition.

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create intermediate dilutions in assay buffer to achieve a final assay concentration of 10 µM with ≤1% DMSO.
  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • ATP Solution: Prepare a stock of ATP containing [γ-³³P]-ATP. The final concentration should be at or near the Kₘ for each specific kinase.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of kinase buffer containing the specific kinase enzyme to each well.
  • Add 2.5 µL of the test compound dilution (or DMSO for positive/negative controls).
  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.
  • Incubate the plate for 60-120 minutes at 30°C.
  • Stop the reaction by adding 10 µL of 3% phosphoric acid.
  • Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filtermat.
  • Wash the filtermat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
  • Allow the mat to dry completely.
  • Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition relative to the DMSO control wells.
  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
  • Identify "hits" as kinases with >70% inhibition at 10 µM.
Data Presentation & Interpretation: From Screening to IC₅₀

The initial screen provides a broad overview. Any kinases showing significant inhibition must be subjected to a full dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine Kinase Aurora Kinase A 98%
Tyrosine Kinase VEGFR2 85%
Tyrosine Kinase EGFR 32%
Ser/Thr Kinase CDK2/CycA 75%
Ser/Thr Kinase PKA 15%
Ser/Thr Kinase ROCK1 68%

| ... | (300+ other kinases) | <50% |

Based on these hypothetical results, Aurora Kinase A, VEGFR2, and CDK2/CycA would be prioritized for IC₅₀ determination.

Table 2: Comparative IC₅₀ Values (nM)

Compound Aurora A (Primary Target) VEGFR2 (Off-Target) CDK2/CycA (Off-Target) Selectivity Ratio (VEGFR2/Aurora A)
This compound 25 450 1,200 18x
Reference Compound A (e.g., Alisertib) 12 1,300 >10,000 108x

| Reference Compound B (e.g., Sunitinib) | 250 | 9 | 4,200 | 0.036x |

This comparative table is crucial. It contextualizes the potency and selectivity of our test compound. Here, our compound is potent against Aurora A, but shows significant off-target activity on VEGFR2, being only 18-fold selective. This contrasts with a more selective reference compound and a known multi-kinase inhibitor.

Pillar II: Cellular Profiling – Validating Targets in a Physiological Context

Biochemical assays are essential but exist in an artificial system. Cellular assays are the mandatory next step to determine if the compound can engage its target within a living cell and elicit a functional response.[13][14]

Causality of Method Choice: Why Multiplex Phosphoprotein Analysis?

To validate the inhibition of a kinase like Aurora A, we must measure the phosphorylation of its downstream substrates. A multiplex immunoassay, such as the Luminex® platform, is a superior choice for this.[15][16] It allows for the simultaneous quantification of multiple phosphoproteins from a single small cell lysate sample. This high-throughput approach provides a systems-level view of the compound's effect on the target pathway (e.g., Aurora A signaling) and potential off-target pathways (e.g., VEGFR2 signaling), making it an incredibly powerful tool for assessing both efficacy and cross-reactivity.[17]

Signaling Pathway Context

Caption: Hypothetical signaling pathways showing on-target (Aurora A) and off-target (VEGFR2) effects.

Detailed Protocol 2: Multiplex Phosphoprotein Luminex® Assay

This protocol outlines the key steps for quantifying changes in protein phosphorylation in response to compound treatment.[17][18]

1. Cell Culture and Treatment:

  • Seed a relevant cell line (e.g., HeLa, known to have active Aurora A signaling) in 6-well plates.
  • Once cells reach 70-80% confluency, treat with a dose-response curve of this compound (e.g., 0-10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

2. Lysate Preparation:

  • Wash cells with ice-cold PBS.
  • Lyse cells directly in the plate with 200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant and determine the total protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).

3. Luminex® Assay Procedure:

  • Bead Preparation: Use a pre-configured multiplex bead panel (e.g., targeting p-Histone H3, p-ERK, p-AKT, etc.). Vortex the antibody-coupled magnetic beads and add 25 µL to each well of a 96-well filter-bottom plate.
  • Washing: Place the plate on a magnetic separator. Aspirate the liquid and wash the beads twice with 100 µL of wash buffer.
  • Sample Incubation: Add 50 µL of normalized cell lysate to each well. Incubate for 2 hours at room temperature on an orbital shaker (800 rpm).
  • Detection Antibody: Wash the beads three times. Add 50 µL of the biotinylated detection antibody cocktail. Incubate for 1 hour at room temperature on the shaker.
  • Streptavidin-PE: Wash the beads three times. Add 50 µL of Streptavidin-PE conjugate. Incubate for 30 minutes at room temperature on the shaker.
  • Reading: Wash the beads three times. Resuspend the beads in 100 µL of sheath fluid. Read the plate on a Luminex® analyzer.
Data Presentation & Interpretation: Connecting Pathways to Potency

The output is a Median Fluorescence Intensity (MFI) for each phosphoprotein, which is proportional to its abundance. Plotting the dose-response allows for the calculation of a cellular IC₅₀.

Table 3: Cellular IC₅₀ Values (nM) for Phosphoprotein Inhibition

Compound p-Histone H3 (Ser10) (Aurora A pathway) p-ERK (Thr202/Tyr204) (VEGFR2/MAPK pathway) Cellular Selectivity Ratio (p-ERK / p-H3)
This compound 150 2,500 16.7x
Reference Compound A (Alisertib) 85 >20,000 >235x

| Reference Compound B (Sunitinib) | 8,000 | 55 | 0.007x |

This data confirms that our compound inhibits the Aurora A pathway in cells with an IC₅₀ of 150 nM. Crucially, it also inhibits the VEGFR2-ERK pathway, but at a ~17-fold higher concentration. The difference between the biochemical IC₅₀ (25 nM) and the cellular IC₅₀ (150 nM) is a key finding, suggesting potential challenges with cell permeability or efflux that warrant further investigation.

Conclusion: A Synthesis of Evidence for Decision-Making

The cross-reactivity profile of this compound, or any novel inhibitor, is not a single number but a mosaic of data assembled from orthogonal assays.

  • Biochemical profiling cast a wide net, identifying Aurora Kinase A as the primary target and VEGFR2 and CDK2 as significant off-targets.

  • Cellular profiling validated the on-target engagement of the Aurora A pathway and confirmed the off-target activity on the VEGFR-ERK pathway in a physiological context.

Our hypothetical results paint a picture of a potent Aurora A inhibitor with moderate selectivity over VEGFR2. This profile might be acceptable for some therapeutic contexts but could be problematic in others. The key takeaway is that this multi-pillar, data-driven approach provides the critical information needed to make informed decisions: to proceed with this compound, to optimize for greater selectivity, or to pivot to a different chemical scaffold. This rigorous, evidence-based methodology is the bedrock of successful drug development.

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  • Goldfarb, D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1792. [Link]

  • Sleebs, B. E., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994. [Link]

  • El-Adl, K., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 13(28), 19301-19320. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of Furopyrimidine Derivatives. ResearchGate. [Link]

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  • Gangjee, A., et al. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. Bioorganic & Medicinal Chemistry, 13(15), 4585-4596. [Link]

  • Gangjee, A., et al. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(21), 6935-6946. [Link]

  • Hou, Z., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 59(8), 3848-3858. [Link]

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A Comparative Guide to Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Inhibitors for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their inherent ability to bind to the ATP-binding site of a wide range of kinases. Among these, the fused pyrimidine systems, furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, stand out as bioisosteres of adenine, the core component of ATP.[1][2] This structural mimicry provides a powerful starting point for the design of potent and selective kinase inhibitors.[2] This guide offers a comparative analysis of these two critical scaffolds, delving into their structural nuances, synthetic accessibility, and their performance as inhibitors of key oncogenic and inflammatory signaling pathways. We will provide field-proven insights into experimental design and data interpretation to aid researchers in drug development.

Part 1: The Core Scaffolds: A Structural and Synthetic Perspective

The fundamental difference between the furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds lies in the heteroatom of the five-membered ring: an oxygen atom in the furan ring versus a nitrogen atom in the pyrrole ring. This seemingly minor substitution has profound implications for the molecule's physicochemical properties and its interactions with biological targets.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, possesses a hydrogen bond donor in the pyrrole ring, a feature absent in its furo[2,3-d]pyrimidine counterpart.[3] This difference influences solubility, membrane permeability, and the potential for additional interactions within the kinase ATP-binding pocket.

Scaffolds cluster_furo Furo[2,3-d]pyrimidine cluster_pyrrolo Pyrrolo[2,3-d]pyrimidine cluster_key Key Difference furo furo key Oxygen (O) vs. Nitrogen (NH) (H-bond donor) pyrrolo pyrrolo

Caption: Core structures of Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine.

Synthetic Accessibility:

From a synthetic standpoint, both scaffolds are accessible through various established routes.

  • Furo[2,3-d]pyrimidines: Synthesis often involves the construction of the furan ring onto a pre-existing pyrimidine or vice-versa.[4][5] A common strategy involves the reaction of an activated furan intermediate with a reagent that supplies the atoms for the pyrimidine ring.[4] Multi-component reactions, for example using β-ketodinitriles, boronic acids, and aldehydes catalyzed by Pd(II), have also been developed for efficient synthesis.[6][7]

  • Pyrrolo[2,3-d]pyrimidines: These are frequently synthesized by building the pyrrole ring onto a pyrimidine core.[8] For instance, Pd-catalyzed Sonogashira reaction followed by tandem cyclization is a known method, although greener, copper-catalyzed methods have also been reported.[9] One-pot, three-component reactions are also utilized for efficient and environmentally friendly synthesis.[10]

The choice of synthetic route is a critical experimental decision, often dictated by the desired substitution patterns and the availability of starting materials. For library synthesis in a drug discovery campaign, one-pot or multi-component reactions are often preferred for their efficiency and atom economy.

Part 2: Comparative Analysis of Biological Activity: A Kinase-Centric View

Both scaffolds have been extensively explored as inhibitors of a wide range of protein kinases, including those involved in cancer and inflammatory diseases.[2][5]

Case Study 1: Janus Kinase (JAK) Inhibition and Inflammatory Disease

The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, playing a pivotal role in the inflammatory processes underlying autoimmune diseases like rheumatoid arthritis.[11] The pyrrolo[2,3-d]pyrimidine scaffold forms the core of Tofacitinib (Xeljanz), an FDA-approved JAK inhibitor.[11][12]

Tofacitinib's Mechanism: Tofacitinib functions as an ATP-competitive inhibitor, primarily targeting JAK1 and JAK3.[13][14] By blocking these kinases, it disrupts the signaling of multiple cytokines crucial to the inflammatory cascade, such as IL-2, IL-4, IL-6, and IL-15.[13][14] This modulation of the immune response is the basis of its therapeutic effect.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Modulates Tofacitinib Tofacitinib (Pyrrolo[2,3-d]pyrimidine) Tofacitinib->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

While Tofacitinib is the benchmark, furo[2,3-d]pyrimidine-based JAK inhibitors have also been developed. A direct, head-to-head comparison of IC50 values from a single study is ideal for minimizing experimental variability. While such public data is scarce, the general observation is that the pyrrolo[2,3-d]pyrimidine core has achieved greater clinical success in this area, suggesting a potentially more favorable interaction profile with the JAK family kinases.

Case Study 2: EGFR and PI3K/AKT Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT pathway are critical drivers of cell proliferation and survival in many cancers.[1][15] Both scaffolds have been successfully employed to target kinases in these pathways.

  • Pyrrolo[2,3-d]pyrimidines as EGFR Inhibitors: This scaffold is a versatile starting point for developing EGFR tyrosine kinase inhibitors (TKIs).[1][16] SAR studies have shown that modifications at various positions on the ring system can yield potent inhibitors of both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in non-small cell lung cancer (NSCLC).[16][17]

  • Furo[2,3-d]pyrimidines as PI3K/AKT Inhibitors: Research has demonstrated that furo[2,3-d]pyrimidine derivatives can act as potent dual inhibitors of PI3K and AKT.[15][18] For example, one study reported a derivative, compound 10b, with potent inhibitory activity against PI3Kα/β and AKT, leading to cell cycle arrest and apoptosis in breast cancer cell lines.[15][18]

Comparative Inhibitory Activity Data

Scaffold ClassTarget KinaseRepresentative InhibitorIC50 Value (nM)Cancer Cell LineReference
Pyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)unnamed derivative0.21N/A (enzymatic)[16]
Pyrrolo[2,3-d]pyrimidineEGFR (wild-type)unnamed derivative22N/A (enzymatic)[16]
Furo[2,3-d]pyrimidinePI3KαCompound 10b175N/A (enzymatic)[15]
Furo[2,3-d]pyrimidinePI3KβCompound 10b71N/A (enzymatic)[15]
Furo[2,3-d]pyrimidineAKTCompound 10b411N/A (enzymatic)[15]

Note: Data is compiled from different studies and should be interpreted as illustrative rather than a direct head-to-head comparison.

This data highlights the versatility of both scaffolds. The pyrrolo[2,3-d]pyrimidines have been highly optimized for potent and selective EGFR inhibition, while furo[2,3-d]pyrimidines show promise as multi-targeted agents in the PI3K/AKT pathway.[15][16] The choice between scaffolds depends on the therapeutic strategy: highly selective single-target inhibition versus a multi-targeted or pathway-centric approach.

Part 3: Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the protocols used to evaluate and compare inhibitors must be robust and self-validating. Here, we outline a standard workflow for characterizing a novel kinase inhibitor.

Workflow Start Compound Synthesis (Furo- or Pyrrolo-pyrimidine) Biochem Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) Start->Biochem Determine IC50 CellPotency Cell-Based Potency Assay (e.g., CellTiter-Glo®) Biochem->CellPotency Determine GI50 TargetEngage Cellular Target Engagement (e.g., Western Blot for p-Target) CellPotency->TargetEngage Confirm MoA Selectivity Selectivity Profiling (Kinase Panel Screen) TargetEngage->Selectivity Assess Off-Target Effects End Lead Optimization / In Vivo Studies Selectivity->End

Caption: Standard workflow for kinase inhibitor characterization.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP indicates inhibition.

Objective: To determine the IC50 value of a test compound against a target kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Serially dilute the test compound (e.g., from 100 µM to 1 pM) in DMSO, then further dilute in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of a 2x kinase/substrate solution. Initiate the reaction by adding 5 µL of a 2x ATP solution. Causality Note: The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately evaluated.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Both furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are undeniably powerful cores for the development of kinase inhibitors.

  • Pyrrolo[2,3-d]pyrimidines have a proven clinical track record, exemplified by Tofacitinib, and are extensively validated as ATP-competitive scaffolds.[11][19] The presence of the pyrrole nitrogen as a hydrogen bond donor offers a key interaction point that has been successfully exploited in drug design.[20]

  • Furo[2,3-d]pyrimidines , while less represented in clinically approved drugs, demonstrate immense versatility and potential.[21] Their ability to potently inhibit key targets in the PI3K/AKT pathway and others like GSK-3 highlights their value.[15][22] The absence of the hydrogen bond donor makes them a distinct chemical entity, potentially offering advantages in terms of metabolic stability or cell permeability in certain contexts.

The choice between these scaffolds is not a matter of inherent superiority but of strategic design. The decision should be driven by the specific kinase target, the desired selectivity profile, and the overall therapeutic goal. As our understanding of kinase biology deepens, the continued exploration and functionalization of both these "privileged scaffolds" will undoubtedly yield the next generation of targeted therapies.

References

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A Comparative Guide to Elucidating the Binding Mode of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine to its Protein Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of modern experimental methodologies for confirming the binding mode of novel small molecules, using 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine as a representative case. The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases due to its structural resemblance to purines.[1][2] Therefore, definitively confirming its interaction with a putative target is a critical step in the drug discovery pipeline.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling you to design a robust, self-validating workflow to unambiguously determine how your compound engages its target.

The Foundational Question: From "If" to "How"

Before delving into high-resolution structural methods, the primary objective is to quantitatively confirm a direct physical interaction between this compound and its intended protein target. Initial target identification may have been suggested by methods like affinity chromatography or Drug Affinity Responsive Target Stability (DARTS), but these do not constitute proof of a specific binding mode.[3][4]

Our investigation will therefore follow a logical progression:

  • Computational Prediction: Generating an initial, testable hypothesis of the binding pose.

  • Biophysical Validation: Quantifying the binding affinity, kinetics, and thermodynamics in solution.

  • Structural Elucidation: Visualizing the atomic-level interactions to confirm the binding mode.

This multi-pronged approach ensures that the final structural model is not merely a static image but is validated by quantitative data, providing a high degree of confidence in the proposed mechanism of action.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Final Model Computational_Docking Computational Docking (In Silico) SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) & Affinity (KD) Computational_Docking->SPR Guides Biophysical Assay Design ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS) & Stoichiometry (n) SPR->ITC Confirms Affinity Validated_Binding_Mode Validated Binding Mode SPR->Validated_Binding_Mode X-ray_Crystallography X-ray Crystallography High-Resolution Static Structure ITC->X-ray_Crystallography Confirms Stoichiometry for Co-crystallization ITC->Validated_Binding_Mode NMR_Binding NMR Spectroscopy Binding Site Mapping & Weak Interactions NMR_Binding->X-ray_Crystallography Validates Binding Site X-ray_Crystallography->Validated_Binding_Mode Defines Atomic Contacts NMR_Structure NMR Spectroscopy Solution Structure & Dynamics

Caption: Integrated workflow for confirming a small molecule's binding mode.

In Silico First: Computational Docking

Before committing valuable resources and protein material, computational docking serves as a powerful, cost-effective tool to predict the most likely binding pose of this compound within the target's binding site.[5][6]

Causality: The goal here is not to achieve absolute certainty but to generate a structural hypothesis. This model will highlight key potential interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be later validated or refuted by experimental data. A successful docking simulation requires an accurate structure of the target protein, often obtained from X-ray crystallography or homology modeling.[5]

Workflow:

  • Preparation: Obtain a high-quality 3D structure of the target protein. Prepare the 3D structure of this compound, ensuring correct protonation states.

  • Grid Generation: Define the search space for docking, typically centered on a known or putative active site.

  • Docking Execution: Use a validated docking algorithm (e.g., AutoDock, Glide, GOLD) to sample various conformations of the ligand within the defined grid.[7][8]

  • Scoring & Analysis: The program scores and ranks the poses based on a function that estimates binding free energy. The top-ranked poses are then visually inspected to assess their chemical plausibility.

The Biophysical Trio: A Comparative Analysis

No single biophysical technique tells the whole story. A robust validation requires a combination of methods to build a comprehensive picture of the binding event. The three pillars of modern biophysical characterization are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)NMR Spectroscopy
Primary Output Kinetics (kₐ, kₒբբ), Affinity (Kᴅ)Thermodynamics (ΔH, ΔS), Affinity (Kᴅ), Stoichiometry (n)Binding site, Affinity (Kᴅ), Structural changes
Principle Change in refractive index upon mass binding to a sensor surface.[9]Measures heat released or absorbed during a binding event.[10]Perturbation of nuclear spin states upon binding.[11]
Labeling Label-free (one partner is immobilized).Label-free (both partners in solution).[12]Can be label-free or use isotope labeling.
Throughput High; suitable for screening.[13]Low to medium.Low; not ideal for primary screening but good for validation.[14]
Strengths Real-time kinetic data, high sensitivity, wide affinity range (pM to mM).[13][15]Gold standard for thermodynamics; provides a complete energetic profile of the interaction.[16][17]Atomic-level detail on binding interface, can detect very weak interactions, works in solution.[18][19]
Limitations Immobilization can affect protein activity; mass transport artifacts can occur.Requires relatively large amounts of material; sensitive to buffer mismatch.[12]Requires large amounts of soluble, stable protein; limited by protein size.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic signature of the binding event in a single experiment.[10][20]

Causality: By measuring the enthalpy (ΔH) and determining the binding constant (Kᴅ), one can also calculate the entropy (ΔS). This reveals why the binding occurs: is it driven by favorable bond formation (enthalpy) or by the release of ordered water molecules (entropy)? This information is invaluable for lead optimization.

Step-by-Step Methodology:

  • Sample Preparation (Critical):

    • Dialyze both the target protein and this compound extensively against the identical buffer to minimize heats of dilution.[12] A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Accurately determine the concentration of both protein and ligand.

    • Degas all solutions immediately before use to prevent air bubbles.[12]

    • The concentration of the macromolecule in the cell should ideally be 10-100 times the expected Kᴅ.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with the dialysis buffer.

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).[16]

  • The Experiment:

    • Load the target protein into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kᴅ, ΔH, and stoichiometry (n).

The Final Proof: High-Resolution Structural Data

While biophysical methods confirm that binding occurs, high-resolution structural techniques reveal precisely how. They provide an atomic-level map of the interactions between this compound and its target.

Gold Standard: X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, allowing for the direct visualization of hydrogen bonds, hydrophobic interactions, and the precise orientation of the ligand in the binding pocket.[21][22] It is the cornerstone of structure-based drug design.[21]

Protein_Purification 1. Protein Expression & Purification Crystallization 3. Co-crystallization or Soaking Protein_Purification->Crystallization Ligand_Prep 2. Ligand Preparation (High Purity) Ligand_Prep->Crystallization Crystal_Harvesting 4. Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Diffraction 5. X-ray Diffraction Data Collection Crystal_Harvesting->Diffraction Xray_Source Synchrotron X-ray Source Xray_Source->Diffraction Phase_Problem 6. Phase Determination (Molecular Replacement) Diffraction->Phase_Problem Model_Building 7. Model Building & Refinement Phase_Problem->Model_Building Validation 8. Structure Validation (e.g., Ramachandran Plot) Model_Building->Validation Final_Structure Final Protein-Ligand Complex Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Concentrate the purified target protein to a high concentration (typically 5-10 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods.

    • To obtain the complex structure, either co-crystallize the protein in the presence of a molar excess of this compound or soak pre-existing apo-protein crystals in a solution containing the compound.

  • X-ray Diffraction Data Collection:

    • Harvest a suitable single crystal and flash-cool it in liquid nitrogen to prevent radiation damage.[23]

    • Mount the crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the "phase problem" using molecular replacement if a homologous structure exists.

    • Build an initial atomic model into the resulting electron density map.

    • Iteratively refine the model against the experimental data, improving its geometry and fit to the electron density. The ligand, this compound, is then modeled into the clear "difference" electron density observed in the binding site.

  • Validation:

    • Thoroughly validate the final model to ensure it is chemically reasonable and accurately reflects the experimental data.[21][24] This involves checking parameters like R-work/R-free, bond lengths, bond angles, and Ramachandran plots.

Conclusion: Synthesizing a Coherent Narrative

Confirming the binding mode of a compound like this compound is not a linear process but an iterative cycle of hypothesis and validation. A computational model provides the initial question. Biophysical methods like ITC and SPR provide the quantitative answer to "if" and "how strongly" it binds. Finally, a high-resolution crystal structure provides the definitive, visual confirmation of "how" and "where."

By integrating these disparate datasets, researchers can build an unassailable case for the compound's mechanism of action. An ITC result showing a 1:1 stoichiometry validates a crystal structure with a single ligand molecule in the active site. The specific hydrogen bonds predicted by docking are confirmed by the atomic coordinates from crystallography. This self-validating, multi-faceted approach embodies the scientific rigor required to confidently advance a compound through the drug discovery and development process.

References

  • Berman, A.J., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Jahnke, W., & Widmer, H. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Angewandte Chemie International Edition. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Abdel-Ghani, T.M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Pellecchia, M., et al. (2008). Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine nucleus is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This structural similarity allows its derivatives to interact with a wide array of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] Within this class, 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine derivatives represent a promising, yet underexplored, subclass. This guide provides a comparative framework for evaluating their in vitro and in vivo efficacy, drawing upon established data from the broader furo[2,3-d]pyrimidine class to inform future research and development. While specific data on the 5,6-dihydro variants is emerging, the principles of evaluation and the expected structure-activity relationships (SAR) provide a robust foundation for their investigation.

The Rationale for Targeting Kinases

Protein kinases orchestrate a vast network of signaling pathways that govern cell growth, proliferation, differentiation, and survival. In many cancers, mutations or overexpression of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) lead to uncontrolled cell division and tumor progression.[3][4] Furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of these kinases, positioning them as attractive candidates for anticancer drug development.[1][2][3][5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS AKT AKT PI3K->AKT Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes inhibitor This compound Derivatives inhibitor->RTK Inhibits inhibitor->PI3K Inhibits

Caption: Generalized signaling pathway of Receptor Tyrosine Kinases (RTKs) and potential points of inhibition by furo[2,3-d]pyrimidine derivatives.

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Effects

The initial assessment of any potential kinase inhibitor begins with a robust in vitro evaluation. This multi-step process aims to quantify the compound's direct effect on the target enzyme and its subsequent impact on cancer cell lines.

Enzymatic Assays: Quantifying Target Inhibition

The primary measure of a compound's potency against its kinase target is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Table 1: Representative In Vitro Kinase Inhibition by Furo[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference CompoundReference IC50 (nM)
5-methyl-N4-aryl-furo[2,3-d]pyrimidinesEGFRSingle-digit nM--
5-methyl-N4-aryl-furo[2,3-d]pyrimidinesVEGFR-2Comparable to SunitinibSunitinib-
5-methyl-N4-aryl-furo[2,3-d]pyrimidinesPDGFR-βMore potent than SunitinibSunitinib-
2,4-diamino-5-substituted furo[2,3-d]pyrimidinesVEGFR-2Potent--
2,4-diamino-5-substituted furo[2,3-d]pyrimidinesPDGFR-βPotent--
Furo[2,3-d]pyrimidine-thiadiazole hybridsPI3Kα/β71 - 175--
Furo[2,3-d]pyrimidine-thiadiazole hybridsAKT411--

Note: This table is a synthesis of data from multiple sources and represents the broader class of furo[2,3-d]pyrimidines to guide expectations for the 5,6-dihydro subclass.[3][5][6][7]

Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

  • Reagents and Materials: Recombinant human VEGFR-2, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate peptide.

    • Add the test compounds to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of ADP produced using the detection reagent, which correlates with enzyme activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Assessing Antiproliferative Activity

Potent enzymatic inhibition must translate into a functional effect on cancer cells. Antiproliferative assays, such as the MTT or SRB assay, measure the ability of a compound to inhibit cell growth and viability. The GI50 (concentration for 50% growth inhibition) is a key metric derived from these assays.

Table 2: Representative Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ClassCell LineRepresentative GI50/IC50 (µM)
Furo[2,3-d]pyrimidine-thiadiazole hybridsBreast (HS 578T)1.51
Furo[2,3-d]pyrimidine-thiadiazole hybridsVarious Cancer Cell Lines0.91 - 16.7
Furan- and Furopyrimidine-Based DerivativesLung (A549)6.66 - 14.5
Furan- and Furopyrimidine-Based DerivativesLiver (HepG2)7.28 - 13.1

Note: This table synthesizes data from multiple sources to provide a general performance benchmark.[6][7][8]

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the GI50/IC50 value by plotting cell viability against compound concentration.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. These experiments in living organisms are crucial for evaluating a drug's overall efficacy, safety, and pharmacokinetic profile.

Xenograft Models: Efficacy in a Living System

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the in vivo antitumor activity of novel compounds.

One study on 2,4-diamino-5-substituted furo[2,3-d]pyrimidines found that select compounds were more active as antitumor agents than the conventional chemotherapeutic methotrexate in a B16 melanoma mouse model.[3] Furthermore, these compounds demonstrated activity in reducing lung metastases in a mouse model of B16 melanomas.[3] Another study reported that a 5-methyl-N4-aryl-furo[2,3-d]pyrimidine derivative showed in vivo efficacy in an A498 renal xenograft model in mice.[3]

In_Vivo_Xenograft_Workflow start Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Reach a Palpable Size start->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Test Compound (e.g., oral gavage, IP injection) and Vehicle Control randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and General Health treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) Calculation monitoring->endpoint

Caption: A typical workflow for an in vivo cancer xenograft study.

Experimental Protocol: Murine Xenograft Model

  • Animal Husbandry: House immunocompromised mice (e.g., BALB/c nude) in a sterile environment.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth until tumors reach a mean volume of approximately 100-200 mm³.

    • Randomize animals into treatment and control groups.

    • Administer the this compound derivative at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor dimensions with calipers and body weight regularly (e.g., 2-3 times per week).

  • Data Analysis:

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Monitor for signs of toxicity, such as significant body weight loss.

ADME-Tox: Understanding the Compound's Fate in the Body

A compound's efficacy is intrinsically linked to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. While specific ADME-Tox data for this compound derivatives is not widely published, in silico and in vitro models can provide early predictions.

Key ADME-Tox Parameters to Evaluate:

  • Solubility: Affects absorption.

  • Permeability: The ability to cross biological membranes (e.g., Caco-2 assay).

  • Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., microsomal stability assay).

  • Plasma Protein Binding: Can influence the amount of free drug available to act on the target.

  • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

  • Toxicity: Early assessment of potential liabilities (e.g., hepatotoxicity, cardiotoxicity).

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on furo[2,3-d]pyrimidines provides valuable insights into the SAR of this scaffold.[1][2] Key observations include:

  • Substitution at the 5-position: Often crucial for potency and selectivity. Aryl and heterocyclic groups at this position have been shown to be important for activity against kinases like c-Met and Akt1.[1][2]

  • Substitution at the 2- and 4-positions: Modifications at these positions can significantly impact kinase binding and overall cellular activity. Amino substitutions are common in many active derivatives.[3]

  • The Role of the 5,6-Dihydro Feature: The saturation of the furan ring in this compound derivatives introduces a three-dimensional character that is absent in the planar furo[2,3-d]pyrimidines. This may lead to altered binding modes, improved selectivity, and different pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR studies of the this compound scaffold to optimize potency and selectivity against specific kinase targets.

  • Head-to-head comparisons of analogous furo[2,3-d]pyrimidine and 5,6-dihydrofuro[2,3-d]pyrimidine derivatives to elucidate the impact of the dihydro feature on in vitro and in vivo efficacy.

  • Comprehensive ADME-Tox profiling of lead compounds to identify candidates with favorable drug-like properties for further development.

Conclusion

The this compound scaffold holds considerable potential for the development of novel kinase inhibitors. By leveraging the wealth of knowledge from the broader furo[2,3-d]pyrimidine class and employing the rigorous in vitro and in vivo evaluation strategies outlined in this guide, researchers can systematically explore the therapeutic promise of these derivatives. The path from a promising compound to a clinically effective drug is long and challenging, but a solid foundation of comparative efficacy data is the essential first step.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors With Antiangiogenic and Antitumor Activity. (URL: [Link])

  • Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. (URL: [Link])

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (URL: [Link])

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Evaluating the Mechanistic Novelty of the Furo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Furo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity. The furo[2,3-d]pyrimidine core is one such scaffold. Its structural resemblance to endogenous purines allows it to interact with the ATP-binding sites of a wide array of protein kinases, which are critical regulators of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[3]

While the specific molecule 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is primarily documented as a heterocyclic building block for chemical synthesis, the broader class of furo[2,3-d]pyrimidine derivatives has been extensively explored as a platform for potent and selective kinase inhibitors.[4][5] This guide provides an in-depth evaluation of the mechanistic novelty of this scaffold by comparing the performance and mechanism of representative furo[2,3-d]pyrimidine derivatives against established inhibitors targeting key oncogenic kinases, specifically Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 1 (PLK1).

Part 1: Targeting the Cell Cycle - Furo[2,3-d]pyrimidines as CDK Inhibitors

Cyclin-Dependent Kinases are a family of serine/threonine kinases that form complexes with cyclin proteins to drive the progression of the cell cycle.[6][7] Their hyperactivity, often due to genetic mutations in cancers, leads to uncontrolled cellular proliferation. The inhibition of CDKs, particularly CDK4 and CDK6, has proven to be a successful strategy in treating certain cancers.[3][6]

Comparative Analysis: Furo[2,3-d]pyrimidine vs. Palbociclib (Ibrance®)

Palbociclib is an FDA-approved, highly selective inhibitor of CDK4 and CDK6. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK4/6 and preventing the phosphorylation of the Retinoblastoma protein (Rb).[6] This action blocks the cell cycle at the G1/S transition phase, thereby halting tumor cell proliferation.[3][6]

Furo[2,3-d]pyrimidine derivatives have been designed to operate on a similar principle of ATP-competitive inhibition.[1][8] The novelty of these derivatives lies not in a fundamentally different mechanism, but in the potential for improved selectivity, potency, and pharmacokinetic properties due to the unique geometry and electronic distribution of the furo[2,3-d]pyrimidine core. The goal is to design compounds that fit more precisely into the ATP-binding pocket of specific CDKs, potentially reducing off-target effects seen with less selective inhibitors.[8]

Table 1: Comparative Performance Metrics for CDK Inhibitors

Feature Furo[2,3-d]pyrimidine Derivatives (Hypothetical) Palbociclib (Reference) Rationale for Novelty
Target(s) CDK family (e.g., CDK2, CDK4, CDK9) CDK4, CDK6 Potential for novel selectivity profiles (e.g., dual CDK2/9 inhibitors)
Mechanism ATP-Competitive Inhibition ATP-Competitive Inhibition Scaffold allows for fine-tuning of interactions within the ATP pocket.
IC₅₀ (CDK4) Varies by derivative (nM to µM range) ~11 nM Goal is to achieve similar or greater potency with better drug-like properties.

| Cellular Effect | G1 or G2/M phase cell cycle arrest | G1 phase cell cycle arrest | Different CDK selectivity can lead to arrest at different checkpoints. |

Signaling Pathway: CDK4/6-Mediated Cell Cycle Progression

The diagram below illustrates the G1-S transition checkpoint regulated by CDK4/6. Inhibition by compounds like Palbociclib or novel furo[2,3-d]pyrimidines prevents the phosphorylation of Rb, keeping the transcription factor E2F sequestered and halting cell cycle progression.

CDK_Pathway cluster_0 Upstream Signals cluster_1 G1 Phase Regulation cluster_2 Rb-E2F Checkpoint cluster_3 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates p16 p16 (INK4) p16->Complex Inhibits E2F E2F Rb->E2F Sequesters Progression G1-S Phase Transition E2F->Progression Activates Transcription Rb_p p-Rb (Phosphorylated) Rb_p->E2F Releases Inhibitor Furo[2,3-d]pyrimidine or Palbociclib Inhibitor->Complex Inhibits

Caption: CDK4/6 pathway inhibition by furo[2,3-d]pyrimidines.

Part 2: Targeting Mitosis - Furo[2,3-d]pyrimidines as PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[9][10] It is frequently overexpressed in a wide range of cancers, making it an attractive therapeutic target.[11][12] Unlike CDK inhibitors which primarily act at interphase checkpoints, PLK1 inhibitors disrupt the cell's ability to properly execute mitosis, leading to mitotic catastrophe and apoptosis.[11]

Comparative Analysis: Furo[2,3-d]pyrimidine vs. Volasertib

Volasertib is a potent and selective inhibitor of PLK1 that has been investigated in clinical trials. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing it from phosphorylating its downstream substrates and leading to a G2/M arrest.[9][12]

The furo[2,3-d]pyrimidine scaffold offers a compelling alternative for developing novel PLK1 inhibitors. The key area for innovation is twofold:

  • Enhanced Selectivity: The ATP-binding pockets of different kinases are highly conserved. The unique structure of the furo[2,3-d]pyrimidine core can be functionalized to exploit subtle differences between the PLK family and other kinases, potentially reducing off-target toxicity.[9]

  • Allosteric Inhibition: While most kinase inhibitors are ATP-competitive, a truly novel mechanism would involve targeting sites outside the ATP pocket. The C-terminal Polo-box domain (PBD) of PLK1, which is responsible for substrate recognition, is a promising alternative target.[9][13] While current literature on furo[2,3-d]pyrimidines focuses on ATP-competitive modes, the scaffold's versatility suggests it could be adapted to design PBD-directed inhibitors, representing a significant mechanistic leap.

Table 2: Comparative Performance Metrics for PLK1 Inhibitors

Feature Furo[2,3-d]pyrimidine Derivatives (Hypothetical) Volasertib (Reference) Rationale for Novelty
Target(s) PLK1 Kinase Domain PLK1 Kinase Domain Potential to engineer derivatives targeting the PBD for allosteric inhibition.
Mechanism ATP-Competitive Inhibition ATP-Competitive Inhibition A PBD-targeting derivative would represent a new class of PLK1 inhibitor.
IC₅₀ (PLK1) Varies by derivative (nM range) ~0.87 nM Aiming for high potency with improved selectivity against PLK2/3.

| Cellular Effect | Mitotic arrest, apoptosis | G2/M arrest, mitotic catastrophe | A PBD inhibitor would disrupt PLK1 localization and protein-protein interactions. |

Signaling Pathway: PLK1 Function in Mitosis

The diagram below shows key roles of PLK1 during mitosis. Inhibition by a furo[2,3-d]pyrimidine derivative would block these processes, leading to mitotic arrest.

PLK1_Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation (by Aurora A/Bora) G2_Phase->PLK1_Activation Active_PLK1 Active PLK1 PLK1_Activation->Active_PLK1 Centrosome Centrosome Maturation Active_PLK1->Centrosome Spindle Spindle Assembly Active_PLK1->Spindle Cytokinesis Cytokinesis Active_PLK1->Cytokinesis Arrest Mitotic Arrest & Apoptosis Active_PLK1->Arrest Mitotic_Exit Successful Mitosis Centrosome->Mitotic_Exit Spindle->Mitotic_Exit Cytokinesis->Mitotic_Exit Inhibitor Furo[2,3-d]pyrimidine or Volasertib Inhibitor->Active_PLK1 Inhibits Activity

Caption: PLK1's roles in mitosis and its inhibition.

Part 3: Experimental Validation Protocols

To evaluate the novelty and performance of a new furo[2,3-d]pyrimidine-based inhibitor, a series of standardized biochemical and cellular assays must be performed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for CDK4/Cyclin D1)

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Objective: To quantify the potency of a test compound against a purified kinase.

Materials:

  • Purified recombinant human CDK4/Cyclin D1 enzyme.

  • Kinase substrate (e.g., a peptide derived from Rb protein).

  • ATP, radiolabeled with ³²P or ³³P ([γ-³²P]ATP).

  • Test compound (furo[2,3-d]pyrimidine derivative) at various concentrations.

  • Reference compound (Palbociclib) at various concentrations.

  • Kinase reaction buffer.

  • Phosphocellulose paper and wash buffers.

  • Scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the kinase substrate, and the diluted test compound or reference compound.

  • Kinase Addition: Add the purified CDK4/Cyclin D1 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

  • Initiate Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the paper multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the paper for each sample using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for CDK inhibitors, HeLa for PLK1 inhibitors).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and reference compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or reference compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Diagram

The following diagram outlines the logical flow from compound synthesis to preclinical evaluation.

Workflow A Synthesis of Furo[2,3-d]pyrimidine Derivatives B Biochemical Screening (In Vitro Kinase Assays) A->B C Determine IC50 & Selectivity Profile B->C D Cell-Based Assays (Proliferation, Cell Cycle) C->D Potent Hits E Determine GI50 & Confirm Cellular Mechanism D->E F Lead Optimization (SAR Studies) E->F Active Compounds G In Vivo Efficacy Studies (Xenograft Models) E->G Optimized Lead F->A Iterate Design H Preclinical Candidate Selection G->H

Caption: High-level workflow for kinase inhibitor discovery.

Conclusion

The furo[2,3-d]pyrimidine scaffold is a versatile and potent platform for the development of novel kinase inhibitors. While its derivatives often employ the established mechanism of ATP-competitive inhibition, their novelty and therapeutic value will be determined by their ability to achieve superior selectivity, improved pharmacokinetics, and unique targeting profiles compared to existing drugs. The true frontier for this scaffold lies in its potential adaptation for non-traditional inhibitory mechanisms, such as targeting allosteric sites like the PLK1 Polo-box domain. Rigorous experimental validation, following the protocols outlined in this guide, is essential to uncover and substantiate the unique mechanistic advantages of the next generation of furo[2,3-d]pyrimidine-based therapeutics.

References

  • Baranowska-Bosiacka, I., et al. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]

  • Patsnap Synapse. (2024). What are CDKs inhibitors and how do they work?. Available at: [Link]

  • Patsnap Synapse. (2024). What are PLK1 inhibitors and how do they work?. Available at: [Link]

  • MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available at: [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Available at: [Link]

  • MDPI. (2022). Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. Available at: [Link]

  • MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Available at: [Link]

  • AACR Journals. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Available at: [Link]

  • Frontiers. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Available at: [Link]

  • PNAS. (n.d.). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Available at: [Link]

  • RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available at: [Link]

  • PubMed Central. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61). Available at: [Link]

  • PubMed. (n.d.). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Available at: [Link]

  • ACS Publications. (n.d.). Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Available at: [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available at: [Link]

  • PubMed. (n.d.). Pyrido[2, 3-d]pyrimidines and pyrimido[5', 4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Available at: [Link]

  • ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Available at: [Link]

  • ScienceRise: Pharmaceutical Science. (n.d.). Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[6][14]thiazolo[3,2-a]pyrimidines. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated furo[2,3-d]pyrimidines as Inhibitors of Dihydrofolate Reductases. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

  • PubChem. (n.d.). 5,6-Bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine. Available at: [Link]

  • Duquesne Scholarship Collection. (2012). Synthesis of furo[2,3-d]pyrimidines, thieno[2,3. Available at: [Link]

  • NIH. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

  • PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Available at: [Link]301/)

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A Guide to Assessing the Patentability of Novel 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical research and development, securing intellectual property is paramount. This guide offers a comprehensive framework for assessing the patentability of novel 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine derivatives, a class of heterocyclic compounds with significant therapeutic potential. As a senior application scientist, this document is structured to provide not just a checklist for patentability, but a strategic guide to building a robust data package that substantiates the novelty, utility, and non-obviousness of your invention.

The Foundation of Patentability: A Three-Pillar Assessment

A patent grants an inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date of the patent application.[1] To be granted a patent by the United States Patent and Trademark Office (USPTO) or other national patent offices, an invention must satisfy three primary statutory requirements: novelty, utility, and non-obviousness.[][3]

  • Novelty: The invention must be new and not previously disclosed to the public in any form, including patents, scientific publications, or presentations, before the patent application's filing date.[1][] For a chemical compound, this means the exact molecular structure has not been previously described.

  • Utility: The invention must have a specific, substantial, and credible utility.[1][3] In the context of pharmaceuticals, this typically means demonstrating a specific biological activity or therapeutic application. A mere theoretical concept is not sufficient.[1]

  • Non-obviousness: The invention must not be obvious to a person having ordinary skill in the art at the time the invention was made.[1][3] This is often the most challenging hurdle for chemical patents and requires demonstrating that the invention represents a significant and unexpected advancement over existing knowledge.[1]

Below is a workflow diagram illustrating the core patentability assessment process for novel chemical entities.

patentability_assessment cluster_novelty Pillar 1: Novelty Assessment cluster_utility Pillar 2: Utility Demonstration cluster_nonobviousness Pillar 3: Non-Obviousness Argument start_novelty Prior Art Search (Patents, Literature) is_novel Is the exact structure of the This compound derivative disclosed? start_novelty->is_novel novel Novelty Established is_novel->novel No not_novel Not Novel (Re-evaluate or abandon) is_novel->not_novel Yes define_utility Define Specific, Substantial, and Credible Utility experimental_utility Conduct In Vitro/In Vivo Assays (e.g., Enzyme Inhibition, Cell Viability) define_utility->experimental_utility utility_established Utility Demonstrated experimental_utility->utility_established Positive Data no_utility Utility Not Demonstrated (Further studies needed) experimental_utility->no_utility Negative/Inconclusive Data identify_closest_prior_art Identify Closest Prior Art (Structurally similar compounds) unexpected_results Demonstrate Unexpected Results (e.g., Superior Potency, Reduced Toxicity, Novel Mechanism of Action) identify_closest_prior_art->unexpected_results non_obvious Strong Argument for Non-Obviousness unexpected_results->non_obvious Significant & Unexpected Improvement obvious Prima Facie Obvious (Strengthen data or reconsider) unexpected_results->obvious Incremental Improvement

Caption: A workflow for assessing the three pillars of patentability for novel chemical entities.

Prior Art Analysis: Scrutinizing the Landscape of Furopyrimidines and Analogs

A thorough prior art search is the critical first step in assessing novelty.[1] For novel this compound derivatives, this search should encompass:

  • Direct searches: Databases such as Google Patents, USPTO, and the European Patent Office (EPO) should be searched for the exact chemical name and structure, as well as broader terms like "furopyrimidine derivatives."

  • Substructure searches: Chemical databases like SciFinder and Reaxys should be used to search for the core this compound scaffold and its substituted analogs.

  • Literature review: A comprehensive search of scientific journals (e.g., Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters) is necessary to identify any published synthesis or biological evaluation of similar compounds.

Key Considerations for Prior Art:

  • Structurally Similar Scaffolds: The existence of patents for structurally related compounds, such as the dihydropyrrolo[2,3-d]pyrimidines, is highly relevant for the non-obviousness assessment.[4]

  • Known Biological Activities: Published research on the biological activities of furopyrimidines, such as their use as antifolates or kinase inhibitors, will inform the utility and non-obviousness arguments.

Demonstrating Utility: The Role of Experimental Data

To satisfy the utility requirement, concrete experimental evidence of a specific biological activity is essential. For novel this compound derivatives, a common strategy is to target a specific enzyme class, such as protein kinases, which are implicated in numerous diseases.

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of a novel compound against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel this compound derivative against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant kinase to each well.

  • ATP Addition: Start the phosphorylation reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

The results of the kinase inhibition assay should be presented in a clear and concise table.

Compound IDTarget KinaseIC50 (nM)
Novel Derivative 1 Kinase X50
Novel Derivative 2 Kinase X75
Prior Art Compound A Kinase X500
Staurosporine (Control) Kinase X10
Establishing Non-Obviousness: The "Unexpected Results" Doctrine

The non-obviousness requirement is often the most significant hurdle in obtaining a chemical patent.[1] A new compound that is structurally similar to a known compound may be considered prima facie obvious. To overcome this, the inventor must present evidence of "unexpected results," demonstrating that the novel compound possesses properties that would not have been predicted by someone skilled in the art.

Strategies for Demonstrating Unexpected Results:

  • Superior Potency: As illustrated in the table above, if the novel derivative exhibits significantly greater potency (a lower IC50 value) than the closest prior art compound, this can be a strong argument for non-obviousness.

  • Improved Selectivity: Demonstrating that the novel compound is highly selective for the target kinase over other kinases can be a powerful indicator of an inventive step.

  • Favorable ADME/Tox Profile: A superior profile in terms of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) compared to prior art compounds can also constitute unexpected results.

  • Novel Mechanism of Action: If the novel derivative is found to inhibit the target through a different mechanism than known inhibitors, this can be a compelling argument for non-obviousness.

A crucial component of demonstrating unexpected results is a head-to-head comparison with the closest prior art. The following workflow outlines a basic in vitro ADME/Tox profiling cascade.

adme_tox_workflow cluster_adme ADME Profiling cluster_tox Toxicity Profiling start Novel Derivative vs. Prior Art Compound solubility Aqueous Solubility start->solubility cytotoxicity Cytotoxicity (e.g., HepG2 cells) start->cytotoxicity permeability Caco-2 Permeability solubility->permeability metabolic_stability Microsomal Stability permeability->metabolic_stability plasma_protein_binding Plasma Protein Binding metabolic_stability->plasma_protein_binding end Comparative Data Package for Patent Application plasma_protein_binding->end cyp_inhibition CYP450 Inhibition cytotoxicity->cyp_inhibition herg_assay hERG Inhibition cyp_inhibition->herg_assay herg_assay->end

Caption: A streamlined workflow for comparative in vitro ADME/Tox profiling.

Comparative Data Table: ADME/Tox Properties

ParameterNovel Derivative 1 Prior Art Compound A Interpretation of Advantage
Aqueous Solubility (µM) 150 25Improved solubility can lead to better oral bioavailability.
Caco-2 Permeability (10⁻⁶ cm/s) 15 5Higher permeability suggests better absorption from the gut.
Microsomal Stability (t½, min) >60 15Increased metabolic stability can lead to a longer duration of action.
Cytotoxicity (HepG2, IC50, µM) >100 10Lower cytotoxicity indicates a better safety profile.
hERG Inhibition (IC50, µM) >50 5Reduced hERG inhibition lowers the risk of cardiotoxicity.
Conclusion: Building a Defensible Patent Application

Assessing the patentability of novel this compound derivatives is a multifaceted process that requires a strategic and data-driven approach. By systematically addressing the pillars of novelty, utility, and non-obviousness, and by generating a robust package of comparative experimental data, researchers can significantly enhance the likelihood of securing a strong and defensible patent. This guide provides a foundational framework for this process, emphasizing the critical interplay between legal requirements and rigorous scientific validation.

References

  • Chemical Patents: What You Need To Know | Get A FREE Consultation. (2023, December 6). Retrieved from [Link]

  • Full article: Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. (2011, March 29). Retrieved from [Link]

  • What Every Chemist Should Know About Patents - American Chemical Society. Retrieved from [Link]

  • Understanding the Process of Obtaining a Patent for a Chemical Compound. Retrieved from [Link]

  • Patent and Marketing Exclusivities 101 for Drug Developers - PMC - PubMed Central. Retrieved from [Link]

  • Navigating Patent Opposition in Drug Patenting: A Comprehensive Guide. Retrieved from [Link]

  • Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs - HLK - Haseltine Lake Kempner. (2022, July 5). Retrieved from [Link]

  • HU9302915D0 - Intermediers for producing 5,6-dihydropyrrolo (2,3d) pyrimidines.
  • Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • WO2008021456A3 - N-aryl-5,7-dihydrofuro[3,4-d]pyrimidin-4-amines and analogs as activators of caspases and inducers of apoptosis and the use thereof - Google Patents.
  • Chemical Oppositions – Can Experimental Data be the Key to Success? Part 2 | Ash Earl. (2019, November 1). Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing. Retrieved from [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications - ResearchGate. (2024, May 13). Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Retrieved from [Link]

  • New Chemical Entities (NCEs) and Synthetic Methods - Mewburn Ellis. Retrieved from [Link]

  • Guidelines for the examination of patent applications relating to pharmaceuticals - Global Commission on HIV and the Law. Retrieved from [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed. Retrieved from [Link]

  • Drug Discovery Patents - Charles River Laboratories. Retrieved from [Link]

  • WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation - Google Patents.
  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents.
  • EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine (CAS No. 88513-35-3). As a heterocyclic building block integral to proteomics research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This guide is intended for researchers, scientists, and laboratory professionals who handle this compound.

I. Hazard Assessment & Chemical Profile

Understanding the inherent properties and hazards of a chemical is the foundation of its safe management. This compound is a solid organic compound belonging to the pyrimidine and amine classes.[2][3] While comprehensive toxicological data is not widely published, the available safety information and the chemical's structure necessitate a cautious approach.

Key Hazard Information:

  • GHS Classification: The compound is classified under GHS07 with the signal word "Warning".[2]

  • Hazard Statement H302: Harmful if swallowed.[2]

  • Structural Concerns: As a pyrimidine derivative and an amine, it is prudent to assume potential for skin and eye irritation, similar to other compounds in this class.[4][5][6][7] Amines as a class can react hazardously with acids and oxidizing agents.[3]

The primary causality for the stringent disposal protocols that follow is this hazard profile. The goal is to prevent accidental ingestion, minimize personnel exposure, and avoid environmental release.

Property Value Source
CAS Number 88513-35-3[1][2]
Molecular Formula C₆H₇N₃O[1][2]
Molecular Weight 137.14 g/mol [1][2]
Physical Form Solid[2]
Primary Hazard Acute Toxicity 4, Oral (H302)[2]

II. Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by fundamental principles that ensure safety and regulatory compliance. Many institutions adopt a policy of treating all chemical waste as hazardous unless explicitly determined otherwise by a safety professional.[8]

  • Segregation: Never mix incompatible waste streams. Amine-containing waste, such as this compound, should be kept separate from acids and strong oxidizing agents to prevent violent reactions.[3][8]

  • Containment: All chemical waste must be collected in containers that are in good condition, compatible with the chemical, and can be securely closed.[8][9][10] Open beakers or flasks are not acceptable waste containers.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents, including concentrations.[9] Unlabeled containers pose a significant risk to all personnel.

  • No Drain or Trash Disposal: Unless you have explicit permission from your institution's Environmental Health & Safety (EHS) office, never dispose of chemical waste down the sanitary sewer or in the regular trash.[3][8] This is crucial for preventing environmental contamination and damage to plumbing infrastructure.

III. Standard Operating Procedure (SOP) for Disposal

This section provides step-by-step instructions for the disposal of this compound and associated materials. The overarching mandate is to manage all forms of this waste through an approved hazardous waste disposal plant.[5][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

Step 2: Preparing the Hazardous Waste Container
  • Select an Appropriate Container: Choose a clean, dry, and sealable container compatible with organic solids. The original product container can be an excellent choice once empty.[9] A wide-mouth glass or polyethylene jar is also suitable.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound" and its CAS number (88513-35-3).

Step 3: Disposing of Unused or Waste Compound
  • Location: Conduct this transfer within a chemical fume hood to minimize inhalation risk.

  • Transfer: Carefully transfer the solid waste from its original container into the prepared hazardous waste container using a clean spatula or scoop.

  • Seal: Tightly seal the hazardous waste container. Containers must remain closed at all times except when actively adding waste.[8][9]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or your lab's designated hazardous waste storage area.[9] Ensure it is segregated from incompatible materials.[3]

Step 4: Disposing of Contaminated Labware
  • Solid Items: Items like weigh boats, contaminated gloves, and paper towels should be placed in a designated solid hazardous waste container or a securely sealed bag, clearly labeled with the chemical's name.

  • Glassware: Contaminated glassware (e.g., beakers, flasks) must be decontaminated before being washed or disposed of. See Section IV for the triple-rinsing procedure.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.[12] Provide them with the completed waste label information. Do not allow hazardous waste to accumulate in the lab for extended periods.[8]

IV. Decontamination of Empty Containers

An "empty" container that held this compound is not truly empty; it contains chemical residue that must be managed as hazardous waste.

  • First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol). This first rinsate is considered acutely hazardous and must be collected in a hazardous waste container for liquid organic waste.[12]

  • Second and Third Rinses: Repeat the rinse two more times. Depending on local regulations, subsequent rinses may be permissible for drain disposal, but the most cautious and universally compliant practice is to collect all three rinsates as hazardous waste.[12]

  • Final Disposal: Once the container is triple-rinsed and air-dried in a fume hood, deface or remove the original label. It can now be disposed of as regular laboratory glassware or solid waste.[12]

V. Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound and associated waste streams.

Caption: Decision-making and procedural flow for the disposal of this compound.

VI. References

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • This compound. Chemspace. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • New technology for the recycling of aromatic amine waste products. WIT Press. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives. ResearchGate. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

  • Green Synthesis of Pyrimidine Derivative. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine (CAS No. 88513-35-3), a heterocyclic building block utilized in proteomics research and drug development.[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a comprehensive operational plan, from risk assessment to disposal, grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects.

  • Signal Word: Warning

  • Hazard Statement H302: Harmful if swallowed. [2]

While the primary documented hazard is acute oral toxicity, the chemical structure—a heterocyclic amine—warrants a cautious approach. Amines as a class can be skin and respiratory irritants.[3] Furthermore, as a solid powder, there is a potential for aerosolization, leading to inadvertent inhalation or ingestion.[2][4] Therefore, a comprehensive safety plan must mitigate risks of ingestion, inhalation, and skin/eye contact.

Key Chemical Properties:

  • CAS Number: 88513-35-3[1][2][5]

  • Molecular Formula: C₆H₇N₃O[1][2][5]

  • Molecular Weight: 137.14 g/mol [1][2][5]

  • Physical Form: Solid[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a risk-based assessment. For this compound, the following multi-layered approach is mandatory.

Primary Engineering Control: The Fume Hood

All handling of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent the inhalation of fine particulates.

Recommended PPE Ensemble

The following table summarizes the required PPE. The rationale behind each selection is detailed below.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides protection against incidental contact with the solid. For prolonged handling or when in solution, double-gloving is recommended. Always inspect gloves before use.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes or airborne particles. Goggles provide a more complete seal and are required when handling larger quantities or creating solutions.[7]
Body Protection Flame-resistant laboratory coat.A standard lab coat is essential to protect skin and clothing from contamination.[7] Ensure it is fully buttoned.
Respiratory Not required if handled exclusively within a fume hood.A NIOSH-approved respirator may be necessary if engineering controls are not available or in the event of a large spill.[6][8]
Foot Protection Closed-toe, non-perforated shoes.Protects feet from spills and dropped items.[7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls start Start: Handling This compound is_solid Is the material a solid powder? start->is_solid in_hood Will all handling occur in a certified fume hood? is_solid->in_hood Yes use_hood Mandatory: Use Chemical Fume Hood in_hood->use_hood Yes enhanced_ppe Enhanced PPE: - Chemical Splash Goggles - Consider NIOSH Respirator in_hood->enhanced_ppe:n No standard_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes use_hood->standard_ppe spill_risk Is there a risk of a large splash or aerosolization outside a hood? standard_ppe->spill_risk spill_risk:e->standard_ppe:w No spill_risk->enhanced_ppe Yes caption PPE Selection Workflow

Caption: PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is intact and properly labeled.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in Section 2. Ensure the fume hood is operational and the sash is at the appropriate height.

  • Weighing: To minimize aerosolization, do not pour the dry powder. Use a spatula to transfer the solid onto weighing paper or into a container. Perform this task deep within the fume hood to capture any airborne particles.

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution is exothermic, be prepared for a temperature increase.

  • Post-Handling: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth. Dispose of the cloth as chemical waste.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the appropriate waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[9]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek medical attention if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: For a small spill within a fume hood, absorb the material with a non-reactive absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated gloves, weighing papers, and absorbent materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[10][12] Do not dispose of it in standard trash or down the drain.

By adhering to these guidelines, you can safely handle this compound, ensuring both personal safety and the integrity of your scientific work.

References

  • This compound. Chemspace. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 5,6-Bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine. PubChem. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

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